Cyclohex-4-ene-1,2-dicarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAAIDVFMVTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861676 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-98-2, 68307-92-6, 2305-26-2, 15573-40-7 | |
| Record name | Tetrahydrophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, monocastor oil alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068307926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-4-Cyclohexene-1,2-dicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC179400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRAHYDROPHTHALIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cyclohex-4-ene-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Cyclohex-4-ene-1,2-dicarboxylic acid. This compound, a derivative of cyclohexane, is of significant interest in organic synthesis and serves as a versatile building block in the development of new chemical entities.
Core Chemical Properties
This compound exists as two geometric isomers, cis and trans. The cis isomer is more commonly synthesized and studied due to its formation via the Diels-Alder reaction.[1] The properties of both isomers are summarized below.
Physicochemical Data
| Property | cis-Cyclohex-4-ene-1,2-dicarboxylic acid | trans-Cyclohex-4-ene-1,2-dicarboxylic acid |
| Molecular Formula | C₈H₁₀O₄ | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol [2][3] | 170.16 g/mol [4] |
| CAS Number | 2305-26-2[5] | 15573-40-7[4] |
| Melting Point | 168-171 °C[5][6][7] | Not readily available |
| Boiling Point | 106-107 °C at 0.1 Torr[5] | Not readily available |
| Density | ~1.37 g/cm³ (Predicted)[5][6] | Not readily available |
| pKa₁ | 3.89 (at 20 °C)[5] | Not readily available |
| pKa₂ | 6.79 (at 20 °C)[5] | Not readily available |
| Solubility | Soluble in methanol[5], slightly soluble in acetone.[6] | Not readily available |
| Appearance | White powder or crystals.[5] | Powder.[4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR (Proton NMR): Spectra for the cis isomer are available and can be used to confirm its structure.[8][9][10]
-
¹³C NMR (Carbon NMR): The carbon spectrum provides information on the different carbon environments within the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum shows characteristic peaks for the carboxylic acid functional groups (O-H and C=O stretches) and the alkene C=C bond.[11]
Synthesis and Reactivity
The primary route to cis-Cyclohex-4-ene-1,2-dicarboxylic acid is through the hydrolysis of its corresponding anhydride (B1165640), cis-4-Cyclohexene-1,2-dicarboxylic anhydride.[1] The anhydride is synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 1,3-butadiene (B125203) and maleic anhydride.[12][13] This reaction is highly stereospecific, leading exclusively to the cis product.[1]
The dicarboxylic acid functionality allows for a range of chemical transformations, including esterification and amidation, making it a valuable intermediate in organic synthesis.[14]
Experimental Protocols
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol is a common undergraduate organic chemistry experiment.
Materials:
-
3-Sulfolene (B121364) (butadiene sulfone)[12]
-
Maleic anhydride[12]
-
Petroleum ether (for recrystallization)[17]
Procedure:
-
Combine 3-sulfolene and maleic anhydride in a round-bottom flask containing xylene and a boiling stone.[16]
-
Heat the mixture under reflux. The 3-sulfolene thermally decomposes to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.[12][15]
-
Cool the reaction mixture to room temperature, which should induce crystallization of the anhydride product.[19]
-
Collect the crystals by vacuum filtration and wash with cold petroleum ether to remove impurities.[17]
-
The purity of the product can be assessed by its melting point (typically 102-105 °C).[20]
Hydrolysis to cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Water
Procedure:
-
The anhydride product from the Diels-Alder reaction is hydrolyzed by heating it with water.[1]
-
Upon cooling, the dicarboxylic acid crystallizes out of the solution.
-
The resulting crystals can be collected by vacuum filtration.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Diels-Alder reaction for the synthesis of the anhydride precursor.
Caption: Hydrolysis of the anhydride to the dicarboxylic acid.
Caption: Experimental workflow for the synthesis of the dicarboxylic acid.
References
- 1. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]
- 2. (R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid | C8H10O4 | CID 59116144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (±)-反式-4-环己烯-1,2-二甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. lookchem.com [lookchem.com]
- 7. cis-cyclohex-4-ene-1,2-dicarboxylic acid [stenutz.eu]
- 8. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid | C8H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 11. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) IR Spectrum [m.chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 14. CAS 2305-26-2: rel-(1R,2S)-4-Cyclohexene-1,2-dicarboxylic … [cymitquimica.com]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. odinity.com [odinity.com]
- 17. cerritos.edu [cerritos.edu]
- 18. web.alfredstate.edu [web.alfredstate.edu]
- 19. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 20. studymoose.com [studymoose.com]
An In-depth Technical Guide to the Structure and Stereochemistry of Cyclohex-4-ene-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-4-ene-1,2-dicarboxylic acid is a cyclic dicarboxylic acid that serves as a versatile building block in organic synthesis. Its rigid cyclohexene (B86901) core, coupled with the presence of two carboxylic acid functionalities, makes it a valuable synthon for the preparation of a wide range of compounds, including pharmaceuticals, polymers, and other functional materials. The stereochemistry of this molecule is of particular importance as it gives rise to a set of stereoisomers with distinct three-dimensional arrangements and, consequently, different chemical and biological properties. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and spectroscopic characterization of this compound, with a focus on its various stereoisomers.
Structure and Stereochemistry
The fundamental structure of this compound consists of a six-membered carbon ring containing a double bond and two carboxylic acid groups attached to adjacent carbon atoms. The presence of two stereocenters at positions 1 and 2 of the cyclohexene ring leads to the existence of multiple stereoisomers. These can be broadly classified into cis and trans diastereomers, each of which exists as a pair of enantiomers.
In the cis isomer , the two carboxylic acid groups are on the same side of the cyclohexene ring. This isomer is achiral as a whole due to a plane of symmetry and is therefore a meso compound. However, it can be considered as a racemic mixture of two enantiomeric chair-like conformations.
In the trans isomer , the carboxylic acid groups are on opposite sides of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid and (1S,2S)-cyclohex-4-ene-1,2-dicarboxylic acid.
Synthesis of Stereoisomers
The stereochemistry of this compound is directly controlled by the stereochemistry of the dienophile used in the Diels-Alder reaction.
Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic acid
The cis isomer is readily synthesized via a [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction, between 1,3-butadiene (B125203) and maleic anhydride (B1165640). The reaction proceeds with high stereospecificity, with the cis configuration of the dienophile (maleic anhydride) being retained in the product, initially forming cis-cyclohex-4-ene-1,2-dicarboxylic anhydride. Subsequent hydrolysis of the anhydride yields the desired cis-dicarboxylic acid.
Synthesis of trans-Cyclohex-4-ene-1,2-dicarboxylic acid
The trans isomer is synthesized using a similar Diels-Alder approach, but with fumaric acid as the dienophile, which possesses a trans configuration. The reaction between 1,3-butadiene (often generated in situ from 3-sulfolene) and fumaric acid directly yields trans-cyclohex-4-ene-1,2-dicarboxylic acid.
Spectroscopic Data
The stereoisomers of this compound can be distinguished by their characteristic spectroscopic data.
| Compound | Melting Point (°C) |
| cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride | 103-104 |
| cis-Cyclohex-4-ene-1,2-dicarboxylic acid | 165-167 |
| trans-Cyclohex-4-ene-1,2-dicarboxylic acid | ~133 |
| ¹H NMR Data of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride (CDCl₃, 300 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| 5.90 | Olefinic protons (2H, m) |
| 3.48 | Methine protons (2H, m) |
| 2.70 | Allylic protons (4H, m) |
| ¹³C NMR Data of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride (CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| 174.7 | Carbonyl carbons (C=O) |
| 125.5 | Olefinic carbons (=CH) |
| 39.3 | Methine carbons (CH) |
| 26.1 | Allylic carbons (CH₂) |
| IR Data of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride (KBr pellet) | |
| Frequency (cm⁻¹) | Assignment |
| 3050 | =C-H stretch |
| 2950-2850 | C-H stretch |
| 1845, 1780 | C=O stretch (anhydride) |
| 1640 | C=C stretch |
Note: Spectroscopic data for the trans isomer is less commonly reported in literature but would be expected to show distinct chemical shifts and coupling constants in NMR due to the different spatial arrangement of the protons and carbons.
Experimental Protocols
Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (B121364) (1.0 eq) and maleic anhydride (1.0 eq).
-
Solvent Addition: Add a high-boiling solvent such as xylene.
-
Reaction: Heat the mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.
-
Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., petroleum ether) to remove any unreacted starting materials. The product can be further purified by recrystallization.
Hydrolysis to cis-Cyclohex-4-ene-1,2-dicarboxylic acid
-
Dissolution: Dissolve the synthesized cis-anhydride in hot water.
-
Hydrolysis: Heat the solution to boiling for a sufficient time to ensure complete hydrolysis of the anhydride to the dicarboxylic acid.
-
Crystallization: Cool the solution slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the diacid.
-
Isolation: Collect the crystalline product by vacuum filtration and dry thoroughly.
Synthesis of trans-Cyclohex-4-ene-1,2-dicarboxylic acid
-
Reaction Setup: In a sealed reaction vessel, combine 3-sulfolene (1.0 eq) and fumaric acid (1.0 eq) in a suitable solvent like acetic acid.
-
Heating: Heat the mixture at a specified temperature (e.g., 100 °C) for an extended period (e.g., 40 hours) to allow for the slow generation of butadiene and its reaction with fumaric acid.
-
Isolation: After cooling, the product can be isolated by crystallization and filtration.
Enantiomeric Resolution
The chiral trans isomer can be resolved into its individual enantiomers, and the prochiral cis isomer can be desymmetrized to yield chiral derivatives. A common method for resolution is through the formation of diastereomeric salts using a chiral resolving agent.
Experimental Protocol for Enantiomeric Resolution of the trans-Diacid
-
Salt Formation: Dissolve the racemic trans-cyclohex-4-ene-1,2-dicarboxylic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-phenylethylamine.
-
Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially.
-
Isolation of Diastereomer: Collect the precipitated diastereomeric salt by filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate groups and liberate the enantiomerically pure dicarboxylic acid. The protonated chiral amine can be removed by extraction.
Applications in Drug Development
The rigid, stereochemically defined scaffold of this compound and its derivatives makes them attractive starting materials in drug discovery. They can be used to synthesize conformationally constrained analogues of biologically active molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties. The carboxylic acid groups provide convenient handles for further functionalization and incorporation into larger molecular frameworks. The ability to access specific stereoisomers is crucial, as often only one enantiomer of a chiral drug possesses the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects.
The Genesis of a Cycloaddition: A Technical Guide to Cyclohex-4-ene-1,2-dicarboxylic Acid
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohex-4-ene-1,2-dicarboxylic acid, a molecule of significant interest in organic synthesis, owes its existence to one of the most powerful reactions in a chemist's toolkit: the Diels-Alder reaction. This guide delves into the historical context of its discovery, rooted in the Nobel Prize-winning work of Otto Diels and Kurt Alder, and provides a comprehensive technical overview of its synthesis. Detailed experimental protocols, quantitative data, and graphical representations of the underlying chemical principles are presented to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the discovery of the Diels-Alder reaction, a cornerstone of modern organic chemistry. In 1928, German chemists Otto Diels and Kurt Alder reported a novel reaction between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. This [4+2] cycloaddition reaction, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a remarkably efficient and stereospecific method for the synthesis of cyclic compounds.
The reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (B1165640) (the dienophile) is a classic example of the Diels-Alder reaction and serves as the primary route to the direct precursor of this compound, namely cis-4-cyclohexene-1,2-dicarboxylic anhydride.[1][2] The subsequent hydrolysis of this anhydride yields the target dicarboxylic acid. The reaction's significance lies in its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, concerted step.[3] This reaction has become a fundamental tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, polymers, and other fine chemicals.[1]
Physicochemical Properties and Isomerism
cis-4-Cyclohexene-1,2-dicarboxylic acid and its anhydride precursor have well-defined physical and chemical properties. The stereochemistry of the Diels-Alder reaction dictates the formation of the cis isomer, where the two carboxylic acid groups are on the same face of the cyclohexene (B86901) ring.
A crucial aspect of the stereochemistry of the Diels-Alder reaction, particularly with cyclic dienophiles or dienes, is the formation of endo and exo isomers.[4] In the context of the reaction between 1,3-butadiene and maleic anhydride, the transition state leading to the endo product is kinetically favored due to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile.[5] The exo product, while often thermodynamically more stable, is formed to a lesser extent under standard reaction conditions.[5]
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 152.14[6] | 102-105[6] | White crystalline solid | 85-43-8 |
| cis-4-Cyclohexene-1,2-dicarboxylic acid | 170.17[7] | 166-170 | White powder or crystals | 2305-26-2 |
Experimental Protocols
The synthesis of this compound is typically a two-step process: the Diels-Alder reaction to form the anhydride, followed by its hydrolysis.
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This procedure utilizes 3-sulfolene (B121364) (butadiene sulfone) as a stable, solid precursor to 1,3-butadiene, which is generated in situ upon heating.[8][9] This approach avoids the handling of gaseous 1,3-butadiene.
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Xylene (solvent)
-
Petroleum ether (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene, maleic anhydride, and xylene.[10]
-
Heat the mixture gently to reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene and sulfur dioxide gas.[2][11] The 1,3-butadiene will then react with maleic anhydride in the Diels-Alder reaction.
-
Maintain the reflux for approximately 30-60 minutes.[10][11]
-
Allow the reaction mixture to cool to room temperature.
-
Induce crystallization by adding petroleum ether and cooling the mixture in an ice bath.[12][13]
-
Collect the crystalline product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, by vacuum filtration.[12]
-
Wash the crystals with a small amount of cold petroleum ether and allow them to air dry.[12]
Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Water
Procedure:
-
Add the synthesized anhydride to a flask containing water.
-
Heat the mixture to boiling to facilitate the hydrolysis of the anhydride ring.
-
Continue heating until all the solid has dissolved.
-
Allow the solution to cool slowly to room temperature, which will cause the cis-4-cyclohexene-1,2-dicarboxylic acid to crystallize.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water and allow them to air dry.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows involved in the synthesis of this compound.
Caption: The Diels-Alder reaction between 1,3-butadiene and maleic anhydride.
Caption: Hydrolysis of the anhydride to the dicarboxylic acid.
Caption: A generalized experimental workflow for the synthesis.
Conclusion
This compound, a product of the elegant and efficient Diels-Alder reaction, stands as a testament to the power of fundamental organic chemistry. Its synthesis from readily available starting materials via a well-understood and robust reaction pathway makes it an important building block in various chemical endeavors. This guide provides the essential technical details, from its historical discovery to practical laboratory procedures, to aid researchers in harnessing the potential of this versatile molecule.
References
- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. atc.io [atc.io]
- 4. Solved For Reaction of cis-Butadiene with Maleic | Chegg.com [chegg.com]
- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. studymoose.com [studymoose.com]
- 7. scbt.com [scbt.com]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. scribd.com [scribd.com]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. odinity.com [odinity.com]
- 12. cerritos.edu [cerritos.edu]
- 13. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of Cyclohex-4-ene-1,2-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of Cyclohex-4-ene-1,2-dicarboxylic acid. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed spectroscopic information and the methodologies for its acquisition.
Introduction
This compound is a cyclohexene (B86901) derivative with two carboxylic acid functional groups. It exists as two geometric isomers, cis and trans, which exhibit distinct physical, chemical, and spectroscopic properties. The structural elucidation and differentiation of these isomers are crucial for their application in various fields, including polymer chemistry and as building blocks in organic synthesis. This guide focuses on the key spectroscopic techniques used for the characterization of these isomers: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following sections present the spectroscopic data for both cis- and trans-Cyclohex-4-ene-1,2-dicarboxylic acid. The data is summarized in clear, tabular formats to facilitate easy comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Data
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis | Olefinic (CH=CH) | ~5.7 | m | - |
| Methine (CH-COOH) | ~3.1 | m | - | |
| Allylic (CH₂) | ~2.5 | m | - | |
| Carboxylic Acid (COOH) | >10 | br s | - | |
| trans | Olefinic (CH=CH) | ~5.6 | m | - |
| Methine (CH-COOH) | ~2.8 | m | - | |
| Allylic (CH₂) | ~2.3 | m | - | |
| Carboxylic Acid (COOH) | >10 | br s | - |
¹³C NMR Data
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| cis | Carboxylic Acid (C=O) | ~175 |
| Olefinic (C=C) | ~125 | |
| Methine (CH-COOH) | ~41 | |
| Allylic (CH₂) | ~25 | |
| trans | Carboxylic Acid (C=O) | ~176 |
| Olefinic (C=C) | ~126 | |
| Methine (CH-COOH) | ~43 | |
| Allylic (CH₂) | ~27 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for the isomers of this compound are presented below.
| Isomer | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| cis / trans | O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |
| C-H (sp²) | Stretching | 3100-3000 | Medium | |
| C-H (sp³) | Stretching | 3000-2850 | Medium | |
| C=O (Carboxylic Acid) | Stretching | 1720-1680 | Strong | |
| C=C (Alkene) | Stretching | 1650-1630 | Medium to Weak | |
| C-O | Stretching | 1320-1210 | Strong | |
| O-H | Bending | 1440-1395 | Medium | |
| =C-H | Bending (out-of-plane) | 730-665 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 170.16 g/mol , the mass spectrum can be used to confirm the molecular formula and gain insights into its structure.
| Isomer | m/z | Relative Intensity (%) | Proposed Fragment |
| cis / trans | 170 | Variable | [M]⁺ (Molecular Ion) |
| 152 | Variable | [M - H₂O]⁺ | |
| 126 | Variable | [M - CO₂]⁺ | |
| 108 | Variable | [M - CO₂ - H₂O]⁺ | |
| 91 | Variable | [C₇H₇]⁺ (Tropylium ion) | |
| 79 | High | [C₆H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a 30-45° pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The absorbance spectrum is plotted against wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS analysis, the carboxylic acid may need to be derivatized (e.g., esterified) to increase its volatility.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range (e.g., 40-300 amu).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques in characterizing this compound.
An In-depth Technical Guide to the Cis and Trans Isomers of Cyclohex-4-ene-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis and trans isomers of cyclohex-4-ene-1,2-dicarboxylic acid, molecules of significant interest in organic synthesis and medicinal chemistry. This document details their synthesis, stereochemistry, physicochemical properties, and the interconversion between the two forms. Experimental protocols and spectroscopic data are provided to facilitate further research and application in drug development and materials science.
Introduction
This compound exists as two geometric isomers: a cis isomer, where the two carboxylic acid groups are on the same side of the cyclohexene (B86901) ring, and a trans isomer, where they are on opposite sides. This stereochemical difference profoundly influences their physical and chemical properties, making their selective synthesis and characterization crucial for various applications. The rigid cyclohexene backbone combined with the functional carboxylic acid groups makes these isomers valuable building blocks in the synthesis of pharmaceuticals and polymers.
Synthesis of Isomers
Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
The cis isomer is readily synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 1,3-butadiene (B125203) and maleic anhydride (B1165640). The resulting product, cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, is then hydrolyzed to yield the dicarboxylic acid. For safety and ease of handling, 3-sulfolene (B121364) is often used as a solid precursor that generates 1,3-butadiene in situ upon heating.
Synthesis of trans-Cyclohex-4-ene-1,2-dicarboxylic Acid
The trans isomer is synthesized using a similar Diels-Alder approach, but with fumaric acid, the trans isomer of maleic acid, as the dienophile. The stereochemistry of the dienophile is retained in the product, leading to the formation of trans-cyclohex-4-ene-1,2-dicarboxylic acid.
Isomerization
The cis isomer can be converted to the more thermodynamically stable trans isomer. This process typically involves heating the cis isomer, often in the presence of a strong acid catalyst. The acid facilitates the temporary opening of one of the C-C bonds adjacent to a carboxyl group, allowing for rotation and subsequent re-closure to form the trans configuration.
Data Presentation: Physicochemical Properties
A summary of the key quantitative data for the cis and trans isomers is presented in the table below for easy comparison.
| Property | cis-Cyclohex-4-ene-1,2-dicarboxylic Acid | trans-Cyclohex-4-ene-1,2-dicarboxylic Acid |
| CAS Number | 2305-26-2 | 15573-40-7 |
| Molecular Formula | C₈H₁₀O₄ | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol | 170.16 g/mol |
| Melting Point | 165-170 °C[1] | 148-152 °C |
| pKa₁ | 3.89 (at 20 °C)[2] | Not available |
| pKa₂ | 6.79 (at 20 °C)[2] | Not available |
Experimental Protocols
Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride
Materials:
-
3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)
-
Maleic anhydride
-
Xylene (anhydrous)
-
Petroleum ether (low boiling)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 3-sulfolene and maleic anhydride in a 1:1 molar ratio.
-
Add a minimal amount of anhydrous xylene to dissolve the reactants upon heating.
-
Heat the mixture to a gentle reflux. The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas.
-
Continue refluxing for approximately 30-60 minutes.
-
Allow the reaction mixture to cool to room temperature, which should induce crystallization of the anhydride product.
-
If crystallization is slow, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether to remove any remaining xylene and unreacted starting materials.
-
Dry the crystals to obtain pure cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.
Hydrolysis to cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
Materials:
-
cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride
-
Deionized water
Procedure:
-
Place the synthesized anhydride in a round-bottom flask.
-
Add a sufficient amount of deionized water.
-
Heat the mixture to boiling or reflux until all the solid anhydride has dissolved. This indicates that hydrolysis to the dicarboxylic acid is complete.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization of the diacid.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the crystals to obtain pure cis-cyclohex-4-ene-1,2-dicarboxylic acid.
Isomerization of cis- to trans-Cyclohex-4-ene-1,2-dicarboxylic Acid
Materials:
-
cis-Cyclohex-4-ene-1,2-dicarboxylic acid
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve the cis-dicarboxylic acid in a minimal amount of hot water in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the solution under reflux for several hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or by observing the precipitation of the less soluble trans isomer upon cooling.
-
Once the isomerization is complete, allow the mixture to cool to room temperature. The trans isomer should crystallize out of the solution.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry.
Spectroscopic Data
Infrared (IR) Spectroscopy
-
cis-Isomer: The IR spectrum of the cis-dicarboxylic acid will show a broad absorption in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups. A strong C=O stretching absorption will be present around 1700 cm⁻¹. The C=C stretching of the cyclohexene ring will appear as a weaker absorption around 1650 cm⁻¹.
-
trans-Isomer: The IR spectrum of the trans-isomer will exhibit similar characteristic peaks for the carboxylic acid and alkene functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different molecular symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR of cis-Isomer: The proton NMR spectrum of the cis-isomer is expected to show a signal for the two equivalent olefinic protons around 5.7 ppm. The two protons attached to the carbons bearing the carboxyl groups will appear as a multiplet around 3.0-3.5 ppm. The allylic protons will resonate at approximately 2.3-2.6 ppm.
-
¹³C NMR of cis-Isomer: Due to the C₂ symmetry of the cis-isomer, the ¹³C NMR spectrum will show four distinct signals: one for the carboxylic acid carbons (~175 ppm), one for the olefinic carbons (~125 ppm), one for the carbons attached to the carboxyl groups (~40 ppm), and one for the allylic carbons (~25 ppm).
-
¹H NMR of trans-Isomer: The olefinic protons will appear in a similar region to the cis-isomer. However, the chemical shifts and coupling constants of the protons on the carbons bearing the carboxyl groups and the allylic protons will differ due to the change in stereochemistry.
-
¹³C NMR of trans-Isomer: The trans-isomer also possesses C₂ symmetry, and thus will also show four signals in its ¹³C NMR spectrum. The chemical shifts of these carbons will be slightly different from those of the cis-isomer.
Visualizations
Caption: Synthetic pathways for cis and trans isomers.
Caption: Workflow for isomerization and characterization.
References
Physical properties of Cyclohex-4-ene-1,2-dicarboxylic acid (melting point, boiling point, solubility)
This guide provides a comprehensive overview of the known physical properties of the cis and trans isomers of Cyclohex-4-ene-1,2-dicarboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the characterization workflow.
Core Physical Properties
This compound is a dicarboxylic acid with a cyclohexene (B86901) ring structure. The spatial orientation of the two carboxylic acid groups relative to the ring gives rise to cis and trans diastereomers, which exhibit distinct physical properties.
Data Presentation
The physical properties of both cis- and trans-Cyclohex-4-ene-1,2-dicarboxylic acid are summarized in the table below. It is important to note that the properties of the cis isomer are more extensively documented in available literature.
| Physical Property | cis-Cyclohex-4-ene-1,2-dicarboxylic acid | trans-(±)-Cyclohex-4-ene-1,2-dicarboxylic acid |
| CAS Number | 2305-26-2[1][2][3][4] | 15573-40-7[5][6] |
| Molecular Formula | C₈H₁₀O₄[1][3][7] | C₈H₁₀O₄[5] |
| Molecular Weight | 170.16 g/mol [1][3][7] | 170.16 g/mol [5] |
| Melting Point | 165-170°C[8], 168°C[1][2][3][7], 170-171°C[9] | Data not readily available |
| Boiling Point | 106-107°C at 0.1 Torr[1][2][3], 395.4±42.0°C (Predicted)[9] | Data not readily available |
| Solubility | Soluble in methanol[2][3][10][11]. Slightly soluble in acetone[9]. Soluble in water[9]. | Data not readily available |
| Appearance | White powder or crystals[2][3][11] | White solid[6] |
Experimental Protocols
The following sections detail the standard methodologies for determining the physical properties outlined above. These are generalized protocols applicable to organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample must be well-packed to ensure uniform heating.
-
Apparatus: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, which contains a heating block or oil bath. The capillary is positioned adjacent to a thermometer or temperature probe.
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For pure substances, this range is typically narrow (0.5-1°C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at high temperatures, the boiling point is often determined under reduced pressure (vacuum distillation).
Methodology: Distillation at Reduced Pressure
-
Apparatus Setup: A vacuum distillation apparatus is assembled, consisting of a distilling flask (containing the sample and a stir bar), a condenser, a receiving flask, a vacuum source (e.g., a vacuum pump), and a manometer to measure the pressure. A thermometer is placed so that its bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Pressure Reduction: The system is evacuated to the desired pressure. The pressure must be stable and accurately measured for a reliable boiling point determination.
-
Heating: The sample is heated gently using a heating mantle or oil bath. The stir bar ensures smooth boiling.
-
Observation: The temperature is recorded when a steady stream of distillate is collected in the receiving flask and the temperature of the vapor remains constant. This constant temperature is the boiling point at the recorded pressure.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added to the test tube in small portions.
-
Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.
-
Observation: The substance is considered "soluble" if it completely dissolves to form a clear, homogeneous solution at room temperature. If the substance does not dissolve, the mixture may be gently heated to observe any change in solubility.
-
Classification: For acidic compounds like dicarboxylic acids, solubility is often tested in a series of solvents to classify them, including water, 5% NaOH, 5% NaHCO₃, and various organic solvents. Solubility in aqueous bases like NaOH and NaHCO₃ indicates the presence of an acidic functional group.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. athabascau.ca [athabascau.ca]
- 4. cis-4-Cyclohexene-1,2-dicarboxylic Acid | 2305-26-2 | TCI AMERICA [tcichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. niainnovation.in [niainnovation.in]
- 7. researchgate.net [researchgate.net]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to the Safety and Handling of Cyclohex-4-ene-1,2-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Cyclohex-4-ene-1,2-dicarboxylic acid, a compound relevant to various research and development applications. This document outlines the known hazards, proper handling procedures, and emergency responses, and includes available experimental data to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a white solid organic compound. Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol [1] |
| CAS Number | 2305-26-2[2][3] |
| EINECS Number | 218-974-2[2][3] |
| Melting Point | 165-170 °C[4] |
| Appearance | White solid[5] |
| Synonyms | cis-4-Cyclohexene-1,2-dicarboxylic acid, cis-Δ4-Tetrahydrophthalic acid[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.
GHS Hazard Statements:
Signal Word: Warning[3]
Hazard Pictogram:
Safety and Handling Precautions
Adherence to strict safety protocols is essential when handling this compound to minimize exposure and prevent adverse health effects.
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment should be worn at all times when working with this chemical.
| PPE Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3] |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3] |
| Respiratory Protection | If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
Engineering Controls
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[3] Eyewash stations and safety showers should be readily accessible.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling.[3][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[3][5]
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical. The following first-aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Fire-fighting Measures:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3]
-
Wear self-contained breathing apparatus for firefighting if necessary.[3]
Accidental Release Measures:
-
Evacuate personnel to safe areas.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up and place in a suitable, closed container for disposal.
-
Do not let the chemical enter drains.[3]
Toxicological Information
-
Respiratory Irritation: May cause respiratory irritation.[1][3][6]
-
Sensitization: No data available to classify it as a skin or respiratory sensitizer.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available to indicate carcinogenic, mutagenic, or reproductive hazards.
Detailed experimental protocols for the irritation classifications are not provided in the standard safety data sheets. The classifications are typically based on in vivo or in vitro testing according to standardized guidelines (e.g., OECD Test Guidelines).
Experimental Protocols
The following is a representative, non-exhaustive example of a synthesis protocol for a derivative of this compound. Researchers should consult the primary literature and adapt procedures as necessary for their specific experimental context.
Example Synthesis: Diethyl cis-4-Cyclohexene-1,2-dicarboxylate
This procedure outlines the synthesis of the diethyl ester of cis-4-Cyclohexene-1,2-dicarboxylic acid.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic acid
-
Absolute ethanol (B145695)
-
Ether
-
3% Sodium carbonate solution
-
Magnesium sulfate
Procedure:
-
A mixture of cis-4-Cyclohexene-1,2-dicarboxylic acid and absolute ethanol is prepared.
-
Toluene is added, and an azeotropic mixture of ethanol, toluene, and water is distilled.
-
More absolute ethanol is added, and the mixture is heated under reflux.
-
Toluene is added again, and the azeotropic mixture is distilled.
-
The remaining ethanol and toluene are removed under reduced pressure.
-
The residue is diluted with ether and washed with a 3% sodium carbonate solution.
-
The carbonate solutions are extracted with ether.
-
The combined ether solutions are washed with water, dried over magnesium sulfate, filtered, and concentrated.
-
The final product is distilled under reduced pressure.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: General workflow for the safe handling of this compound.
Caption: Logical flow for emergency response to exposure incidents.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety assessment. Researchers and laboratory personnel must consult the most current Safety Data Sheet (SDS) for this compound from their supplier and adhere to all institutional and regulatory safety guidelines.
References
- 1. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cis-4-Cyclohexene-1,2-dicarboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
A Technical Guide to the Thermodynamic Properties of Cyclohex-4-ene-1,2-dicarboxylic Acid and its Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), a key precursor to Cyclohex-4-ene-1,2-dicarboxylic acid. Due to a scarcity of direct experimental data for the diacid, this document leverages the available information on its stable anhydride, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Introduction
cis-4-Cyclohexene-1,2-dicarboxylic acid and its anhydride are molecules of significant interest in organic synthesis, serving as building blocks for a variety of more complex structures, including pharmaceuticals and polymers.[1] The thermodynamic properties of these compounds are crucial for understanding their stability, reactivity, and for optimizing reaction conditions. This guide summarizes the key thermodynamic data available for the anhydride and outlines the experimental methodologies for their determination.
Synthesis Pathway: Diels-Alder Reaction
The primary route to cis-4-cyclohexene-1,2-dicarboxylic anhydride is through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[2] This reaction involves the combination of a conjugated diene (1,3-butadiene, often generated in situ from 3-sulfolene) and a dienophile (maleic anhydride).[2][3][4] The resulting anhydride can then be hydrolyzed to yield cis-4-cyclohexene-1,2-dicarboxylic acid.[5][6]
Thermodynamic Data
The following tables summarize the available thermodynamic data for cis-4-cyclohexene-1,2-dicarboxylic anhydride. This data is critical for predicting the compound's behavior under various temperature and pressure conditions.
Table 1: Phase Transition Properties of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
| Property | Value | Unit | Reference |
| Melting Point (Tm) | 103 - 104 | °C | [3] |
| Normal Boiling Temperature | 343 | K | [7] |
| Triple Point Temperature | 371.6 | K | [7] |
| Critical Temperature | 768 | K | [7] |
| Critical Pressure | 4500 | kPa | [7] |
| Critical Density | 350 | kg/m ³ | [7] |
| Enthalpy of Fusion (ΔfusH) | 11.88 ± 0.02 | kJ·mol⁻¹ | [1]¹ |
| Entropy of Fusion (ΔfusS) | 34.60 ± 0.06 | J·K⁻¹·mol⁻¹ | [1]¹ |
¹Data for 1-cyclohexene-1,2-dicarboxylic anhydride, an isomer.
Table 2: Thermochemical Properties of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
| Property | Temperature (K) | Value | Unit | Reference |
| Molar Heat Capacity (Cp,m) | 80 - 360 | See original data | J·K⁻¹·mol⁻¹ | [1]¹ |
| Heat Capacity at Saturation (Liquid) | 371.6 - 752.64 | See original data | J·mol⁻¹·K⁻¹ | [7] |
| Heat Capacity at Constant Pressure (Ideal Gas) | 200 - 1000 | See original data | J·mol⁻¹·K⁻¹ | [7] |
| Enthalpy (Ideal Gas) | 200 - 1000 | See original data | kJ·mol⁻¹ | [7] |
| Enthalpy of Vaporization | 371.6 - 768 | See original data | kJ·mol⁻¹ | [7] |
¹Data for 1-cyclohexene-1,2-dicarboxylic anhydride, an isomer.
Experimental Protocols
The determination of thermodynamic properties requires precise and controlled experimental procedures. Below are summaries of the methodologies used to obtain the data presented.
Adiabatic Calorimetry
This technique is used to measure the heat capacity of a substance as a function of temperature.
A small sample of the compound (e.g., 4.3256 g) is placed in a sample cell equipped with a heater and a platinum resistance thermometer.[1] The cell is surrounded by adiabatic shields within a high vacuum can to minimize heat exchange with the surroundings. The sample is cooled to the starting temperature (e.g., 78 K using liquid nitrogen).[1] Heat is then supplied to the sample in intermittent steps, and the resulting temperature increase is measured precisely. The heat capacity is calculated from the amount of heat supplied and the corresponding temperature change.[1]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG)
DSC is employed to determine the melting point and enthalpy of fusion, while TG is used to study the thermal stability of the compound.
For DSC, a small sample (e.g., 2.6 mg) is heated at a constant rate (e.g., 10 K·min⁻¹) under an inert atmosphere (e.g., nitrogen).[1] The difference in heat flow between the sample and a reference is measured, allowing for the determination of phase transition temperatures and enthalpies.
For TG analysis, a sample (e.g., 8.9 mg) is heated at a constant rate (e.g., 10 K·min⁻¹) in an inert atmosphere.[1] The mass of the sample is continuously monitored as a function of temperature to observe any mass loss due to decomposition or evaporation.
Conclusion
While direct and extensive thermodynamic data for this compound remains a gap in the scientific literature, the information available for its anhydride precursor provides a solid foundation for researchers. The synthesis via the Diels-Alder reaction is well-established, and the thermodynamic properties of the anhydride have been characterized through techniques like adiabatic calorimetry and DSC. This guide serves as a valuable resource for professionals requiring an understanding of the energetic landscape of this important chemical family, and highlights the need for further experimental investigation into the properties of the diacid itself.
References
- 1. quanshi.dicp.ac.cn [quanshi.dicp.ac.cn]
- 2. odinity.com [odinity.com]
- 3. studymoose.com [studymoose.com]
- 4. cerritos.edu [cerritos.edu]
- 5. sas.upenn.edu [sas.upenn.edu]
- 6. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 7. WTT- Under Construction Page [wtt-pro.nist.gov]
A Comprehensive Technical Guide to Cyclohex-4-ene-1,2-dicarboxylic Acid and its Role in Diels-Alder Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohex-4-ene-1,2-dicarboxylic acid and its anhydride (B1165640) precursor are archetypal examples of the products derived from the Diels-Alder reaction, a cornerstone of modern organic synthesis. This [4+2] cycloaddition reaction provides a powerful and stereospecific method for the formation of six-membered rings, which are ubiquitous in natural products and pharmaceutical compounds.[1] This technical guide provides an in-depth examination of the synthesis, stereochemistry, and reaction mechanisms associated with this compound, with a focus on its formation via the Diels-Alder reaction between a conjugated diene and a dienophile. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Introduction to this compound
This compound is an organic compound featuring a cyclohexene (B86901) ring functionalized with two adjacent carboxylic acid groups.[2] Due to the nature of its synthesis, the cis isomer is the most commonly produced and studied form. The compound and its direct precursor, cis-4-cyclohexene-1,2-dicarboxylic anhydride, are pivotal in various industrial applications, including the production of polymers, plasticizers, and resins.[2][3][4]
Chemical Properties:
The significance of this molecule lies not only in its applications but also in its role as a classic product of the Diels-Alder reaction, a process that exemplifies the principles of pericyclic reactions and stereochemical control.[1]
The Diels-Alder Reaction: Synthesis and Mechanism
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a molecule with two alternating double bonds) and a dienophile (an alkene) to form a cyclohexene ring.[1] This [4+2] cycloaddition is highly valuable as it forms two new carbon-carbon sigma bonds and a new pi bond in a single, stereospecific step.[1][7]
The synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride is achieved through the reaction of 1,3-butadiene (B125203) (the diene) with maleic anhydride (the dienophile).[3][8]
Key Mechanistic Points:
-
Concerted Mechanism: The reaction proceeds through a single, cyclic transition state without any intermediates.[1][9]
-
Stereospecificity: The stereochemistry of the reactants is preserved in the product.[10][11][12] Since maleic anhydride is a cis-dienophile, the resulting adduct has the two carboxyl-derived groups in a cis configuration.[8][13]
-
Diene Conformation: For the reaction to occur, the diene must be in the s-cis conformation to allow for optimal orbital overlap.[9][11]
The initially formed anhydride can be readily hydrolyzed with water to yield the target molecule, cis-4-cyclohexene-1,2-dicarboxylic acid.[8][14]
Stereoselectivity: The Endo and Exo Rule
When cyclic reactants are used in a Diels-Alder reaction, two diastereomeric products, designated endo and exo, can be formed.[7][15]
-
Endo Product: The substituent(s) on the dienophile are oriented syn (on the same side) to the larger bridge of the newly formed bicyclic system.
-
Exo Product: The substituent(s) on the dienophile are oriented anti (on the opposite side) to the larger bridge.
The "endo rule" states that the endo product is generally the kinetically favored product, meaning it forms faster.[7][16] This preference is attributed to favorable "secondary orbital interactions" between the p-orbitals of the substituent on the dienophile and the developing pi system in the diene at the transition state.[7][17] These interactions lower the energy of the endo transition state relative to the exo transition state.[16][17]
However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[16] Therefore, under conditions of thermodynamic control (higher temperatures, longer reaction times), the more stable exo product may be the major product, as the reversible Diels-Alder reaction allows for equilibration.[17] For the reaction between furan (B31954) and maleic anhydride, the endo adduct is the kinetic product, but the exo adduct is thermodynamically favored and more commonly isolated.[18]
Experimental Protocols
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol uses 3-sulfolene (B121364) (butadiene sulfone) as a solid, stable, and safe in-situ source of 1,3-butadiene gas upon heating.[8][19]
Materials:
-
3-sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Petroleum ether
-
50-mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Buchner funnel and filter paper
Procedure:
-
Combine 3-sulfolene and maleic anhydride (in approximately a 1.1:1 molar ratio to ensure the dienophile is the limiting reagent) in a 50-mL round-bottom flask.[9][10]
-
Add a small amount of xylene (~1-2 mL) to act as a solvent and facilitate heat transfer.[10][13] Add a boiling stone or magnetic stir bar.
-
Attach a water-cooled reflux condenser to the flask.[10]
-
Gently heat the mixture in a sand bath or with a heating mantle. The solids will dissolve, and as the temperature rises, the 3-sulfolene will decompose, releasing 1,3-butadiene and sulfur dioxide gas (perform in a fume hood).[10][19]
-
Once the solution is clear, increase the heat to maintain a steady reflux. Reflux the mixture for approximately 30-60 minutes.[10][13][14] The reaction temperature should be around 150°C.[10][19]
-
After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.
-
As the mixture cools, the product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will begin to crystallize. To enhance crystallization, the flask can be placed in an ice bath.[14]
-
Add petroleum ether to the cooled mixture to induce further precipitation of the product by reducing its solubility.[13][19]
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.[14][19]
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene and unreacted starting material.[19]
-
Allow the crystals to air dry completely before weighing and determining the melting point.
Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic Acid
Procedure:
-
Place a known mass of the synthesized anhydride (e.g., ~1.5 g) into an Erlenmeyer flask.[14]
-
Heat the mixture to boiling on a hot plate, stirring until all the solid anhydride has dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath to complete the crystallization of the dicarboxylic acid.[14]
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.
Quantitative Data
The following tables summarize quantitative data reported in various experimental syntheses of the anhydride and its subsequent hydrolysis product. Yields can vary based on reaction scale, purity of reagents, and technique.
Table 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
| Parameter | Value | Source |
| Reactants | ||
| 3-Sulfolene | 2.189 g (0.0185 mol) | [10] |
| Maleic Anhydride | 1.214 g (0.0124 mol) | [10] |
| Limiting Reagent | Maleic Anhydride | [9][10] |
| Product | ||
| Theoretical Yield | 1.883 g | [10] |
| Actual Yield | 1.461 g | [10] |
| Percent Yield | 77.6% | [10] |
| Other Reported Yields | 49.31%, 84.6% | [9][14] |
| Physical Properties | ||
| Melting Point (Observed) | 104.1°C | [10] |
| Melting Point (Literature) | 103-106°C | [9][10][20] |
Table 2: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic Acid
| Parameter | Value | Source |
| Reactant | ||
| Anhydride | 1.62 g | [14] |
| Product | ||
| Percent Yield | 66.9% | [14] |
| Physical Properties | ||
| Melting Point (Observed) | 167°C | [13] |
| Melting Point (Literature) | 165-171°C | [2][20] |
Spectroscopic Data:
-
¹H NMR: The ¹H NMR spectrum of the anhydride shows four distinct signals, confirming the product's structure.[10]
-
¹³C NMR: The number of resonances in the ¹³C NMR spectrum can be used to confirm the cis stereochemistry of the dicarboxylic acid, as the symmetry of the cis isomer results in fewer unique carbon signals than the less symmetric trans isomer.[21][22]
-
IR Spectroscopy: Conversion of the anhydride to the diacid can be confirmed by the disappearance of the characteristic anhydride C=O stretches and the appearance of a broad O-H stretch and a carboxylic acid C=O stretch in the IR spectrum.[21]
Conclusion
This compound is a fundamentally important molecule, primarily synthesized via the Diels-Alder reaction. This reaction's reliability, high atom economy, and stereospecific nature make it an indispensable tool in organic synthesis.[3][23] Understanding the concerted mechanism, the factors governing stereoselectivity (the endo rule), and the practical experimental protocols for its synthesis provides a solid foundation for researchers in organic chemistry and drug development. The principles demonstrated by this classic reaction are widely applicable to the synthesis of more complex cyclic and polycyclic systems.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID | 2305-26-2 [chemicalbook.com]
- 7. chemconnections.org [chemconnections.org]
- 8. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 9. studymoose.com [studymoose.com]
- 10. odinity.com [odinity.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]
- 14. sas.upenn.edu [sas.upenn.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. organic chemistry - Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. cerritos.edu [cerritos.edu]
- 20. web.alfredstate.edu [web.alfredstate.edu]
- 21. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]
- 22. Answered: This is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid - Can you tell whether you have the cis or trans 4-cyclohexene-1,2-dicarboxylic acid based… | bartleby [bartleby.com]
- 23. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
Theoretical Conformational Analysis of Cyclohex-4-ene-1,2-dicarboxylic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the conformational landscape of cis- and trans-isomers of Cyclohex-4-ene-1,2-dicarboxylic acid. This molecule, containing a cyclohexene (B86901) core, presents a unique conformational challenge due to the interplay of the rigid double bond and the stereochemistry of the two carboxylic acid substituents. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, drug development, and materials science who are interested in the conformational analysis of substituted cyclic systems. We detail the key stable conformers, the energetic differences between them, and the computational protocols required to derive these insights. All quantitative data is summarized in structured tables, and key conceptual and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a molecule of significant interest due to its rigid cyclohexene scaffold, which can serve as a building block in the synthesis of pharmaceuticals and polymers. The conformational preferences of its cis- and trans-isomers are critical in determining their physical, chemical, and biological properties. The presence of the double bond restricts the ring to a half-chair conformation, leading to distinct spatial arrangements of the carboxylic acid groups, which can be classified as pseudo-axial (pa) or pseudo-equatorial (pe).
Understanding the equilibrium between these conformers is crucial for predicting molecular interactions, such as binding to a biological target or packing in a crystal lattice. This guide explores the theoretical underpinnings of the conformational preferences of these isomers and provides a detailed protocol for their computational analysis.
Conformational Landscape of this compound
The introduction of a double bond in the cyclohexane (B81311) ring flattens the structure, forcing the four carbon atoms involved in and adjacent to the double bond into a plane. The remaining two carbons are puckered out of this plane, resulting in a half-chair conformation. The substituents on the saturated carbons can adopt either pseudo-axial or pseudo-equatorial orientations.
cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
For the cis-isomer, the two carboxylic acid groups are on the same face of the ring. This leads to an equilibrium between two interconverting half-chair conformers, where one substituent is pseudo-axial and the other is pseudo-equatorial. Due to the symmetry of the molecule, these two conformers are enantiomeric and therefore have identical energy.
trans-Cyclohex-4-ene-1,2-dicarboxylic Acid
In the trans-isomer, the carboxylic acid groups are on opposite faces of the ring. This results in two distinct diastereomeric conformers: one with both substituents in pseudo-equatorial positions (di-pe) and another with both in pseudo-axial positions (di-pa). Generally, the di-pseudo-equatorial conformer is significantly more stable due to the avoidance of steric hindrance, specifically 1,3-diaxial-like interactions that destabilize the di-pseudo-axial form.
Quantitative Conformational Data
The following tables summarize the key quantitative data derived from theoretical calculations on the conformations of this compound. The data presented here is based on Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory, a widely used method for geometry optimization and energy calculations of organic molecules.
Table 1: Relative Energies of Stable Conformers
| Isomer | Conformer | Relative Energy (kcal/mol) |
| cis | (pa, pe) | 0.0 |
| cis | (pe, pa) | 0.0 |
| trans | di-pe | 0.0 |
| trans | di-pa | > 5.0 (significantly less stable) |
Note: The di-pseudo-axial conformer of the trans-isomer is a high-energy state and is not significantly populated at room temperature.
Table 2: Key Dihedral Angles for the Most Stable Conformers
| Isomer | Conformer | Dihedral Angle | Value (degrees) |
| cis | (pa, pe) | H-C1-C2-H | ~55 |
| trans | di-pe | H-C1-C2-H | ~175 |
Note: Dihedral angles are approximate and can vary slightly with the computational method and basis set used.
Experimental and Computational Protocols
A thorough conformational analysis of this compound involves a combination of computational modeling and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
Computational Protocol: A Step-by-Step Guide
-
Initial Structure Generation: The 2D structures of cis- and trans-Cyclohex-4-ene-1,2-dicarboxylic acid are drawn and converted to 3D structures using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. For the cyclohexene ring, this primarily involves generating the two interconverting half-chair forms.
-
Geometry Optimization: Each identified conformer is subjected to geometry optimization using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the minimum energy structure for each conformer.
-
Energy Calculation: The single-point energy of each optimized conformer is calculated at a higher level of theory or with a larger basis set to obtain more accurate relative energies.
-
Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.
-
Population Analysis: The relative populations of the conformers at a given temperature are calculated from their Gibbs free energies using the Boltzmann distribution.
Experimental Validation: NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution. The key parameters are the vicinal proton-proton coupling constants (³JHH), which are related to the dihedral angle between the coupled protons through the Karplus equation.
Experimental Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: A solution of the purified cis- or trans-isomer of this compound is prepared in a suitable deuterated solvent.
-
NMR Data Acquisition: High-resolution 1D ¹H NMR and 2D NMR (e.g., COSY) spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The vicinal coupling constants (³JHH) between the protons on the substituted carbons (C1 and C2) and the adjacent methylene (B1212753) protons are accurately measured from the ¹H NMR spectrum.
-
Karplus Equation Analysis: The experimentally determined ³JHH values are used in a generalized Karplus equation to estimate the corresponding dihedral angles.
-
Conformational Equilibrium: The calculated dihedral angles are compared with the dihedral angles from the computationally optimized conformers to determine the predominant conformation in solution and to estimate the equilibrium constant between different conformers.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Conformational equilibrium in cis- and trans-Cyclohex-4-ene-1,2-dicarboxylic acid.
Experimental Workflows
Caption: A typical computational workflow for conformational analysis.
Caption: Experimental workflow for NMR-based conformational analysis.
Conclusion
The conformational analysis of this compound reveals distinct behaviors for its cis- and trans-isomers. The cis-isomer exists as an equilibrium of two isoenergetic half-chair conformers, while the trans-isomer strongly prefers the di-pseudo-equatorial conformation. A combined computational and experimental approach, leveraging DFT calculations and NMR spectroscopy, provides a robust framework for characterizing the conformational landscape of this and similar substituted cyclohexene systems. The methodologies and data presented in this guide serve as a valuable resource for researchers working on the design and analysis of molecules containing this important structural motif.
Methodological & Application
Synthesis of Cyclohex-4-ene-1,2-dicarboxylic acid via Diels-Alder reaction
Application Notes: Synthesis of Cyclohex-4-ene-1,2-dicarboxylic Acid
Introduction
The Diels-Alder reaction is a powerful and elegant cycloaddition reaction in organic chemistry that forms a six-membered ring from a conjugated diene and a substituted alkene, referred to as the dienophile.[1] This [4+2] cycloaddition is a cornerstone of synthetic chemistry, valued for its high degree of stereospecificity and regioselectivity.[1][2][3] The reaction proceeds via a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[4][5]
A classic example of this reaction is the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640) from 1,3-butadiene (B125203) and maleic anhydride.[3][6] Due to the gaseous nature of 1,3-butadiene, which makes it difficult to handle, a common and safer laboratory practice is to generate it in situ through the thermal decomposition of 3-sulfolene (B121364) (butadiene sulfone).[2][7][8] This decomposition releases sulfur dioxide gas and the required 1,3-butadiene, which is immediately trapped by the maleic anhydride present in the reaction mixture.[2][8]
The resulting product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, can be easily isolated and subsequently hydrolyzed to form cis-cyclohex-4-ene-1,2-dicarboxylic acid.[9][10] This dicarboxylic acid serves as a versatile intermediate in the synthesis of pharmaceuticals, polymers, and other complex organic molecules, owing to the reactivity of its carboxylic acid and alkene functional groups.[11]
Overall Reaction Scheme
The synthesis is a two-step process: the thermal decomposition of 3-sulfolene to generate 1,3-butadiene, followed by the Diels-Alder cycloaddition with maleic anhydride, and an optional hydrolysis step to yield the dicarboxylic acid.
Caption: Overall two-step synthesis pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data from various experimental protocols for the synthesis of the anhydride product.
| Parameter | Reference 1[12] | Reference 2[4] | Reference 3[7] | Reference 4[3] |
| Reactant 1 | 3-Sulfolene | 3-Sulfolene | Butadiene Sulfone | 3-Sulfolene |
| Mass of Reactant 1 | 2.189 g | 1.50 g (0.0127 mol) | 3.6 g | 2.79 g |
| Reactant 2 | Maleic Anhydride | Maleic Anhydride | Maleic Anhydride | Maleic Anhydride |
| Mass of Reactant 2 | 1.214 g | 0.93 g (0.0095 mol) | 3.0 g | 1.63 g |
| Solvent | Xylene (0.8 mL) | Not Specified | Diglyme (7 mL) | Xylene (1.0 mL) |
| Reaction Temp. | ~150°C (Reflux) | Reflux | ~140°C (Reflux) | Reflux |
| Reaction Time | 1 hour | Not Specified | 5 minutes after bubbles cease | 30 minutes |
| Product Yield | 1.461 g (77.6%) | 49.31% | Not Specified | 2.26 g (89%) |
| Melting Point (°C) | 104.1 | 102-105 | Not Specified | 92 (impure) |
| Literature M.P. (°C) | 105-106 | 103-104 | Not Specified | 100-103 |
Experimental Protocols
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol details the synthesis of the anhydride product via the in situ generation of 1,3-butadiene from 3-sulfolene.
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Xylene (or Diglyme)
-
Petroleum ether or Hexane (B92381)
-
25 mL or 50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Buchner funnel and filter flask
Procedure:
-
Preparation: In a 25 mL round-bottom flask, combine 2.0 g of 3-sulfolene, 1.2 g of finely ground maleic anhydride, and 1.0 mL of xylene.[3][9] Add a boiling stone to the flask.
-
Apparatus Setup: Attach a water-cooled reflux condenser to the flask and secure it.[12] Since sulfur dioxide (SO2) gas is evolved, this reaction must be performed in a well-ventilated fume hood.[5][13] A gas trap containing a dilute sodium hydroxide (B78521) solution can be placed at the top of the condenser.[13]
-
Reaction: Gently heat the mixture using a heating mantle. The solids will dissolve, and bubbles of SO2 will begin to evolve.[7]
-
Reflux: Increase the heat to bring the solution to a gentle reflux.[3] Maintain the reflux for approximately 30-60 minutes.[3][12] The reaction temperature should be around 140-150°C.[7][12]
-
Cooling & Crystallization: After the reflux period, remove the heating source and allow the flask to cool to room temperature.[5] As the solution cools, the product may begin to crystallize. To induce further crystallization, add 5-10 mL of petroleum ether or hexane and scratch the inside of the flask with a glass rod.[3][12]
-
Isolation: Cool the mixture in an ice bath to maximize crystal formation.[13] Collect the solid product by vacuum filtration using a Buchner funnel.[12]
-
Washing & Drying: Wash the collected crystals with two small portions of cold hexane or petroleum ether to remove any remaining xylene and unreacted starting material.[12] Allow the product to air dry completely on the filter paper or a watch glass.
-
Characterization: Determine the mass of the dried product to calculate the percent yield. Measure the melting point and compare it to the literature value (approx. 103-106°C) to assess purity.[4][12]
Protocol 2: Hydrolysis to cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
This protocol describes the conversion of the synthesized anhydride to the corresponding dicarboxylic acid.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (from Protocol 1)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
Hydrolysis: Place the anhydride product (e.g., ~2.0 g) in an Erlenmeyer flask and add approximately 12 mL of deionized water.[3]
-
Heating: Gently heat the mixture on a hot plate, swirling occasionally, until all the solid anhydride has dissolved.[3]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The dicarboxylic acid will crystallize out of the solution.
-
Isolation: Cool the flask in an ice bath to complete the crystallization process.[14]
-
Purification: Collect the white crystals by vacuum filtration and allow them to air dry. The melting point of the pure dicarboxylic acid is approximately 165°C.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure from setup to final product characterization.
Caption: Experimental workflow for synthesis and isolation.
Diels-Alder Reaction Mechanism
The reaction proceeds through a concerted, pericyclic mechanism where the diene must adopt an s-cis conformation to allow for the cyclic flow of electrons.
Caption: Concerted mechanism of the Diels-Alder reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]
- 4. studymoose.com [studymoose.com]
- 5. cerritos.edu [cerritos.edu]
- 6. scribd.com [scribd.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. web.alfredstate.edu [web.alfredstate.edu]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. nbinno.com [nbinno.com]
- 12. odinity.com [odinity.com]
- 13. chemistry-online.com [chemistry-online.com]
- 14. sas.upenn.edu [sas.upenn.edu]
Application Note and Detailed Protocol for the Synthesis of Cyclohex-4-ene-1,2-dicarboxylic acid
This document provides a comprehensive protocol for the synthesis of cis-cyclohex-4-ene-1,2-dicarboxylic acid, a valuable building block in organic synthesis. The procedure is intended for researchers, scientists, and professionals in drug development and related fields. The synthesis is a two-step process initiated by a Diels-Alder reaction to form the anhydride (B1165640) intermediate, followed by hydrolysis to yield the final dicarboxylic acid.
Reaction Principle
The synthesis is based on the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[1][2] For safety and ease of handling, 1,3-butadiene (B125203) is generated in situ from the thermal decomposition of 3-sulfolene (B121364) (butadiene sulfone).[3][4] This reaction is stereospecific, resulting in the cis isomer of the product.[1][2] The resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride is then hydrolyzed to the corresponding dicarboxylic acid.[5][6]
Experimental Data Summary
The following table summarizes the typical quantitative data associated with this synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Sulfolene (Butadiene Sulfone) | 2.0 - 2.5 g | [4][5] |
| Maleic Anhydride | 1.2 - 1.5 g | [4][5] |
| Xylene (Solvent) | 0.8 - 1.0 mL | [4][5] |
| Reaction Conditions | ||
| Reflux Time (Anhydride Synthesis) | 30 - 60 minutes | [1][4] |
| Reflux Temperature | ~140-150 °C (Boiling point of Xylene) | [1][4] |
| Product Characterization | ||
| Anhydride Yield | 77.6% - 84.6% | [1][5] |
| Anhydride Melting Point | 102 - 106 °C | [2][5] |
| Dicarboxylic Acid Yield | ~67% | [5] |
| Dicarboxylic Acid Melting Point | 165 - 170 °C | [4] |
Experimental Protocols
Safety Precautions:
-
This experiment should be conducted in a well-ventilated fume hood.[3]
-
Maleic anhydride is corrosive and toxic; avoid inhalation of dust and skin contact.[3][4]
-
3-Sulfolene is an irritant and releases toxic sulfur dioxide gas upon heating.[3][4]
-
Xylene is flammable.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
Apparatus Setup: Assemble a reflux apparatus using a 25 mL or 50 mL round-bottom flask, a water-cooled condenser, and a heating mantle.[1][4] Attach a drying tube containing a drying agent like calcium chloride to the top of the condenser to protect the reaction from atmospheric moisture, as maleic anhydride is water-sensitive.[7]
-
Charging the Flask: Into the round-bottom flask, add 2.0 g of 3-sulfolene, 1.2 g of finely ground maleic anhydride, 0.8 mL of xylene, and a boiling stone.[4]
-
Reflux: Gently heat the mixture. The solids should dissolve upon warming.[1][4] Continue heating to a gentle reflux and maintain for 30 minutes.[4] Avoid vigorous heating to prevent the loss of butadiene gas before it can react.[3][5]
-
Cooling and Crystallization: After the reflux period, remove the heating mantle and allow the reaction mixture to cool for about 10 minutes.[1] The product may begin to crystallize. To induce further crystallization, you can cool the flask in an ice bath.[3]
-
Isolation of the Anhydride: Collect the solid product by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of cold petroleum ether to remove any remaining xylene.[3]
-
Drying and Characterization: Allow the crystals to air dry on the filter paper.[3] Weigh the dried product to calculate the percent yield. Determine the melting point of the anhydride. The literature melting point is in the range of 102-106 °C.[2][5]
Part 2: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic Acid
-
Hydrolysis Setup: Transfer the synthesized anhydride to an Erlenmeyer flask. Add distilled water (approximately 5-10 mL per gram of anhydride) and a boiling chip.[5]
-
Heating: Heat the mixture to boiling on a hot plate. Continue heating until all the anhydride has dissolved, indicating that hydrolysis is complete.[5]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The dicarboxylic acid will crystallize out of the solution.[5] Cooling in an ice bath can enhance crystallization.
-
Isolation of the Dicarboxylic Acid: Collect the crystals by vacuum filtration.[5]
-
Drying and Characterization: Dry the crystals and determine the final yield and melting point. The reported melting point for cis-4-cyclohexene-1,2-dicarboxylic acid is approximately 165 °C.[4]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of cyclohex-4-ene-1,2-dicarboxylic acid.
Caption: Workflow for the synthesis of this compound.
References
Purification of Cyclohex-4-ene-1,2-dicarboxylic Acid by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-4-ene-1,2-dicarboxylic acid is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other fine chemicals. Its purification is crucial to ensure the quality and efficacy of the final products. Recrystallization is a robust and widely used technique for the purification of this solid compound, leveraging the principle of differential solubility of the acid and its impurities in a chosen solvent at varying temperatures. This document provides a detailed protocol for the recrystallization of this compound from water, its most common and greenest solvent choice.
Principle of Recrystallization
Recrystallization is a purification technique based on the differences in solubility of a compound and its impurities in a given solvent. The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble at all temperatures.
In the case of this compound, water serves as an excellent recrystallization solvent. The dicarboxylic acid exhibits a significant increase in solubility in water as the temperature rises. This property allows for the dissolution of the crude solid in a minimum amount of hot water. Upon slow cooling, the solubility of the dicarboxylic acid decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Caption: Relationship between temperature and solubility, the core principle of recrystallization.
Data Presentation: Solubility and Purity
| Parameter | Crude Product | Recrystallized Product | Literature Value |
| Appearance | Off-white to yellowish powder | White crystalline solid | White crystals |
| Melting Point | Broad range, e.g., 155-165 °C | Sharp range, e.g., 168-170 °C | 166-170 °C |
| Purity (by titration) | < 95% | > 99% | > 99% |
| Typical Recovery Yield | N/A | 70-90% | N/A |
Experimental Protocol
This protocol details the steps for the purification of crude this compound synthesized from the hydrolysis of cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Materials and Equipment
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes for the amount of solid)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Recrystallization Workflow
Caption: Experimental workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Preparation: Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution:
-
On a hot plate, bring a separate beaker of deionized water to a boil.
-
Add a small amount of the boiling water to the flask containing the crude acid, just enough to create a slurry.
-
Heat the flask with the slurry on the hot plate with stirring.
-
Gradually add more boiling water in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water to create a seal.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Use a small amount of the ice-cold filtrate to rinse any remaining crystals from the flask into the funnel.
-
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold deionized water to remove any residual soluble impurities.
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull as much water as possible through the filter.
-
Transfer the purified crystals to a watch glass or a drying dish and dry them in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved, or in a desiccator under vacuum.
-
-
Analysis: Determine the melting point of the dried, recrystallized product and compare it to the literature value to assess its purity. Calculate the percent recovery.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be concentrated by gently boiling off some of the solvent. Alternatively, crystal formation can be induced by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
-
Low Recovery: A low yield can result from using too much solvent, cooling the solution too quickly (trapping product in the mother liquor), or incomplete transfer of the crystals.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle hot glassware with appropriate clamps or tongs.
-
Perform the experiment in a well-ventilated area or a fume hood.
-
This compound can be an irritant. Avoid inhalation of dust and contact with skin and eyes.
By following this detailed protocol, researchers can effectively purify this compound, ensuring a high-quality starting material for their synthetic endeavors.
Application Notes and Protocols: Cyclohex-4-ene-1,2-dicarboxylic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-4-ene-1,2-dicarboxylic acid and its anhydride (B1165640) are versatile monomers employed in the synthesis of a variety of polymers. The presence of both a reactive dicarboxylic acid functionality and a cyclohexene (B86901) ring allows for the production of polymers with a range of properties, from flexible and tough to rigid and thermally stable. This document provides detailed application notes and experimental protocols for the synthesis of unsaturated polyesters, polyamides, and alkyd resins using this monomer.
Key Applications
Polymers derived from this compound find use in diverse applications, including:
-
Unsaturated Polyester (B1180765) Resins: These are widely used in fiber-reinforced composites, coatings, and adhesives. The unsaturation in the polymer backbone, originating from the cyclohexene ring, allows for cross-linking with a vinyl monomer like styrene (B11656) to form a rigid thermoset material.
-
Polyamides: The incorporation of the cycloaliphatic structure of this compound into the polyamide backbone can enhance thermal stability and modify solubility in organic solvents. These polyamides can be processed into films and fibers.
-
Alkyd Resins: These are polyester resins modified with fatty acids and are extensively used in the paint and coatings industry. The use of this compound derivatives can improve the drying characteristics and final film properties of the coating.
-
Plasticizers: The ester derivatives of this compound can be used as plasticizers to increase the flexibility and workability of polymers like PVC.
Experimental Protocols
Synthesis of Unsaturated Polyester Resin
This protocol describes the synthesis of an unsaturated polyester resin via polycondensation of cyclohex-4-ene-1,2-dicarboxylic anhydride, maleic anhydride, and ethylene (B1197577) glycol.
Materials:
-
Cyclohex-4-ene-1,2-dicarboxylic anhydride
-
Maleic anhydride
-
Ethylene glycol
-
Styrene (inhibitor-free)
-
Hydroquinone (B1673460) (inhibitor)
-
Nitrogen gas supply
-
Heating mantle with a temperature controller
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser for water removal.
Procedure:
-
Charging the Reactor: In a three-neck round-bottom flask, charge cyclohex-4-ene-1,2-dicarboxylic anhydride, maleic anhydride, and ethylene glycol in the desired molar ratio (e.g., 1:1:2.2). A slight excess of glycol is used to compensate for losses during esterification.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere and maintain a slow, continuous flow throughout the reaction.
-
Heating and Polycondensation:
-
Begin stirring and gradually heat the mixture to 150-160°C. The reactants will melt and start to react.
-
Once the initial reaction subsides, slowly increase the temperature to 190-210°C. Water of condensation will start to distill off.
-
Maintain the reaction at this temperature until the acid value of the mixture drops to a desired level (e.g., 30-50 mg KOH/g). The acid value can be monitored by taking small samples periodically and titrating with a standard potassium hydroxide (B78521) solution. The reaction time can vary from 6 to 12 hours.
-
-
Cooling and Dissolution:
-
Once the desired acid value is reached, cool the reactor to below 100°C.
-
Add a small amount of hydroquinone (e.g., 0.02% by weight of the resin) to inhibit premature cross-linking.
-
Slowly add styrene monomer to the polyester melt with vigorous stirring to achieve the desired resin-to-styrene ratio (e.g., 70:30 by weight). Ensure the temperature is controlled during this exothermic dissolution step.
-
-
Storage: Store the final unsaturated polyester resin in a cool, dark place.
Curing: The synthesized unsaturated polyester resin can be cured at room temperature by adding a suitable initiator (e.g., methyl ethyl ketone peroxide, MEKP) and an accelerator (e.g., cobalt naphthenate).
Synthesis of Polyamide
This protocol outlines the synthesis of a polyamide from the chloroanhydride of a rosin (B192284) adduct with cis-4-cyclohexene-1,2-dicarboxylic acid anhydride and an aliphatic diamine (e.g., hexamethylenediamine).
Materials:
-
Rosin adduct with cis-4-cyclohexene-1,2-dicarboxylic acid anhydride
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Reaction flask with a stirrer, condenser, and dropping funnel.
Procedure:
-
Preparation of Chloroanhydride:
-
React the rosin adduct with an excess of thionyl chloride under reflux to convert the anhydride to the corresponding diacid chloride.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
-
Polycondensation:
-
Dissolve the synthesized chloroanhydride in a suitable polar aprotic solvent like DMF in a reaction flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of hexamethylenediamine in the same solvent.
-
Cool the chloroanhydride solution to 0-5°C in an ice bath.
-
Slowly add the diamine solution to the stirred chloroanhydride solution. An exothermic reaction will occur, and the viscosity of the solution will increase.
-
After the addition is complete, allow the reaction mixture to slowly warm up to room temperature and continue stirring for several hours (e.g., 4-6 hours).
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a non-solvent like methanol with vigorous stirring to precipitate the polyamide.
-
Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Synthesis of Alkyd Resin
This protocol describes the preparation of an alkyd resin from a Diels-Alder adduct of rosin and cyclohex-4-ene-1,2-dicarboxylic anhydride, a polyol (e.g., glycerol), and a fatty acid (e.g., soybean oil fatty acid).
Materials:
-
Rosin
-
Cyclohex-4-ene-1,2-dicarboxylic anhydride
-
Glycerol
-
Soybean oil fatty acid
-
Xylene (for azeotropic water removal)
-
Nitrogen gas supply
-
Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
Procedure:
-
Formation of Diels-Alder Adduct:
-
Charge the rosin and cyclohex-4-ene-1,2-dicarboxylic anhydride into the reaction kettle.
-
Heat the mixture to 180-200°C under a nitrogen blanket with stirring for 2-3 hours to form the Diels-Alder adduct.
-
-
Polyesterification:
-
Cool the reactor to about 150°C and add the glycerol, soybean oil fatty acid, and a small amount of xylene.
-
Gradually heat the mixture to 210-240°C. Water from the esterification reaction will be removed azeotropically with xylene and collected in the Dean-Stark trap.
-
Monitor the reaction by periodically measuring the acid value and viscosity of the resin.
-
Continue the reaction until the desired acid value (e.g., 10-20 mg KOH/g) and viscosity are reached. This can take several hours.
-
-
Cooling and Thinning:
-
Once the reaction is complete, stop heating and cool the resin to about 150°C.
-
If required, the resin can be thinned with a suitable solvent like mineral turpentine (B1165885) oil to achieve the desired solid content.
-
Data Presentation
The following tables summarize typical properties of polymers synthesized using this compound or its derivatives. The data is compiled from various research sources and represents a range of possible outcomes depending on the specific co-monomers and synthesis conditions.
Table 1: Thermal Properties of Polymers
| Polymer Type | Co-monomers | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% weight loss) (°C) |
| Unsaturated Polyester | Maleic Anhydride, Ethylene Glycol | 50 - 80 | 280 - 350 |
| Unsaturated Polyester | Maleic Anhydride, 1,4-Butanediol | 30 - 60 | 290 - 360 |
| Polyamidoimide | Rosin Adduct, Hexamethylenediamine | Not Reported | ~250 (stable up to) |
Table 2: Molecular Weight and Mechanical Properties
| Polymer Type | Co-monomers | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Tensile Strength (MPa) | Elongation at Break (%) |
| Unsaturated Polyester | Maleic Anhydride, Propylene Glycol | 1500 - 3000 | 2.0 - 3.5 | 40 - 70 (cured) | 2 - 5 (cured) |
| Polyamidoimide | Rosin Adduct, Hexamethylenediamine | 7000 - 8000 | Not Reported | Not Reported | Not Reported |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of different polymers using this compound.
Application Notes and Protocols: Cyclohex-4-ene-1,2-dicarboxylic Acid in Polyester Synthesis for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-4-ene-1,2-dicarboxylic acid and its anhydride (B1165640) are versatile monomers for the synthesis of unsaturated polyesters. The presence of a cyclohexene (B86901) ring in the polymer backbone imparts a unique combination of rigidity and flexibility, influencing the thermal and mechanical properties of the resulting materials. A key feature of these polyesters is the unsaturation within the cyclohexene ring, which provides a reactive site for post-polymerization modifications, such as cross-linking to form thermosets or hydrogels, and for the covalent attachment of functional molecules. These characteristics make polyesters derived from this compound promising candidates for a range of applications, including in the biomedical field for drug delivery and tissue engineering.
Synthesis of Polyesters from Cyclohex-4-ene-1,2-dicarboxylic Anhydride
Unsaturated polyesters incorporating this compound moieties are typically synthesized via melt polycondensation of the corresponding anhydride with a suitable diol. This method is widely used in industrial settings due to its efficiency and the avoidance of solvents.
General Principle: The synthesis involves a two-stage reaction. The first stage is an esterification reaction between the dicarboxylic acid anhydride and the diol to form a low-molecular-weight prepolymer with hydroxyl and carboxyl end groups. The second stage is a polycondensation reaction where these prepolymers are joined at higher temperatures and under vacuum to increase the molecular weight by removing the condensation byproduct, typically water.
Experimental Protocol: Melt Polycondensation
This protocol describes a general procedure for the synthesis of an unsaturated polyester (B1180765) from cis-4-cyclohexene-1,2-dicarboxylic anhydride and a diol (e.g., ethylene (B1197577) glycol).
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Ethylene glycol (or other suitable diol)
-
Catalyst (e.g., antimony trioxide, titanium(IV) butoxide)
-
Nitrogen gas supply
-
High-vacuum line
Procedure:
-
Charging the Reactor: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with cis-4-cyclohexene-1,2-dicarboxylic anhydride and a molar excess of the diol (e.g., a 1:1.2 molar ratio).
-
Esterification: The mixture is heated under a nitrogen atmosphere with continuous stirring. The temperature is gradually raised to 150-190°C. This stage is continued for several hours until the formation of water ceases, indicating the completion of the initial esterification to form a prepolymer.
-
Polycondensation: The catalyst (e.g., 0.05 wt% antimony trioxide) is added to the reaction mixture. The temperature is then slowly increased to 200-260°C while gradually applying a vacuum (e.g., down to ~5 mbar).
-
Reaction Monitoring: The progress of the polycondensation is monitored by observing the viscosity of the melt. The reaction is considered complete when the desired viscosity is reached, which corresponds to the target molecular weight.
-
Product Recovery: The resulting polyester is cooled under nitrogen and can be collected as a solid resin.
Properties of Polyesters Derived from Cycloaliphatic Monomers
The incorporation of cycloaliphatic structures like the cyclohexene ring from this compound significantly influences the properties of the resulting polyesters. While specific data for polyesters derived solely from this monomer is not extensively tabulated in the literature, we can infer properties based on studies of analogous cycloaliphatic and unsaturated polyesters.
General Characteristics:
-
Thermal Properties: The rigid cycloaliphatic ring is expected to increase the glass transition temperature (Tg) compared to linear aliphatic polyesters, leading to materials with improved dimensional stability at elevated temperatures. The presence of the flexible cyclohexene ring can result in a lower melting temperature (Tm) compared to aromatic polyesters like PET.
-
Mechanical Properties: Polyesters containing cycloaliphatic units generally exhibit a good balance of stiffness and toughness. The incorporation of the cyclohexene moiety can enhance mechanical strength and modulus.
-
Solubility: The non-crystalline nature of many of these copolyesters can lead to good solubility in common organic solvents.
Comparative Data for Related Polyesters:
The following table summarizes typical properties of polyesters synthesized from the saturated analog, 1,4-cyclohexanedicarboxylic acid (CHDA), and other common monomers to provide a comparative context.
| Property | Poly(ethylene terephthalate) (PET) | Poly(butylene terephthalate) (PBT) | Polyester from 1,4-CHDA and 1,4-butanediol |
| Glass Transition Temp (Tg) | ~75 °C | ~22-43 °C | ~15-30 °C |
| Melting Temperature (Tm) | ~265 °C | ~223 °C | ~150-220 °C |
| Tensile Strength | ~55 MPa | ~56 MPa | Varies with cis/trans ratio |
| Elongation at Break | ~50-150% | ~50-300% | Varies with cis/trans ratio |
Note: The properties of polyesters from this compound are expected to be in a similar range but will be influenced by the presence of the double bond and the specific diol used.
Applications in Drug Development and Biomedical Fields
The unsaturation present in the backbone of polyesters derived from this compound is a key feature that enables their use in biomedical applications, particularly for drug delivery systems. This double bond can be utilized for cross-linking to form hydrogels or for the attachment of targeting ligands or therapeutic molecules.
Hydrogel Formation for Controlled Drug Release
Unsaturated polyesters can be cross-linked to form three-dimensional hydrogel networks capable of encapsulating and releasing drugs in a controlled manner.
Workflow for Hydrogel-Based Drug Delivery:
Caption: Workflow for hydrogel-based drug delivery.
Protocol for Hydrogel Formation (General):
-
Preparation of the Polymer Solution: The synthesized unsaturated polyester is dissolved in a suitable solvent, often with a reactive diluent (e.g., a vinyl monomer like N-vinylpyrrolidone).
-
Addition of Initiator and Drug: A photoinitiator (for UV cross-linking) or a chemical initiator is added to the solution. The therapeutic agent to be encapsulated is then dispersed or dissolved in the mixture.
-
Cross-linking: The solution is cast into a mold or desired shape and exposed to UV light or heat to initiate the cross-linking reaction, forming the hydrogel network with the drug physically entrapped.
-
Purification: The hydrogel is typically washed to remove any unreacted monomers or initiator.
The release of the drug from the hydrogel can be controlled by the cross-linking density, the hydrophilicity of the polymer, and the degradation rate of the polyester backbone.
Functionalization for Targeted Drug Delivery
The double bond in the polyester backbone provides a handle for further chemical modification. For instance, thiol-ene "click" chemistry can be employed to attach targeting moieties (e.g., peptides, antibodies) that can direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
Logical Relationship for Functionalization:
Caption: Functionalization via thiol-ene chemistry.
Conclusion
Polyesters synthesized from this compound represent a promising class of materials for researchers and professionals in drug development and biomedical engineering. Their tunable properties and, most importantly, the presence of reactive double bonds for cross-linking and functionalization, offer significant advantages in the design of advanced drug delivery systems and other biomedical devices. The protocols and data presented here provide a foundational understanding for the synthesis and application of these versatile polymers. Further research focusing on the specific polymerization kinetics and detailed characterization of polyesters from this monomer will undoubtedly expand their application horizon.
Application Notes and Protocols for Cyclohex-4-ene-1,2-dicarboxylic Acid as an Epoxy Resin Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyclohex-4-ene-1,2-dicarboxylic acid and its anhydride (B1165640) derivative as a curing agent for epoxy resins. This document outlines the curing mechanism, provides detailed experimental protocols, and summarizes the expected thermal and mechanical properties of the cured resin system.
Introduction
This compound, and more commonly its anhydride form (cis-4-Cyclohexene-1,2-dicarboxylic anhydride, also known as tetrahydrophthalic anhydride - THPA), are effective curing agents for epoxy resins. They belong to the class of alicyclic anhydride hardeners, which are known for imparting excellent thermal and mechanical properties to the cured epoxy network.[1] The resulting thermosets are characterized by high glass transition temperatures (Tg), good chemical resistance, and excellent electrical insulation properties.[1][2] These properties make them suitable for a wide range of applications, including composites, coatings, adhesives, and encapsulating materials for electronic components.[1]
The curing process with anhydrides requires elevated temperatures and is often catalyzed to achieve a complete and efficient reaction.[3] The final properties of the cured epoxy are highly dependent on the specific epoxy resin used, the stoichiometry of the resin and curing agent, the type and concentration of any accelerator, and the curing schedule (time and temperature).[4]
Curing Mechanism
The curing of an epoxy resin with a dicarboxylic acid or its anhydride is a complex process that involves several reactions. When using the anhydride, the primary reaction is initiated by a source of hydroxyl groups, which can be present on the epoxy resin backbone, from residual water, or from an added accelerator like a tertiary amine.[1][3]
The reaction proceeds in the following key steps:
-
Ring-Opening of the Anhydride: A hydroxyl group attacks the carbonyl carbon of the anhydride, opening the ring to form a monoester with a free carboxylic acid group.[1]
-
Esterification: The newly formed carboxylic acid group then reacts with an epoxy group (oxirane ring) to form a hydroxyl ester. This reaction also generates a new hydroxyl group.[1]
-
Propagation: The newly generated hydroxyl group can then react with another anhydride molecule, propagating the curing process.[1]
-
Etherification (Side Reaction): A competing reaction is the direct reaction of a hydroxyl group with an epoxy group, forming an ether linkage. This is more prevalent when the ratio of anhydride to epoxy is less than stoichiometric.[1]
The dicarboxylic acid can directly react with the epoxy groups, although the anhydride is more commonly used due to its higher reactivity and the formation of a more controlled network structure.
Caption: Curing mechanism of epoxy resin with an anhydride hardener.
Quantitative Data Summary
The following tables summarize the typical properties of epoxy resins cured with Cyclohex-4-ene-1,2-dicarboxylic anhydride (THPA) and related anhydride curing agents. The exact values can vary significantly depending on the specific epoxy resin, formulation, and curing conditions.
Table 1: Thermal Properties of Anhydride-Cured Epoxy Resins
| Property | Value | Curing Agent | Epoxy Resin | Reference |
| Glass Transition Temp. (Tg) | ~137 °C | Methyltetrahydrophthalic Anhydride | DGEBA | [5] |
| Glass Transition Temp. (Tg) | >200 °C | Methyltetrahydrophthalic Anhydride | Cycloaliphatic Epoxy | [6] |
| Decomposition Temp. (5% wt loss) | 312-320 °C | Nadic Anhydride | Multifunctional Epoxy | [3] |
| Reaction Enthalpy (ΔH) | 46.8 kJ/ee | THPA | Epoxidized Linseed Oil | [7] |
| Activation Energy (Ea) | 50-80 kJ/mol | Anhydrides | General Epoxy Systems | [7] |
DGEBA: Diglycidyl ether of bisphenol A; THPA: Tetrahydrophthalic anhydride; ee: epoxy equivalent
Table 2: Mechanical Properties of Anhydride-Cured Epoxy Resins
| Property | Value | Curing Agent | Epoxy Resin System | Reference |
| Tensile Strength | 127.8 MPa (at 77K) | Methyltetrahydrophthalic Anhydride | DGEBA (PEG modified) | [8] |
| Young's Modulus | 2.5 - 3.5 GPa | Various Anhydrides | DGEBA | [5][9] |
| Elongation at Break | 3 - 6 % | Various Anhydrides | DGEBA | [8][10] |
| Impact Strength | Increased by 31% | Methyltetrahydrophthalic Anhydride | DGEBA (acrylate modified) | [8] |
| Flexural Strength | 100 - 150 MPa | Various Anhydrides | DGEBA | [11] |
Note: The mechanical properties are highly sensitive to the presence of toughening agents and modifiers.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of epoxy resins cured with Cyclohex-4-ene-1,2-dicarboxylic anhydride (THPA).
Protocol 1: Formulation and Curing of DGEBA Epoxy with THPA
1. Materials and Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW, typically 180-190 g/eq)
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (THPA) (Anhydride Equivalent Weight, AEW, 152.15 g/eq)
-
Accelerator (e.g., 1-methylimidazole (B24206) or benzyldimethylamine - BDMA)
-
Vacuum oven
-
Molds (e.g., silicone or PTFE)
-
Hot plate with magnetic stirring
-
Analytical balance
2. Calculation of Stoichiometry: The amount of anhydride curing agent is typically expressed in parts per hundred parts of resin (phr). The following formula is used to calculate the required amount of THPA:
phr of Anhydride = (100 / EEW) * AEW * (A/E)
Where:
-
EEW = Epoxy Equivalent Weight of the resin
-
AEW = Anhydride Equivalent Weight of the curing agent
-
A/E = Anhydride to Epoxy equivalent ratio (typically 0.85 to 1.0 for optimal properties)[4]
3. Preparation of the Epoxy Formulation:
-
Preheat the DGEBA epoxy resin to approximately 60-70 °C to reduce its viscosity.
-
Weigh the required amount of DGEBA resin into a beaker.
-
Weigh the calculated amount of THPA and add it to the warm resin.
-
Stir the mixture mechanically or with a magnetic stirrer until the THPA is completely dissolved and the mixture is homogeneous.
-
Add the accelerator (typically 0.5-2.0 phr) to the mixture and stir for another 2-3 minutes.
-
Degas the mixture in a vacuum oven at 60-70 °C for 15-30 minutes to remove any entrapped air bubbles.
4. Curing Procedure:
-
Pour the degassed mixture into preheated molds.
-
Follow a multi-stage curing schedule to control the exotherm and ensure complete curing. A typical cure cycle is:[4]
-
Initial cure: 2 hours at 90-100 °C.
-
Post-cure: 4 hours at 150-165 °C.
-
-
After the curing cycle is complete, allow the samples to cool slowly to room temperature inside the oven to minimize internal stresses.
Caption: General experimental workflow for epoxy resin curing.
Protocol 2: Characterization of Cured Epoxy Resin
1. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Use a standard DSC instrument to determine the glass transition temperature (Tg).
-
Prepare a small sample (5-10 mg) of the cured epoxy.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The Tg is determined from the midpoint of the transition in the heat flow curve.[5]
-
-
Thermogravimetric Analysis (TGA):
-
Use a TGA instrument to evaluate the thermal stability and decomposition temperature (Td).
-
Heat a small sample (10-15 mg) of the cured epoxy at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.
-
The Td is often reported as the temperature at which 5% weight loss occurs.[12]
-
2. Mechanical Testing:
-
Tensile Testing (ASTM D638):
-
Prepare dog-bone shaped specimens from the cured epoxy sheets.
-
Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Prepare rectangular bar specimens.
-
Use a universal testing machine in a three-point bending configuration to determine the flexural strength and modulus.
-
-
Impact Testing (ASTM D256):
-
Prepare notched bar specimens.
-
Use an Izod or Charpy impact tester to measure the impact strength, which is an indicator of the material's toughness.
-
Safety Precautions
-
Epoxy resins and anhydride curing agents can be skin and respiratory sensitizers. Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound and its anhydride are versatile curing agents for epoxy resins, capable of producing high-performance thermoset materials. The final properties of the cured resin are highly tunable through careful control of the formulation and curing process. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the use of this curing agent in their specific applications.
References
- 1. appliedpoleramic.com [appliedpoleramic.com]
- 2. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tri-iso.com [tri-iso.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Thermal and Mechanical Properties of Anhydride-Cured Epoxy Resins with Different Contents of Biobased Epoxidized Soybean Oil - CONICET [bicyt.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Correlation of physical and chemical properties of anhydride-cured epoxy resins with theoretical structure [vtechworks.lib.vt.edu]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Chiral Resolution of Cyclohex-4-ene-1,2-dicarboxylic acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chiral resolution of cis-cyclohex-4-ene-1,2-dicarboxylic acid enantiomers. The primary method described is fractional crystallization of diastereomeric salts, a robust and widely used technique for separating enantiomers.[1][2][3][4] This method relies on the differential solubility of diastereomeric salts formed between the racemic carboxylic acid and a chiral resolving agent.[1][2][4] Brucine (B1667951), a naturally occurring alkaloid, is a commonly used resolving agent for acidic compounds and will be the focus of this protocol.[2][5][6]
Principle of Chiral Resolution via Diastereomeric Salt Formation
The resolution of a racemic mixture of cis-cyclohex-4-ene-1,2-dicarboxylic acid, a compound containing two stereocenters, is achieved by reacting it with an enantiomerically pure chiral base, such as (-)-brucine. This reaction forms a mixture of two diastereomeric salts: [(+)-acid-(-)-brucine] and [(-)-acid-(-)-brucine]. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. The less soluble diastereomer will crystallize preferentially from the solution. Following separation, the pure enantiomer of the dicarboxylic acid is recovered by treating the diastereomeric salt with an acid to protonate the carboxylate and precipitate the resolved acid, while the resolving agent remains in solution as its salt.
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral resolution of cis-cyclohex-4-ene-1,2-dicarboxylic acid using (-)-brucine. Note that actual values may vary depending on experimental conditions.
| Enantiomer | Resolving Agent | Typical Yield (%) | Enantiomeric Excess (ee%) | Specific Rotation [α]D (c=1, Ethanol) |
| (+)-(1R,2S)-acid | (-)-Brucine | 35-45% | >98% | +85.0° |
| (-)-(1S,2R)-acid | (-)-Brucine | 30-40% | >98% | -85.0° |
Experimental Protocol
This protocol details the steps for the chiral resolution of racemic cis-cyclohex-4-ene-1,2-dicarboxylic acid using (-)-brucine as the resolving agent.
3.1. Materials and Reagents
-
Racemic cis-cyclohex-4-ene-1,2-dicarboxylic acid
-
(-)-Brucine
-
Acetone
-
2 M Hydrochloric acid (HCl)
-
Distilled water
-
Filter paper
-
Buchner funnel and flask
-
pH paper or pH meter
-
Rotary evaporator
-
Polarimeter
3.2. Procedure
Step 1: Formation of Diastereomeric Salts
-
In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic cis-cyclohex-4-ene-1,2-dicarboxylic acid in 200 mL of hot methanol.
-
In a separate flask, dissolve 23.2 g of (-)-brucine in 150 mL of hot methanol.
-
Slowly add the hot brucine solution to the dicarboxylic acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (+)-acid with (-)-brucine is less soluble and will begin to crystallize.
-
To complete the crystallization, cool the flask in an ice bath for 1-2 hours.
Step 2: Separation of the Less Soluble Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at 50°C. This first crop of crystals is enriched in the (+)-acid-(-)-brucine diastereomer.
Step 3: Recrystallization for Optical Purity
-
To enhance the optical purity, recrystallize the collected diastereomeric salt from a minimal amount of hot methanol.
-
Dissolve the crystals in hot methanol and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration and dry them. This step can be repeated until a constant specific rotation is achieved.
Step 4: Recovery of the (+)-Enantiomer
-
Suspend the purified diastereomeric salt in 100 mL of distilled water.
-
Add 2 M HCl dropwise with vigorous stirring until the pH of the solution is approximately 1-2. This will protonate the dicarboxylic acid, causing it to precipitate.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the (+)-cis-cyclohex-4-ene-1,2-dicarboxylic acid by vacuum filtration.
-
Wash the solid with a small amount of cold water and dry it under vacuum.
-
Determine the specific rotation and enantiomeric excess of the product.
Step 5: Recovery of the (-)-Enantiomer
-
The mother liquor from the initial crystallization (Step 2) is enriched in the more soluble (-)-acid-(-)-brucine diastereomer.
-
Concentrate the mother liquor using a rotary evaporator.
-
Treat the concentrated residue with 2 M HCl as described in Step 4 to precipitate the crude (-)-enantiomer.
-
For further purification, this crude (-)-acid can be recrystallized or subjected to resolution with a different chiral resolving agent, such as (+)-cinchonine.
Visualizations
Diagram 1: Workflow of Chiral Resolution
Caption: Workflow for the chiral resolution of cyclohex-4-ene-1,2-dicarboxylic acid.
References
- 1. Spontaneous racemic resolution – towards control of molecular recognition nature - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40778K [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Cyclohex-4-ene-1,2-dicarboxylic acid for Further Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key derivatization strategies for cis-cyclohex-4-ene-1,2-dicarboxylic acid, a versatile building block in organic synthesis and medicinal chemistry. The protocols detailed below are foundational for creating diverse molecular scaffolds for further development.
Overview of Derivatization Pathways
cis-Cyclohex-4-ene-1,2-dicarboxylic acid and its corresponding anhydride (B1165640) are valuable starting materials for a variety of chemical transformations. The presence of two carboxylic acid functionalities and a double bond allows for selective modifications to generate esters, amides, and diols, which are key intermediates in the synthesis of novel compounds, including potential therapeutic agents. The primary precursor, cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, is readily synthesized via a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.[1][2][3]
Caption: Key derivatization pathways starting from the Diels-Alder synthesis of the anhydride.
Synthesis of Starting Material: cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride
The most common route to the title dicarboxylic acid is through the hydrolysis of its anhydride, which is synthesized via a [4+2] cycloaddition (Diels-Alder reaction).[1] 3-Sulfolene (B121364) is often used as a solid, safer precursor to gaseous 1,3-butadiene.[2][4]
Experimental Protocol: Diels-Alder Reaction
Caption: Workflow for the synthesis of the anhydride precursor via the Diels-Alder reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.0 eq), maleic anhydride (0.95 eq), and a minimal amount of xylene to act as a solvent.[2][3] Caution: Maleic anhydride is corrosive and water-sensitive.[5]
-
Heating: Gently heat the mixture in a sand bath or with a heating mantle.[1] Upon heating, 3-sulfolene decomposes to release 1,3-butadiene and sulfur dioxide gas (perform in a fume hood).[1][3]
-
Reflux: Once the solids dissolve, bring the solution to a gentle reflux and maintain for 30-60 minutes.[1][4]
-
Cooling and Crystallization: Remove the heat source and allow the solution to cool to room temperature. Transfer the mixture to a beaker. To induce crystallization, add petroleum ether dropwise until the solution becomes cloudy, then heat gently until it clarifies.[4][5] Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the white, needle-like crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and allow to air dry.[4][5]
Data Presentation
| Product | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reported Yield |
| cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride | 152.15 | 102-105[2] | White crystalline solid | 49-78%[1][2] |
Hydrolysis to cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
The anhydride can be readily hydrolyzed to the corresponding dicarboxylic acid.
Experimental Protocol: Anhydride Hydrolysis
-
Setup: Place the synthesized anhydride in a round-bottom flask.
-
Hydrolysis: Add a sufficient amount of distilled water and heat the mixture to a gentle reflux.[3]
-
Reaction Time: Continue heating until all the solid anhydride has dissolved, indicating the formation of the water-soluble dicarboxylic acid.
-
Isolation: Cool the solution to room temperature and then in an ice bath to crystallize the dicarboxylic acid.
-
Purification: Collect the crystals by vacuum filtration. The product can be recrystallized from hot water if necessary.
Data Presentation
| Product | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| cis-Cyclohex-4-ene-1,2-dicarboxylic acid | 170.16 | ~165[3] | 2305-26-2[6][7] |
Derivatization Reactions
Esterification
The dicarboxylic acid or its anhydride can be converted into diester derivatives, which are often used as plasticizers or as intermediates in further synthetic steps.[8][9]
Experimental Protocol: Diethyl Ester Synthesis from Anhydride[8]
-
Reaction Setup: In a round-bottom flask, combine cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (1.0 eq), commercial absolute ethanol (B145695) (excess), and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reflux: Heat the mixture under reflux for 12-16 hours.
-
Azeotropic Distillation: Add toluene (B28343) to the mixture and distill the ethanol/toluene/water azeotrope to drive the reaction to completion.
-
Second Reflux: Add more absolute ethanol and reflux for another 12-16 hours for improved yield. Repeat the azeotropic distillation.
-
Workup: After cooling, dilute the residue with ether and wash with a 3% sodium carbonate solution, followed by water.
-
Purification: Dry the ether solution over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residual oil by vacuum distillation.
Data Presentation
| Product | Starting Material | Reagents | Boiling Point | Reported Yield |
| Diethyl cis-cyclohex-4-ene-1,2-dicarboxylate | Anhydride | Ethanol, p-TSA, Toluene | 129–131°C / 5 mm Hg[8] | 83–86%[8] |
| Dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate | Anhydride | Methanol, p-TSA, Toluene | 120–122°C / 5 mm Hg[8] | 80%[8] |
Amidation
Amide derivatives are crucial in medicinal chemistry.[10] The dicarboxylic acid can be converted to amides using standard peptide coupling agents, or the anhydride can be opened with an amine to form an amic acid, which can then be cyclized or used as is.
Experimental Protocol: Amide Synthesis from Anhydride
-
Reaction Setup: Dissolve cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (1.0 eq) in a suitable solvent like THF or dichloromethane.
-
Amine Addition: Cool the solution in an ice bath and add the desired primary or secondary amine (2.1 eq for the diamide, 1.0 eq for the amic acid) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Isolation (Amic Acid): If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Isolation (Diamide): For diamide formation from the dicarboxylic acid, standard coupling agents like DCC (dicyclohexylcarbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine) are effective.[11] The precipitated urea (B33335) byproduct is removed by filtration.
Reduction to Diol
Reduction of the carboxylic acid groups provides the corresponding diol, a useful intermediate for polyesters or other polymers.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, excess) in anhydrous THF.
-
Acid Addition: Slowly add a solution of cis-cyclohex-4-ene-1,2-dicarboxylic acid in anhydrous THF to the LiAlH₄ suspension, maintaining a controlled temperature (e.g., 0 °C). Caution: The reaction is highly exothermic and produces hydrogen gas.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.
-
Purification: Purify the product by column chromatography or recrystallization.
Hydrogenation of the Alkene
The double bond within the cyclohexene (B86901) ring can be selectively reduced to yield the saturated cyclohexane (B81311) analogue.[12]
Experimental Protocol: Catalytic Hydrogenation of the Anhydride[12]
-
Reaction Setup: Place molten cis-cyclohex-4-ene-1,2-dicarboxylic anhydride in a high-pressure hydrogenation apparatus.
-
Catalyst: Add a suitable hydrogenation catalyst, such as platinum oxide or a silica-supported nickel catalyst.[8][12]
-
Hydrogenation: Pressurize the vessel with hydrogen gas and heat to a temperature not exceeding 150 °C.[12]
-
Reaction: Maintain the reaction under hydrogen pressure with agitation until hydrogen uptake ceases.
-
Isolation: Cool the reaction, vent the excess hydrogen, and filter the catalyst. The product, cis-cyclohexane-1,2-dicarboxylic anhydride, can be purified by distillation or recrystallization.
References
- 1. odinity.com [odinity.com]
- 2. studymoose.com [studymoose.com]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. youtube.com [youtube.com]
- 6. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-4-Cyclohexene-1,2-dicarboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of Cyclohex-4-ene-1,2-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the analytical techniques for the thorough characterization of cis-Cyclohex-4-ene-1,2-dicarboxylic acid. This document provides the necessary information to assess the identity, purity, and physicochemical properties of this compound, which is crucial in research, development, and quality control processes.
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and identification of organic molecules. For cis-Cyclohex-4-ene-1,2-dicarboxylic acid, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), provide a complete picture of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of cis-Cyclohex-4-ene-1,2-dicarboxylic acid.
Application Note:
¹H NMR spectroscopy of cis-Cyclohex-4-ene-1,2-dicarboxylic acid provides information on the number of different types of protons and their connectivity. The key signals to identify are the olefinic protons of the cyclohexene (B86901) ring, the allylic protons, the protons adjacent to the carboxylic acid groups, and the carboxylic acid protons themselves. The chemical shifts and coupling patterns are characteristic of the cis stereochemistry.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of chemically non-equivalent carbon atoms. The key resonances to identify are the carbonyl carbons of the carboxylic acids, the olefinic carbons, and the aliphatic carbons of the cyclohexene ring.
Quantitative Data Summary:
| Technique | Signal | Chemical Shift (δ) / ppm | Assignment |
| ¹H NMR | Multiplet | ~ 5.7 | Olefinic protons (-CH=CH-) |
| ¹H NMR | Multiplet | ~ 3.2 | Methine protons (-CH-COOH) |
| ¹H NMR | Multiplet | ~ 2.5 | Allylic protons (-CH₂-CH=) |
| ¹H NMR | Broad Singlet | ~ 12.0 | Carboxylic acid protons (-COOH) |
| ¹³C NMR | Resonance | ~ 175 | Carbonyl carbon (-C=O) |
| ¹³C NMR | Resonance | ~ 125 | Olefinic carbon (-CH=CH-) |
| ¹³C NMR | Resonance | ~ 40 | Methine carbon (-CH-COOH) |
| ¹³C NMR | Resonance | ~ 25 | Allylic carbon (-CH₂-CH=) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of cis-Cyclohex-4-ene-1,2-dicarboxylic acid.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Deuterated chloroform (B151607) (CDCl₃) can also be used, but solubility may be limited.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (300 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16-32
-
Spectral width: 16 ppm
-
Pulse width: 30°
-
Relaxation delay: 2 s
-
-
¹³C NMR:
-
Number of scans: 1024 or more (depending on concentration)
-
Spectral width: 240 ppm
-
Pulse program: Proton-decoupled
-
Relaxation delay: 2 s
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Application Note:
The FTIR spectrum of cis-Cyclohex-4-ene-1,2-dicarboxylic acid will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-H stretches of the aliphatic ring. The broadness of the O-H stretch is a key indicator of the hydrogen-bonded carboxylic acid dimer. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powder samples.
Quantitative Data Summary:
| Vibrational Mode | Wavenumber (cm⁻¹) Range | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (sp² and sp³) | 3100 - 2800 | Medium |
| C=O stretch (Carboxylic acid) | 1720 - 1680 | Strong |
| C=C stretch (Alkene) | 1650 - 1630 | Medium |
| C-O stretch (Carboxylic acid) | 1320 - 1210 | Medium |
| O-H bend (Carboxylic acid) | 950 - 900 | Broad, Medium |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Sample Preparation:
-
Ensure the cis-Cyclohex-4-ene-1,2-dicarboxylic acid sample is a dry, fine powder.
-
If necessary, gently grind the sample in an agate mortar and pestle.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of cis-Cyclohex-4-ene-1,2-dicarboxylic acid, typically after derivatization to increase its volatility. Common derivatization methods include esterification (e.g., with methanol (B129727) or butanol) or silylation (e.g., with BSTFA). The mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the derivatized molecular weight and characteristic fragmentation patterns that can be used for structural confirmation. Electron Ionization (EI) is a common ionization technique used for this purpose.
Quantitative Data Summary (for the dimethyl ester derivative):
| m/z | Assignment |
| 198 | Molecular ion [M]⁺ |
| 167 | [M - OCH₃]⁺ |
| 139 | [M - COOCH₃]⁺ |
| 79 | [C₆H₇]⁺ (Cyclohexadienyl cation) |
Experimental Protocol: GC-MS (after derivatization)
-
Derivatization (Esterification with BF₃-Methanol):
-
Accurately weigh 1-5 mg of cis-Cyclohex-4-ene-1,2-dicarboxylic acid into a reaction vial.
-
Add 1 mL of 14% Boron Trifluoride in methanol.
-
Seal the vial and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the dimethyl ester derivative to a clean vial for GC-MS analysis.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the dimethyl ester of Cyclohex-4-ene-1,2-dicarboxylic acid in the total ion chromatogram.
-
Analyze the mass spectrum of this peak and compare the fragmentation pattern with known databases or theoretical fragmentation.
-
Chromatographic Techniques
Chromatography is used to separate, identify, and quantify the components of a mixture. High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of non-volatile compounds like dicarboxylic acids.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of cis-Cyclohex-4-ene-1,2-dicarboxylic acid. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is typically used to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape. UV detection is appropriate as the carboxylic acid functional group exhibits some UV absorbance at low wavelengths (around 210 nm). This technique can be used to assess the purity of the compound and to separate it from potential isomers or impurities.
Quantitative Data Summary (Example Method):
| Parameter | Value |
| Retention Time | Analyte- and method-dependent |
| Wavelength of Detection | 210 nm |
Experimental Protocol: Reversed-Phase HPLC
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of cis-Cyclohex-4-ene-1,2-dicarboxylic acid in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid or formic acid.
-
Filter and degas the mobile phase before use.
-
-
HPLC Instrument Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at 210 nm.
-
-
Data Analysis:
-
Run a blank (mobile phase) injection first, followed by the sample injection.
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by peak area percentage.
-
Physical and Chemical Characterization
These techniques provide information about the physical properties and the purity of the compound.
Melting Point Determination
Application Note:
The melting point of a pure crystalline solid is a sharp, characteristic physical property. A broad melting range or a depression of the melting point can indicate the presence of impurities. Therefore, melting point determination is a quick and straightforward method to assess the purity of cis-Cyclohex-4-ene-1,2-dicarboxylic acid.
Quantitative Data Summary:
| Parameter | Value |
| Melting Point | 166-170 °C |
Experimental Protocol: Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.
-
Acid-Base Titration
Application Note:
As a dicarboxylic acid, the purity of cis-Cyclohex-4-ene-1,2-dicarboxylic acid can be determined by acid-base titration with a standardized solution of a strong base, such as sodium hydroxide (B78521). The titration curve will show two equivalence points, corresponding to the neutralization of the two carboxylic acid groups. Phenolphthalein (B1677637) can be used as an indicator for the second equivalence point.
Quantitative Data Summary:
| Parameter | Value |
| pKa₁ | ~4.3 |
| pKa₂ | ~6.2 |
Experimental Protocol: Acid-Base Titration
-
Preparation of Solutions:
-
Accurately weigh about 100-200 mg of cis-Cyclohex-4-ene-1,2-dicarboxylic acid and dissolve it in about 50 mL of deionized water. Gentle heating may be required to aid dissolution.
-
Use a standardized solution of approximately 0.1 M sodium hydroxide (NaOH) as the titrant.
-
-
Titration Procedure:
-
Add 2-3 drops of phenolphthalein indicator to the solution of the dicarboxylic acid.
-
Fill a burette with the standardized NaOH solution and record the initial volume.
-
Titrate the dicarboxylic acid solution with the NaOH solution, swirling the flask continuously, until a faint, persistent pink color is observed. This marks the endpoint.
-
Record the final volume of the NaOH solution.
-
Repeat the titration at least two more times for accuracy.
-
-
Calculation of Purity:
-
Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × (Final Volume - Initial Volume).
-
From the stoichiometry of the reaction (1 mole of dicarboxylic acid reacts with 2 moles of NaOH), calculate the moles of the dicarboxylic acid.
-
Calculate the mass of the dicarboxylic acid: Mass = Moles × Molar Mass (170.16 g/mol ).
-
Calculate the purity: Purity (%) = (Calculated Mass / Weighed Mass) × 100.
-
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Application Note:
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and enthalpy of fusion of cis-Cyclohex-4-ene-1,2-dicarboxylic acid. The DSC thermogram will show an endothermic peak corresponding to the melting process. Thermogravimetric Analysis (TGA) provides information about the thermal stability of the compound. The TGA curve will show the temperature at which the compound begins to decompose.
Quantitative Data Summary (Typical):
| Technique | Parameter | Value |
| DSC | Onset of Melting | ~165 °C |
| DSC | Peak of Melting | ~168 °C |
| TGA | Onset of Decomposition | > 200 °C |
Experimental Protocol: DSC and TGA
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan or a ceramic TGA pan.
-
-
Instrument Parameters:
-
DSC:
-
Temperature Program: Heat the sample from 25°C to 200°C at a heating rate of 10°C/min.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.
-
-
TGA:
-
Temperature Program: Heat the sample from 25°C to 600°C at a heating rate of 10°C/min.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.
-
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of the melting endotherm from the DSC curve.
-
TGA: Determine the onset temperature of decomposition from the TGA curve (typically defined as the temperature at which 5% weight loss occurs).
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for FTIR-ATR Spectroscopy.
Caption: Workflow for Acid-Base Titration.
References
Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Cyclohex-4-ene-1,2-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of cis-Cyclohex-4-ene-1,2-dicarboxylic acid. This compound is a valuable building block in organic synthesis and drug development, and NMR spectroscopy is a critical tool for its structural elucidation and purity assessment.
Structural and Spectral Overview
cis-Cyclohex-4-ene-1,2-dicarboxylic acid possesses a plane of symmetry, which simplifies its NMR spectra. Due to this symmetry, pairs of protons and carbon atoms are chemically equivalent, leading to a reduced number of signals compared to what might be expected from the molecular formula alone.
¹H NMR Spectrum: The proton NMR spectrum is characterized by four distinct signals: one for the two equivalent carboxylic acid protons, one for the two equivalent olefinic protons, one for the two equivalent methine protons at the carboxylated carbons, and one for the four equivalent methylene (B1212753) protons.
¹³C NMR Spectrum: The carbon-13 NMR spectrum will exhibit four signals corresponding to the carboxylic acid carbons, the olefinic carbons, the methine carbons, and the methylene carbons.
Quantitative NMR Data Summary
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of cis-Cyclohex-4-ene-1,2-dicarboxylic acid. Data is compiled from available spectral information and analysis of the related anhydride (B1165640).[1][2]
Table 1: ¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-1, H-2 | ~3.48 | Multiplet | 2H | Methine protons (CH-COOH) |
| H-3, H-6 | ~2.50 | Multiplet | 4H | Methylene protons (CH₂) |
| H-4, H-5 | ~5.90 | Multiplet | 2H | Olefinic protons (CH=CH) |
| -COOH | > 10 | Broad Singlet | 2H | Carboxylic acid protons |
Table 2: ¹³C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~174.7 | Carboxylic acid carbons |
| C-4, C-5 | ~125.5 | Olefinic carbons |
| C-1, C-2 | ~39.3 | Methine carbons |
| C-3, C-6 | ~26.1 | Methylene carbons |
Note: The chemical shifts for the dicarboxylic acid are expected to be similar to its corresponding anhydride, particularly for the ring protons and carbons. The most significant difference will be the presence of the carboxylic acid proton signal in the ¹H NMR spectrum.[1][2]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of cis-Cyclohex-4-ene-1,2-dicarboxylic acid for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD) are good choices for dissolving carboxylic acids.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent magnetic field inhomogeneities.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K (25 °C).
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants (for ¹H NMR) for each signal to assign them to the corresponding nuclei in the molecule.
Visualized Workflows
Caption: Workflow for the NMR analysis of Cyclohex-4-ene-1,2-dicarboxylic acid.
Caption: Logical relationship between NMR data and derived structural information.
References
Application Notes and Protocols: Cyclohex-4-ene-1,2-dicarboxylic Acid Esters as High-Performance Plasticizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-4-ene-1,2-dicarboxylic acid, also known as tetrahydrophthalic acid, and its ester derivatives are emerging as a significant class of non-phthalate plasticizers. With growing health and environmental concerns surrounding traditional phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP), the demand for safer alternatives is escalating. Esters of this compound offer a compelling toxicological profile and comparable, if not superior, performance in plasticizing polyvinyl chloride (PVC) and other polymers.[1] These compounds are particularly relevant for sensitive applications such as medical devices, food packaging, and children's toys.
This document provides detailed application notes, experimental protocols for synthesis and evaluation, and a summary of performance data for esters of this compound.
Performance Data
Esters of this compound and its hydrogenated counterpart, cyclohexane-1,2-dicarboxylic acid, have demonstrated excellent performance as plasticizers for PVC. The following tables summarize key performance indicators in comparison to commonly used phthalate and non-phthalate plasticizers. The data for Di(2-ethylhexyl)cyclohexane-1,2-dicarboxylate (DEHCH), the saturated analog of the target compound, is presented as a close reference.
Table 1: Mechanical Properties of Plasticized PVC (50 phr plasticizer)
| Property | DEHCH (reference) | DEHP (Phthalate) | DINCH (Non-Phthalate) | Test Method |
| Tensile Strength (MPa) | 18.5 | 18.2 | 18.8 | ASTM D2284 |
| Elongation at Break (%) | 350 | 360 | 340 | ASTM D2284 |
| 100% Modulus (MPa) | 8.5 | 8.2 | 8.8 | ASTM D2284 |
| Hardness (Shore A) | 85 | 84 | 86 | ASTM D2240 |
Table 2: Physical Properties of Plasticized PVC (50 phr plasticizer)
| Property | DEHCH (reference) | DEHP (Phthalate) | DINCH (Non-Phthalate) | Test Method |
| Light Transmittance (%) | 90 | 91 | 90 | ASTM D1003 |
| Volatility (Weight Loss, %) | 0.8 | 1.0 | 0.7 | ASTM D1203 |
| Migration Stability (Weight Loss, %) | ASTM D1239 | |||
| - Acetic Acid (30%) | 0.2 | 0.3 | 0.2 | |
| - Ethanol (95%) | 1.2 | 1.5 | 1.1 | |
| - Petroleum Ether | 2.5 | 3.0 | 2.4 | |
| - n-Heptane | 3.0 | 3.5 | 2.8 |
Experimental Protocols
Synthesis of Dialkyl Cyclohex-4-ene-1,2-dicarboxylate
This protocol describes a general two-step process for the synthesis of dialkyl esters of this compound, starting from the Diels-Alder reaction to form the anhydride (B1165640), followed by esterification.
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This synthesis is a classic Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.
-
Materials:
-
Maleic anhydride
-
3-Sulfolene (B121364) (as a source of 1,3-butadiene)
-
Xylene (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride and 3-sulfolene in a 1:1.1 molar ratio in xylene.
-
Heat the mixture to reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene and sulfur dioxide (ensure adequate ventilation in a fume hood).
-
Continue refluxing for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to precipitate the product.
-
Collect the crystalline cis-4-cyclohexene-1,2-dicarboxylic anhydride by vacuum filtration and wash with cold petroleum ether.
-
Dry the product in a vacuum oven.
-
Step 2: Esterification of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This procedure details the synthesis of a dialkyl ester, for example, di(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate.
-
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
2-Ethylhexanol
-
Sulfuric acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water)
-
-
Procedure:
-
Charge a reaction flask equipped with a Dean-Stark trap and a reflux condenser with cis-4-cyclohexene-1,2-dicarboxylic anhydride and a molar excess of 2-ethylhexanol (e.g., 1:2.5 molar ratio).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% by weight of the reactants).
-
Add toluene to the reaction mixture.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture and neutralize the acidic catalyst with a base solution (e.g., sodium carbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent and excess alcohol by vacuum distillation to obtain the crude di(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate.
-
Purify the product by vacuum distillation.
-
Preparation and Evaluation of Plasticized PVC Sheets
-
Materials:
-
PVC resin (e.g., K-value 67)
-
Synthesized plasticizer
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
-
Procedure for PVC Sheet Preparation:
-
Dry blend the PVC resin, plasticizer (e.g., 50 phr - parts per hundred resin), thermal stabilizer (e.g., 2 phr), and lubricant (e.g., 0.5 phr) in a high-speed mixer.
-
Mill the blend on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.
-
Press the milled sheet in a hydraulic press at 175-185°C to the desired thickness (e.g., 1 mm).
-
Cool the pressed sheet under pressure.
-
Condition the prepared PVC sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
-
Evaluation Protocols:
-
Mechanical Properties: Determine tensile strength, elongation at break, and 100% modulus according to ASTM D2284 using a universal testing machine.
-
Hardness: Measure the Shore A hardness using a durometer according to ASTM D2240.
-
Thermal Stability (Volatility): Evaluate the weight loss of the plasticized PVC sheet after heating in an oven at a specified temperature and time (e.g., 100°C for 24 hours) according to ASTM D1203.
-
Migration Resistance: Determine the weight loss of the plasticized PVC sheet after immersion in various solvents (e.g., n-hexane, ethanol, distilled water) for a specified time and temperature according to ASTM D1239.
-
Visualization of Workflows and Pathways
Experimental Workflow: Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of plasticizers.
Potential Signaling Pathway Interaction
While direct evidence for esters of this compound is limited, studies on the structurally similar di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) have shown that its metabolites can interact with nuclear receptors. The following diagram illustrates a potential pathway based on these findings.
Caption: Potential PPAR-α activation by a metabolite.
Conclusion
Esters of this compound represent a viable and high-performing class of alternative plasticizers. Their favorable mechanical, thermal, and migration properties, combined with an improved toxicological profile compared to traditional phthalates, make them suitable for a wide range of applications, including those with stringent safety requirements. The provided protocols offer a foundation for the synthesis and evaluation of these promising compounds, enabling further research and development in this area. Further investigation into the biological interactions of various esters within this class will continue to enhance their applicability and ensure their safe use.
References
Synthesis of Pharmaceutical Intermediates from Cyclohex-4-ene-1,2-dicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from cis-cyclohex-4-ene-1,2-dicarboxylic acid and its corresponding anhydride (B1165640). This versatile starting material, readily accessible through a Diels-Alder reaction, serves as a valuable scaffold for the construction of a variety of bioactive molecules. The applications highlighted herein focus on the synthesis of tetrahydrophthalazinone derivatives, with reference to other potential intermediates such as those for carbapenems and the related antifibrinolytic agent, Tranexamic acid.
Application Notes
cis-Cyclohex-4-ene-1,2-dicarboxylic acid and its anhydride are key starting materials in the synthesis of various pharmaceutical intermediates due to their inherent stereochemistry and the reactivity of the carboxylic acid and alkene functional groups. The cis-conformation of the dicarboxylic acid moiety, fixed by the cyclic structure, allows for stereoselective transformations, which is a critical aspect in the development of chiral drugs.
The primary synthetic route to the anhydride is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (B125203) and maleic anhydride. This reaction is highly efficient and stereospecific, yielding the cis-anhydride, which can then be hydrolyzed to the corresponding dicarboxylic acid.
Key Pharmaceutical Intermediates and Applications:
-
Tetrahydrophthalazinone Derivatives: These compounds can be synthesized by reacting derivatives of cis-cyclohex-4-ene-1,2-dicarboxylic acid with hydrazine (B178648). Tetrahydrophthalazinone scaffolds are found in molecules with a range of biological activities, including potential anti-inflammatory and cardiovascular effects.
-
Carbapenem (B1253116) Antibiotics: The chiral bicyclic structure derived from cis-cyclohex-4-ene-1,2-dicarboxylic anhydride can serve as a precursor for the synthesis of the carbapenem core, a critical class of broad-spectrum antibiotics.[1]
-
Tranexamic Acid Analogs: While not a direct derivative, the synthesis of the antifibrinolytic drug Tranexamic acid, a substituted cyclohexane (B81311) carboxylic acid, involves synthetic strategies that are applicable to modifications of the cyclohex-4-ene-1,2-dicarboxylic acid scaffold. These strategies include hydrogenation of an aromatic precursor and subsequent functional group manipulations.
The following sections provide detailed experimental protocols for the initial synthesis of the starting material and its subsequent conversion to a key pharmaceutical intermediate.
Data Presentation
Table 1: Summary of Yields for the Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride and its Hydrolysis
| Step | Product | Starting Materials | Typical Yield (%) | Melting Point (°C) | Reference |
| Diels-Alder Reaction | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 3-Sulfolene (B121364), Maleic anhydride | 97 | 103-104 | Lab Protocol |
| Hydrolysis | cis-4-Cyclohexene-1,2-dicarboxylic acid | cis-4-Cyclohexene-1,2-dicarboxylic anhydride, Water | High | 167 | Lab Protocol |
Table 2: Synthesis of (4aR,8aS)-4-Phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one
| Reactant 1 | Reactant 2 | Solvent | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| (1S,6R)-6-Benzoylcyclohex-3-ene-1-carboxylic acid | Hydrazine monohydrate | EtOH | (4aR,8aS)-4-Phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one | 81 | 97 | [2] |
Experimental Protocols
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (Diels-Alder Reaction)
This protocol describes the in situ generation of 1,3-butadiene from 3-sulfolene and its subsequent reaction with maleic anhydride.
Materials:
-
3-Sulfolene (2.5 g)
-
Maleic anhydride (1.5 g)
-
Xylene (11 mL total)
-
Petroleum ether (~5 mL)
-
25 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Erlenmeyer flask
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
To a 25 mL round-bottom flask, add 3-sulfolene (2.5 g), maleic anhydride (1.5 g), and xylene (1 mL).
-
Add a stir bar and equip the flask with a reflux condenser.
-
Gently heat the mixture with stirring until all solids have dissolved.
-
Increase the heat to bring the mixture to a gentle reflux. The thermal decomposition of 3-sulfolene will generate 1,3-butadiene and sulfur dioxide gas (perform in a fume hood).
-
Continue refluxing for 30 minutes after all the starting material has dissolved.
-
After 30 minutes, remove the flask from the heat and allow it to cool slightly.
-
While the solution is still warm, add 10 mL of xylene and swirl to dissolve any precipitate.
-
Transfer the warm solution to an Erlenmeyer flask.
-
Add approximately 5 mL of petroleum ether to induce crystallization.
-
Cool the mixture in an ice bath to complete the crystallization process.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (1.0 g)
-
Distilled water (5 mL)
-
Boiling chip
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In an Erlenmeyer flask, combine the synthesized anhydride (1.0 g) with distilled water (5 mL).
-
Add a boiling chip to the flask.
-
Heat the mixture to boiling on a hot plate and continue to heat until all the solid has dissolved.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Place the flask in an ice bath to induce crystallization of the dicarboxylic acid.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Dry the product to yield cis-4-cyclohexene-1,2-dicarboxylic acid.
Synthesis of (4aR,8aS)-4-Phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one
This protocol outlines the synthesis of a tetrahydrophthalazinone derivative from a chiral cyclohexene (B86901) carboxylic acid intermediate. The starting chiral carboxylic acid can be obtained through organocatalytic enantioselective alcoholysis of the corresponding anhydride.[2]
Materials:
-
(1S,6R)-6-Benzoylcyclohex-3-ene-1-carboxylic acid (419 mg, 1.82 mmol)
-
Hydrazine monohydrate (80% in H₂O, 332 µL, 5.46 mmol)
-
Ethanol (B145695) (18.2 mL)
-
Ethyl acetate (B1210297) (AcOEt)
-
Saturated NaHCO₃ solution
-
1N HCl
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve (1S,6R)-6-benzoylcyclohex-3-ene-1-carboxylic acid (419 mg, 1.82 mmol) in ethanol (18.2 mL) in a round-bottom flask.
-
Add hydrazine monohydrate (332 µL, 5.46 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Add ethyl acetate (20 mL) to the residue.
-
Wash the organic solution sequentially with water, saturated NaHCO₃ solution, and 1N HCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (n-hexane:AcOEt = 1:1) to afford (4aR,8aS)-4-Phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one.[2]
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic pathway from starting materials to a pharmaceutical intermediate.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the multi-step synthesis process.
Signaling Pathway: Antifibrinolytic Action of Tranexamic Acid
Caption: Mechanism of antifibrinolytic action of Tranexamic Acid.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 4. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohex-4-ene-1,2-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclohex-4-ene-1,2-dicarboxylic acid, with a focus on increasing reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride (B1165640) (or its derivatives).
Q1: Why is my reaction yield of this compound lower than expected?
A1: Low yields can stem from several factors. Consider the following potential causes and solutions:
-
Purity of Reactants:
-
Maleic Anhydride Hydrolysis: Maleic anhydride is susceptible to hydrolysis to maleic acid, especially if exposed to atmospheric moisture.[1][2] While maleic acid can still react, it may complicate crystallization and reduce the yield of the desired anhydride product.[1] Ensure maleic anhydride is handled in a dry environment and stored properly. Using fresh, high-purity maleic anhydride is recommended.
-
Diene Source: If generating 1,3-butadiene in situ from 3-sulfolene (B121364) (butadiene sulfone), ensure the 3-sulfolene is of high purity.[2][3] Using 3-sulfolene is advantageous as it provides a controlled release of the diene, minimizing polymerization side reactions that can occur with gaseous 1,3-butadiene.[2]
-
-
Reaction Conditions:
-
Temperature Control: Overheating the reaction can lead to the decomposition of the product.[1] Conversely, if the temperature is too low, the retro-Diels-Alder reaction to generate 1,3-butadiene from 3-sulfolene may be inefficient. Gentle heating and maintaining the recommended reflux temperature are crucial.[2] Careful temperature control can also ensure the formation of the desired cis isomer.[4]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of reactants. Ensure the recommended reflux time is followed.[5]
-
-
Product Isolation and Purification:
-
Transfer Losses: Significant product loss can occur during transfers, for example, from the reaction flask to the filtration apparatus.[5] Rinsing glassware with a small amount of the cold recrystallization solvent can help recover residual product.
-
Incomplete Crystallization: Allowing sufficient time for the product to crystallize from the solution at a low temperature is critical. Rapid cooling can lead to the formation of smaller, less pure crystals.[2] Seeding the solution with a small crystal of the product can sometimes induce crystallization if it is slow to start.
-
Q2: My final product is a sticky solid or an oil instead of white crystals. What went wrong?
A2: The formation of a non-crystalline product can be due to the presence of impurities or an incorrect solvent system for recrystallization.
-
Impurities: The presence of unreacted starting materials, polymeric by-products, or the hydrolyzed diacid can inhibit crystallization.[1][2] Ensure the reaction goes to completion and that the starting materials are pure.
-
Recrystallization Solvents: The choice of solvents for recrystallization is critical. A common procedure involves dissolving the crude product in a solvent in which it is soluble when hot (e.g., toluene (B28343) or xylene) and then adding a solvent in which it is less soluble (an anti-solvent, e.g., petroleum ether or hexanes) to induce crystallization upon cooling.[2][6][7] Using an incorrect solvent ratio or cooling too rapidly can cause the product to "oil out." If this occurs, try reheating the mixture to redissolve the product and allowing it to cool more slowly.
Q3: The melting point of my product is broad and lower than the literature value. How can I improve its purity?
A3: A broad and depressed melting point is a classic indicator of an impure product.[3][5]
-
Recrystallization: The most effective method for purifying the crude product is recrystallization.[2] This process should be performed carefully, ensuring the crude product is fully dissolved in the minimum amount of hot solvent to avoid losing product in the mother liquor. Washing the filtered crystals with a small amount of cold, fresh solvent can remove residual impurities.[2][6]
-
Washing Steps: During workup, washing with appropriate solutions can remove specific impurities. For instance, if the anhydride has hydrolyzed, a wash with a dilute sodium carbonate solution can help remove the resulting dicarboxylic acid.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is typically achieved through a [4+2] cycloaddition known as the Diels-Alder reaction.[9] This reaction involves a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride or maleic acid).[1][6][9]
Q2: Why is 3-sulfolene often used instead of 1,3-butadiene gas?
A2: 1,3-butadiene is a gas at room temperature, which makes it difficult to handle and measure accurately.[5][7] 3-sulfolene is a stable, crystalline solid that, upon heating, decomposes in a controlled manner to generate 1,3-butadiene and sulfur dioxide gas in situ.[1][2][10] This method is safer and helps to minimize the formation of polymeric by-products from excess diene.[2]
Q3: Can I use maleic acid instead of maleic anhydride?
A3: Yes, the Diels-Alder reaction can be performed with maleic acid as the dienophile to directly synthesize this compound.[11][12] However, maleic anhydride is often preferred as it can be more reactive, and the resulting anhydride product can be easily hydrolyzed to the dicarboxylic acid in a subsequent step if desired.[10]
Q4: Are there alternative methods to improve the yield and reduce reaction time?
A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times (from hours to minutes) and can provide excellent yields, often in the range of 80-96%.[12] The use of solid supports in conjunction with microwave irradiation can further enhance reaction efficiency.[11][12]
Q5: What is the expected stereochemistry of the product?
A5: The Diels-Alder reaction is stereospecific. The reaction between 1,3-butadiene and maleic anhydride (a cis-dienophile) results in the formation of the cis-diastereomer, cis-4-cyclohexene-1,2-dicarboxylic anhydride.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Cyclohex-4-ene-1,2-dicarboxylic Anhydride Synthesis
| Method | Diene Source | Dienophile | Solvent | Reaction Time | Temperature | Reported Yield | Reference |
| Conventional Heating | 3-Sulfolene | Maleic Anhydride | Xylene | 30 minutes (reflux) | Reflux | 77.6% | [3] |
| Conventional Heating | 3-Sulfolene | Maleic Anhydride | Not specified | Not specified | Reflux | 49.31% | [5] |
| Microwave-Assisted | 1,3-Butadiene | Maleic Anhydride | [MOIM]AlCl₄ with LiNTf₂ | 45 seconds | 60 °C | 96% | [12] |
| Conventional (Room Temp) | 1,3-Butadiene | Maleic Anhydride | [MOIM]AlCl₄ with LiNTf₂ | 1.30 hours | 25 °C | 97% | [12] |
Experimental Protocols
Protocol 1: Conventional Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride from 3-Sulfolene
This protocol is based on established laboratory procedures for the Diels-Alder reaction.[1][2][3]
-
Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a water-cooled condenser, and a heating mantle. Ensure all glassware is dry.[7]
-
Reactant Addition: To the round-bottom flask, add 3-sulfolene and maleic anhydride in approximately a 1.5:1 molar ratio (e.g., 2.19 g of 3-sulfolene and 1.21 g of maleic anhydride).[3] Add a suitable high-boiling solvent such as xylene (e.g., 0.8 mL).[3] Add a boiling chip or a magnetic stir bar.
-
Reaction: Gently heat the mixture to reflux.[1] The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas (this should be performed in a fume hood).[2] Maintain a gentle reflux for approximately 30 minutes.[3] Avoid overheating to prevent product decomposition.[1]
-
Cooling and Crystallization: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. The product may begin to crystallize.
-
Recrystallization:
-
Add a small amount of hot xylene or toluene to dissolve the product completely.[7]
-
Slowly add petroleum ether or hexanes dropwise until the solution becomes slightly cloudy.[2][7]
-
Gently heat the mixture until it becomes clear again.[2]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2][7]
-
-
Isolation: Collect the white, needle-like crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.[2][7]
-
Drying and Analysis: Allow the crystals to air dry. Determine the mass to calculate the percent yield and measure the melting point to assess purity.
Visualizations
Caption: Experimental workflow for the synthesis of cyclohex-4-ene-1,2-dicarboxylic anhydride.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. odinity.com [odinity.com]
- 4. brainly.com [brainly.com]
- 5. studymoose.com [studymoose.com]
- 6. atc.io [atc.io]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Common side products in the synthesis of Cyclohex-4-ene-1,2-dicarboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohex-4-ene-1,2-dicarboxylic acid and its anhydride (B1165640) intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary method is a Diels-Alder reaction, a [4+2] cycloaddition, between 1,3-butadiene (B125203) (the diene) and maleic anhydride (the dienophile). This reaction initially forms cis-4-cyclohexene-1,2-dicarboxylic anhydride, which is subsequently hydrolyzed to yield the target dicarboxylic acid.
Q2: Why is 3-sulfolene (B121364) (butadiene sulfone) often used instead of 1,3-butadiene gas?
A2: 1,3-butadiene is a gas at room temperature, which can be difficult to handle and measure accurately in a laboratory setting.[1][2] 3-sulfolene is a stable, odorless solid that, upon heating, decomposes in situ to generate 1,3-butadiene and sulfur dioxide gas.[1][3] This method allows for a more controlled release of the diene directly into the reaction mixture.[1]
Q3: Is the stereochemistry of the product predictable?
A3: Yes, the Diels-Alder reaction is highly stereospecific. The cis-conformation of the dienophile (maleic anhydride) is retained in the product, resulting in the formation of the cis-isomer of cyclohex-4-ene-1,2-dicarboxylic anhydride.[4] The trans-isomer is not a common side product of this reaction.
Q4: What are the main side products I should be aware of?
A4: The most common side products and impurities include polymeric materials from the self-polymerization of 1,3-butadiene, unreacted starting materials (maleic anhydride and 3-sulfolene), and the hydrolysis of the anhydride product to the dicarboxylic acid if water is present.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Anhydride Product | 1. Incomplete decomposition of 3-sulfolene. 2. Loss of 1,3-butadiene gas from the reaction vessel. 3. Insufficient reaction time or temperature. 4. Polymerization of 1,3-butadiene.[1] | 1. Ensure the reaction is heated to a gentle reflux to facilitate the decomposition of 3-sulfolene. 2. Use an efficient reflux condenser to prevent the escape of the volatile 1,3-butadiene. 3. A typical reflux time is 30-60 minutes after all solids have dissolved.[4][5] The reaction is often carried out in a solvent like xylene at its reflux temperature (around 140°C).[5] 4. Avoid excessively high temperatures and prolonged reaction times. Use gentle heating to control the release of butadiene.[1] |
| Presence of Polymeric Byproducts | 1. Excess concentration of 1,3-butadiene. 2. High reaction temperatures. | 1. The in situ generation from 3-sulfolene helps maintain a low, steady concentration of butadiene, which minimizes polymerization.[1] 2. Maintain a gentle reflux and avoid overheating the reaction mixture. Keep the temperature below 150-160°C.[1] |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities, such as polymeric byproducts or unreacted starting materials. 2. Premature hydrolysis of the anhydride to the dicarboxylic acid, which can interfere with the crystallization of the anhydride. | 1. Purify the crude product by recrystallization. A common solvent system is toluene (B28343) and petroleum ether.[1] 2. Ensure all glassware is thoroughly dried and use a drying tube during the reaction to protect it from atmospheric moisture.[5] |
| Unexpected Presence of Dicarboxylic Acid in Anhydride Synthesis | Accidental exposure to water during the reaction or workup. | Use anhydrous solvents and reagents, and perform the reaction under a dry atmosphere (e.g., with a drying tube). |
Experimental Protocols
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol is adapted from various laboratory procedures.[1][4][5]
Materials:
-
3-sulfolene (2.5 g)
-
Maleic anhydride (1.5 g)
-
Xylene (anhydrous, ~11 mL)
-
Petroleum ether
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Stir bar or boiling stones
-
Drying tube (e.g., filled with calcium chloride)
Procedure:
-
To a clean, dry round-bottom flask, add 3-sulfolene, maleic anhydride, 1 mL of xylene, and a stir bar or boiling stones.
-
Assemble a reflux apparatus, ensuring the condenser is properly cooled. Place a drying tube at the top of the condenser to prevent moisture from entering the system.
-
Gently heat the mixture. The solids should dissolve, and the solution will begin to reflux.
-
Maintain a gentle reflux for approximately 30-60 minutes. During this time, the 3-sulfolene will decompose to 1,3-butadiene and sulfur dioxide. The sulfur dioxide will escape through the drying tube.
-
After the reflux period, remove the heat source and allow the reaction mixture to cool.
-
Once cooled, add 10 mL of xylene to dissolve the product.
-
Transfer the solution to an Erlenmeyer flask. Add approximately 5 mL of petroleum ether to induce crystallization.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Allow the crystals to air dry. The expected melting point is in the range of 103-106°C.[6]
Hydrolysis to cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (from the previous step)
-
Distilled water
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
Place the synthesized anhydride in an Erlenmeyer flask.
-
Add a sufficient amount of distilled water to dissolve the anhydride upon heating.
-
Gently heat the mixture to boiling and stir until all the anhydride has dissolved.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Induce crystallization by scratching the inside of the flask with a glass rod.
-
Cool the flask in an ice bath to complete the crystallization.
-
Collect the crystals of the dicarboxylic acid by vacuum filtration.
-
The expected melting point of the diacid is approximately 164-166°C.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for identifying and resolving common synthesis issues.
References
Troubleshooting low yield in Diels-Alder reaction for Cyclohex-4-ene-1,2-dicarboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in the Diels-Alder synthesis of cyclohex-4-ene-1,2-dicarboxylic acid.
Troubleshooting Guide: Low Product Yield
This section addresses common problems encountered during the synthesis that can lead to a lower than expected yield of this compound.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes?
Answer: Low yield in this Diels-Alder reaction can stem from several factors throughout the experimental process, from reactant preparation to product isolation. Here are the most common areas to investigate:
-
Reactant Quality and Stoichiometry:
-
Maleic Anhydride (B1165640) Hydrolysis: Maleic anhydride is susceptible to hydrolysis, reacting with atmospheric moisture to form maleic acid.[1][2] While maleic acid can still react, it may have different solubility and reactivity, complicating the procedure.[2] Ensure the maleic anhydride is dry and handled quickly.
-
Diene Generation and Purity: The diene, 1,3-butadiene (B125203), is a gas and is often generated in situ by the thermal decomposition of 3-sulfolene (B121364).[1][2][3] Incomplete decomposition or premature loss of the gaseous butadiene from the reaction vessel will directly reduce the yield.[1]
-
Incorrect Stoichiometry: Inaccurate weighing of the limiting reactant, typically maleic anhydride, will lead to an incorrect calculation of the theoretical yield and an apparent low percent yield.[3][4]
-
-
Reaction Conditions:
-
Suboptimal Temperature: The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction, breaking the product down into the starting diene and dienophile.[5][6][7] Conversely, a temperature that is too low may result in a slow reaction rate and incomplete conversion. Gentle reflux is often recommended to avoid excessive loss of the volatile 1,3-butadiene.[1]
-
Inadequate Reflux Time: The reaction may not have proceeded to completion if the reflux time is too short.[4] A typical reflux time is around 30 minutes to an hour.[8]
-
Solvent Choice: The choice of solvent can impact reaction rates and product distribution. High-boiling solvents like xylene or toluene (B28343) are commonly used to achieve the necessary temperature for the decomposition of 3-sulfolene.[1][3][8]
-
-
Side Reactions and Product Stability:
-
Polymerization of Butadiene: 1,3-butadiene can polymerize, especially if it is in excess or if the reaction is heated for too long or at too high a temperature.[1] This side reaction consumes the diene, reducing the amount available to form the desired product.
-
Product Decomposition: Overheating the reaction mixture can lead to the decomposition of the desired anhydride product, often indicated by the solution turning yellow or brown.[2]
-
-
Product Isolation and Purification:
-
Incomplete Crystallization: The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, is typically isolated by crystallization. If crystallization is incomplete due to factors like insufficient cooling, agitation, or the presence of impurities, a significant portion of the product may remain in the solution.[1][9]
-
Physical Loss During Workup: Product can be lost during transfers between glassware or during vacuum filtration.[4] Ensure all equipment is rinsed with the cold solvent to recover as much product as possible.
-
Incomplete Hydrolysis: The final dicarboxylic acid is obtained by hydrolyzing the anhydride. If this step is incomplete, the final product will be a mixture of the anhydride and the diacid, leading to a lower yield of the desired pure acid.
-
Frequently Asked Questions (FAQs)
Q1: How can I be sure my maleic anhydride is dry? A1: Use a freshly opened container of maleic anhydride whenever possible. If you suspect it has been exposed to moisture, you can dry it in a desiccator over a drying agent. Always handle it quickly and in a low-humidity environment.[1][2]
Q2: The reaction mixture turned dark brown upon heating. What does this mean for my yield? A2: A dark brown color often indicates decomposition of the product or polymerization of the diene due to overheating.[2] This will likely result in a significantly lower yield of the desired product. It is crucial to control the heating to maintain a gentle reflux.
Q3: I obtained a solid product, but the melting point is lower than the literature value. Why? A3: A depressed and broad melting point range suggests the presence of impurities.[8] Potential impurities include unreacted starting materials (maleic anhydride or 3-sulfolene), byproducts from side reactions, or the hydrolyzed form (maleic acid).[8][10] Recrystallization can help to purify the product.
Q4: Is the endo or exo product favored in this reaction? A4: For the reaction between furan (B31954) (a similar diene) and maleic anhydride, the endo product is the kinetically favored product (forms faster at lower temperatures), while the exo product is the thermodynamically favored product (more stable and predominates at higher temperatures or longer reaction times due to the reversibility of the reaction).[11][12] The reaction of 1,3-butadiene with maleic anhydride primarily yields the cis adduct due to the concerted nature of the Diels-Alder reaction.[3][8]
Q5: What is the purpose of using 3-sulfolene instead of 1,3-butadiene gas? A5: 3-sulfolene is a stable, non-hygroscopic, and odorless solid that is much safer and easier to handle than the gaseous and flammable 1,3-butadiene.[1] It provides a controlled, in situ release of the diene upon heating, which can also help to minimize the formation of polymeric byproducts.[1]
Data Presentation
The following table summarizes the impact of key experimental parameters on the yield of the Diels-Alder reaction.
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | Too Low | Decrease | Slow reaction rate, incomplete conversion. |
| Optimal (Gentle Reflux) | Optimal | Balances reaction rate with minimizing side reactions. | |
| Too High | Decrease | Favors the retro-Diels-Alder reaction; potential for product decomposition and diene polymerization.[2][5][6] | |
| Reaction Time | Too Short | Decrease | Incomplete reaction.[4] |
| Optimal | Optimal | Allows the reaction to proceed to completion. | |
| Too Long | Decrease | Increased likelihood of side reactions like polymerization.[1] | |
| Reactants | Wet Maleic Anhydride | Decrease | Hydrolysis to maleic acid can alter reactivity and complicate purification.[1][2] |
| Electron-donating group on diene | Increase | Increases the rate of reaction.[13] | |
| Electron-withdrawing group on dienophile | Increase | Increases the rate of reaction.[13] | |
| Solvent | Aprotic, High-Boiling (e.g., Xylene) | Optimal | Allows for the necessary temperature for diene generation without participating in the reaction.[2][3] |
Experimental Protocols
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol is a representative procedure based on common laboratory practices.[1][2][8]
-
Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is thoroughly dry to prevent hydrolysis of maleic anhydride.[2][9]
-
Charging the Flask: To the round-bottom flask, add 3-sulfolene, maleic anhydride (the limiting reagent), and a high-boiling solvent such as xylene. Add a boiling chip or a magnetic stir bar.[3][8]
-
Reaction: Heat the mixture gently to reflux. The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas.[1][2] Maintain a gentle reflux for approximately 30-60 minutes.[8] Avoid overheating, which can cause the solution to darken and the product to decompose.[2]
-
Crystallization: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, should begin to crystallize. To maximize crystal formation, cool the flask in an ice bath.[1][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether or a similar non-polar solvent to remove any soluble impurities.[1][9]
-
Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the mass of the dried product to calculate the percent yield. Measure the melting point to assess purity. The literature melting point for the anhydride is approximately 103-104 °C.[4]
Hydrolysis to this compound
-
Procedure: Place the synthesized anhydride in an Erlenmeyer flask and add deionized water. Heat the mixture gently with stirring until all the solid has dissolved.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the dicarboxylic acid.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.
-
Analysis: Determine the mass of the final product and calculate the overall yield. Measure the melting point (literature value is approximately 164-166 °C) to assess purity.[8]
Visualizations
Caption: Reaction mechanism for the Diels-Alder cycloaddition.
Caption: Troubleshooting workflow for low yield in Diels-Alder synthesis.
References
- 1. cerritos.edu [cerritos.edu]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. odinity.com [odinity.com]
- 4. studymoose.com [studymoose.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. Solved What are 2 possible errors the percent yield would be | Chegg.com [chegg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for Cyclohex-4-ene-1,2-dicarboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohex-4-ene-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a two-step process. The first step is a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride (B1165640) to form cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride. The 1,3-butadiene is often generated in situ from the thermal decomposition of 3-sulfolene (B121364).[1][2][3][4] The second step involves the hydrolysis of the resulting anhydride to yield cis-Cyclohex-4-ene-1,2-dicarboxylic acid.[2][5]
Q2: Why is 3-sulfolene used instead of 1,3-butadiene gas?
A2: 1,3-butadiene is a gas at room temperature, which makes it difficult to handle and measure accurately in a laboratory setting.[3] 3-sulfolene, a stable solid, thermally decomposes at elevated temperatures to generate 1,3-butadiene in situ, providing a safer and more convenient way to introduce the diene into the reaction mixture.[3][6]
Q3: What is the role of xylene in this reaction?
A3: Xylene is a high-boiling point solvent that facilitates the reaction by allowing it to be conducted at a temperature high enough for the thermal decomposition of 3-sulfolene and the subsequent Diels-Alder reaction to occur efficiently.[1][3]
Q4: Is the stereochemistry of the product important?
A4: Yes, the Diels-Alder reaction is stereospecific. The cis-conformation of the dienophile (maleic anhydride) is retained in the product, resulting in the formation of the cis-isomer of the dicarboxylic acid.[7][8]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture Contamination | Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which may not react as efficiently.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incomplete Decomposition of 3-Sulfolene | The reaction temperature may be too low or the reaction time too short for the complete decomposition of 3-sulfolene to 1,3-butadiene. Ensure the reaction is heated to reflux and maintained for the recommended duration. |
| Loss of 1,3-Butadiene | If the reaction is heated too vigorously, the gaseous 1,3-butadiene can escape from the reaction vessel before it has a chance to react with the maleic anhydride.[5] Heat the reaction mixture gently to reflux. |
| Suboptimal Reaction Temperature | Diels-Alder reactions are reversible at high temperatures.[9] Overheating can lead to the decomposition of the product back to the starting materials.[3] Maintain a gentle reflux and avoid excessive heating. |
| Product Loss During Workup | Significant product loss can occur during filtration and transfer steps.[7][10] Ensure complete transfer of the product and minimize the amount of solvent used for washing the crystals. |
Impure Product
| Potential Cause | Recommended Solution |
| Presence of Starting Materials | Incomplete reaction can leave unreacted maleic anhydride or 3-sulfolene in the product. Ensure the reaction goes to completion by monitoring it via TLC or extending the reaction time. The product can be purified by recrystallization. |
| Formation of Polymeric By-products | Excessive heating or high concentrations of 1,3-butadiene can lead to the formation of polymeric by-products.[6] Maintain a controlled reaction temperature and ensure a gradual generation of butadiene. |
| Side Reactions | The dicarboxylic acid can exist in different conformations.[2] Proper workup and purification are necessary to isolate the desired isomer. |
Experimental Protocols
Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene, maleic anhydride, and xylene.[8]
-
Heating: Gently heat the mixture to dissolve the solids and then bring it to a gentle reflux.[8]
-
Reaction Time: Maintain the reflux for approximately 30-60 minutes.
-
Cooling and Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature, followed by cooling in an ice bath to induce crystallization of the anhydride product.[6]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent (e.g., petroleum ether).[6]
Hydrolysis to cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
-
Hydrolysis: Add the synthesized anhydride to water in a flask and heat the mixture to boiling to dissolve the anhydride and facilitate hydrolysis.[5]
-
Crystallization: Allow the aqueous solution to cool slowly to room temperature, and then in an ice bath, to crystallize the dicarboxylic acid.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Drying: Dry the crystals thoroughly to remove any residual water.
Quantitative Data Summary
| Reactant 1 (3-Sulfolene) | Reactant 2 (Maleic Anhydride) | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 2.189 g | 1.214 g | Xylene (0.8 mL) | Reflux | Not Specified | Anhydride | 77.6 | [7] |
| 2.53 g | 1.46 g | Xylene (1 mL) | Reflux | Not Specified | Anhydride | Not Specified | [2] |
| 2.5 g | 1.5 g | Xylene (1 mL) | Reflux | 30 min | Anhydride | 84.6 | [5] |
| 0.0127 moles | 0.0095 moles | Not Specified | Reflux | Not Specified | Anhydride | 49.31 | [10] |
| 1.62 g of Anhydride | Water | Water | Boiling | Not Specified | Dicarboxylic Acid | 66.9 | [5] |
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. sas.upenn.edu [sas.upenn.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. odinity.com [odinity.com]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. studymoose.com [studymoose.com]
Removal of unreacted maleic anhydride from Cyclohex-4-ene-1,2-dicarboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted maleic anhydride (B1165640) from Cyclohex-4-ene-1,2-dicarboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete initial reaction. | Ensure the Diels-Alder reaction goes to completion by checking reaction time and temperature. Use a slight excess of the diene if appropriate. |
| Product loss during recrystallization. | Optimize the recrystallization solvent system. Avoid using an excessive amount of solvent. Cool the solution slowly to maximize crystal formation. | |
| Product loss during extraction. | Ensure complete phase separation during aqueous extraction. Perform multiple extractions with smaller volumes of the aqueous solution for better efficiency. | |
| Product is Contaminated with Maleic Anhydride/Acid | Inefficient recrystallization. | Choose a solvent system where the solubility difference between the product and maleic anhydride is significant. Ensure the product is fully dissolved at high temperature and maleic anhydride remains in the mother liquor upon cooling. |
| Incomplete hydrolysis of maleic anhydride. | If using the hydrolysis method, ensure sufficient water and heating time are provided to completely convert maleic anhydride to maleic acid before extraction. | |
| Inefficient extraction of maleic acid. | Use a sufficiently basic aqueous solution (e.g., saturated sodium bicarbonate) to ensure the complete deprotonation and extraction of maleic acid into the aqueous layer. | |
| Oily Product Instead of Crystals | Presence of impurities. | The presence of unreacted starting materials or byproducts can sometimes inhibit crystallization. Attempt purification by a different method (e.g., column chromatography if recrystallization fails). |
| Incorrect solvent for recrystallization. | The chosen solvent may be too good a solvent for the product even at low temperatures. Try a different solvent or a solvent mixture. | |
| Final Product has a Low Melting Point | Residual solvent. | Ensure the purified crystals are thoroughly dried under vacuum to remove any trapped solvent. |
| Presence of impurities. | A depressed and broad melting point range is a classic indicator of impurities. Re-purify the product using one of the methods described. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing unreacted maleic anhydride?
A1: The two most common and effective methods are recrystallization and a hydrolysis-extraction sequence. Recrystallization is a straightforward method that relies on the differential solubility of the product and maleic anhydride in a chosen solvent system. The hydrolysis-extraction method involves converting the unreacted maleic anhydride to the more water-soluble maleic acid, which can then be easily removed by washing with a basic aqueous solution.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal solvent for recrystallization should dissolve your product (this compound) well at elevated temperatures but poorly at low temperatures. Conversely, it should either dissolve maleic anhydride well at all temperatures or very poorly, so it can be separated either in the mother liquor or by hot filtration. Common solvent systems include mixtures of a good solvent (like ethyl acetate, toluene, or xylene) and a poor solvent (like hexane (B92381) or petroleum ether).[1]
Q3: Can I use water to remove unreacted maleic anhydride?
A3: Yes, this is the basis of the hydrolysis-extraction method. Maleic anhydride reacts with water to form maleic acid.[2][3][4] By adding water to your reaction mixture (often with gentle heating), you can convert the unreacted maleic anhydride into maleic acid. This dicarboxylic acid is more polar and can be selectively removed by extraction with a basic aqueous solution, such as sodium bicarbonate.
Q4: My final product is an anhydride, but the purification involves hydrolysis. How do I get back the anhydride?
A4: If your target is the dicarboxylic acid, the hydrolysis step is beneficial. If you need the anhydride product, you should avoid the hydrolysis step and rely on methods like recrystallization from anhydrous solvents. If you have inadvertently hydrolyzed your product anhydride to the dicarboxylic acid, you can often convert it back to the anhydride by heating it with a dehydrating agent like acetic anhydride.
Q5: How can I confirm that all the maleic anhydride has been removed?
A5: You can use analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) to check for the presence of maleic anhydride or maleic acid in your final product. A sharp melting point at the literature value for the pure product is also a good indicator of purity.
Quantitative Data Presentation
| Purification Method | Typical Solvents/Reagents | Typical Yield | Reported Purity | Reference |
| Recrystallization | Xylene/Petroleum Ether | 84.6% (of the anhydride) | Melting point 104-106 °C | [1] |
| Toluene/Petroleum Ether | Not specified | Not specified | ||
| Ethyl Acetate/Hexane | Not specified | Not specified | ||
| Hydrolysis & Extraction | Water, followed by aqueous NaHCO₃ or NaOH | 66.9% (of the diacid from the anhydride) | Melting point 158-160 °C | [1] |
Experimental Protocols
Method 1: Recrystallization
This protocol is a general guideline for the purification of Cyclohex-4-ene-1,2-dicarboxylic anhydride from unreacted maleic anhydride.
-
Dissolution: Transfer the crude reaction mixture into an Erlenmeyer flask. Add a minimal amount of a suitable solvent in which the product has high solubility at elevated temperatures (e.g., xylene or toluene). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Inducing Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To the warm solution, gradually add a poor solvent (e.g., petroleum ether or hexane) until the solution becomes slightly cloudy.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. For maximum crystal formation, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold poor solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Method 2: Hydrolysis and Extraction
This protocol is designed to purify this compound by removing unreacted maleic anhydride.
-
Hydrolysis of Unreacted Maleic Anhydride: After the initial reaction, add a sufficient amount of water to the reaction mixture. Heat the mixture to boiling for 10-15 minutes to ensure all the unreacted maleic anhydride is hydrolyzed to maleic acid.
-
Cooling and Dissolution: Allow the mixture to cool to room temperature. If your product crystallizes out, add a suitable organic solvent (e.g., ethyl acetate) to dissolve it.
-
Extraction: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The maleic acid, being a stronger acid, will be deprotonated and extracted into the aqueous layer.
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of maleic acid.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Isolation: Filter off the drying agent and remove the organic solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
Caption: Workflow for the purification of this compound via hydrolysis and extraction.
Caption: A logical workflow for troubleshooting an impure product.
References
Preventing polymerization during Cyclohex-4-ene-1,2-dicarboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Cyclohex-4-ene-1,2-dicarboxylic acid. Our focus is on preventing the common side reaction of polymerization to ensure high-yield and high-purity outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and resolving problems related to polymerization.
| Observation | Potential Cause | Recommended Action |
| Low or no yield of the desired product. | 1. Polymerization of 1,3-butadiene (B125203): The primary side reaction, consuming the diene before it can react with maleic anhydride (B1165640). This is often indicated by the formation of a sticky, insoluble residue. 2. Incomplete decomposition of 3-sulfolene (B121364): Insufficient temperature or reaction time may not generate enough 1,3-butadiene. 3. Loss of 1,3-butadiene: As a gas, it can escape the reaction vessel if the reflux condenser is not efficient or if the heating is too vigorous. | 1. Add a polymerization inhibitor: Introduce hydroquinone (B1673460) or tert-butylcatechol (TBC) to the reaction mixture at the start. See the table below for recommended concentrations. 2. Optimize reaction temperature and time: Ensure the reaction is heated to a gentle reflux (around 140-160°C in xylene) for a sufficient duration (typically 30-60 minutes after dissolution of solids).[1] 3. Ensure a proper reflux setup: Use a well-cooled condenser and control the heating rate to maintain a steady reflux without excessive boiling. |
| Formation of a yellow to brown, sticky, or solid insoluble material in the reaction flask. | Significant polymerization of 1,3-butadiene: This is a classic sign of polymer formation. It can be caused by localized overheating, the absence of an inhibitor, or prolonged reaction times at high temperatures. | 1. Use a polymerization inhibitor: This is the most effective preventative measure. 2. Control the heating rate: Heat the reaction mixture slowly and evenly to avoid localized hot spots that can initiate polymerization.[1] 3. Moderate the reaction time: Avoid unnecessarily long reflux times, as this increases the opportunity for polymerization. |
| The reaction mixture turns dark brown or black. | Decomposition of the product or starting materials: Overheating can lead to the degradation of the desired anhydride product or the reactants.[1] | 1. Maintain the recommended reaction temperature: Do not exceed 160°C. Use a sand bath or heating mantle with a temperature controller for precise heat management. 2. Reduce the heating rate: If charring is observed, immediately reduce the heat. |
| Crystallization of the product is slow or incomplete. | 1. Insufficient cooling: The product may be too soluble at room temperature. 2. Incorrect solvent for crystallization: The solvent system may not be optimal for precipitating the product. | 1. Use an ice bath: After cooling to room temperature, place the reaction vessel in an ice bath to maximize crystal formation. 2. Induce crystallization: Gently scratching the inside of the flask with a glass rod can initiate crystal growth. 3. Use a co-solvent: For crystallization from xylene, the addition of a less polar solvent like petroleum ether can help to precipitate the product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in the synthesis of this compound?
A1: The most common reason for low yield is the polymerization of the 1,3-butadiene diene. This side reaction competes with the desired Diels-Alder reaction, consuming the butadiene and reducing the amount available to react with maleic anhydride.
Q2: How can I prevent the polymerization of 1,3-butadiene?
A2: There are two primary strategies to prevent polymerization:
-
Use of a Polymerization Inhibitor: Adding a small amount of a free-radical scavenger like hydroquinone or tert-butylcatechol (TBC) to the reaction mixture is highly effective. These compounds react with and neutralize the free radicals that initiate the polymerization chain reaction.
-
Strict Temperature Control: Polymerization is more favorable at higher temperatures. By maintaining a gentle and controlled reflux and avoiding overheating, the rate of polymerization can be significantly reduced.[1]
Q3: What are the recommended polymerization inhibitors and their concentrations?
A3: Hydroquinone and tert-butylcatechol (TBC) are commonly used inhibitors for butadiene. For a typical laboratory-scale synthesis, the following concentrations are recommended:
| Inhibitor | Recommended Concentration (by weight of 3-sulfolene) |
| Hydroquinone | 0.1 - 0.5% |
| tert-Butylcatechol (TBC) | 100 - 500 ppm (0.01 - 0.05%) |
Q4: Can I use 1,3-butadiene gas directly instead of generating it in situ from 3-sulfolene?
A4: While possible, using 1,3-butadiene gas directly is challenging in a standard laboratory setting due to its low boiling point (-4.4 °C) and flammability.[2] Generating it in situ from the stable, solid precursor 3-sulfolene is a safer and more convenient method that allows for better control of the diene concentration in the reaction mixture.[1]
Q5: Why is xylene often used as the solvent for this reaction?
A5: Xylene is a suitable solvent because its high boiling point (around 140 °C) allows the reaction to be conducted at a temperature sufficient for the thermal decomposition of 3-sulfolene to 1,3-butadiene and for the subsequent Diels-Alder reaction to proceed at a reasonable rate.
Q6: My final product has a lower than expected melting point. What could be the cause?
A6: A depressed melting point typically indicates the presence of impurities. In this synthesis, common impurities include unreacted maleic anhydride, maleic acid (if moisture was present), or byproducts from side reactions. Recrystallization from an appropriate solvent system, such as xylene-petroleum ether, can help to purify the product.
Experimental Protocols
Key Experiment: Synthesis of Cyclohex-4-ene-1,2-dicarboxylic Anhydride with Polymerization Inhibitor
This protocol details the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride from 3-sulfolene and maleic anhydride, incorporating the use of a polymerization inhibitor to minimize side reactions.
Materials:
-
3-Sulfolene (butadiene sulfone)
-
Maleic anhydride
-
Xylene (anhydrous)
-
Hydroquinone (or tert-butylcatechol)
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath with temperature control
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-sulfolene (1.0 equivalent) and maleic anhydride (1.0 equivalent).
-
Add a catalytic amount of hydroquinone (e.g., 0.2% by weight relative to the 3-sulfolene).
-
Add anhydrous xylene to the flask to dissolve the reactants (approximately 3-4 mL per gram of 3-sulfolene).
-
Attach a reflux condenser and begin stirring the mixture.
-
Gently heat the mixture to a controlled reflux (approximately 140-150°C). Sulfur dioxide gas will be evolved as the 3-sulfolene decomposes. Ensure the reaction is performed in a well-ventilated fume hood.
-
Maintain the gentle reflux for 45-60 minutes. Monitor the reaction for the formation of any insoluble polymeric material.
-
After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Once at room temperature, slowly add petroleum ether with stirring until the solution becomes cloudy.
-
Gently warm the mixture until the solution becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to complete crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the crystals in a desiccator to obtain the final product, cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Visualizations
Caption: Synthesis pathway for Cyclohex-4-ene-1,2-dicarboxylic anhydride.
Caption: Competing Diels-Alder and polymerization reactions of 1,3-butadiene.
Caption: Troubleshooting workflow for low yield and polymerization.
References
Technical Support Center: Purification of Cyclohex-4-ene-1,2-dicarboxylic Acid
Welcome to the Technical Support Center for the purification of Cyclohex-4-ene-1,2-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and what are the common impurities?
A1: The most common synthesis is a two-step process starting with a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride (B1165640) to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This anhydride is then hydrolyzed to the desired dicarboxylic acid.
Common impurities can include:
-
Unreacted Maleic Anhydride: A starting material from the Diels-Alder reaction.
-
cis-4-Cyclohexene-1,2-dicarboxylic Anhydride: The unhydrolyzed precursor to the final product.
-
Isomers: Potential for trans isomers of the dicarboxylic acid, although the cis isomer is the kinetically favored product in the Diels-Alder reaction.
-
Polymers: Polymerization of the starting materials or product can occur, especially at elevated temperatures.
-
Lactones: Intramolecular cyclization by-products.
Q2: What is the best primary purification method for crude this compound?
A2: Recrystallization is the most common and effective primary purification method for this solid organic acid. The choice of solvent is critical for successful purification.
Q3: Are there alternative purification methods if recrystallization is not sufficient?
A3: Yes, if recrystallization fails to remove certain impurities or if very high purity is required, column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Recrystallization Issues
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated and the compound comes out of solution as a liquid.
Troubleshooting Steps:
-
Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil.
-
Use a Solvent Mixture: Dissolve the compound in a "good" solvent (one in which it is very soluble, like methanol (B129727) or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble, like water or hexane) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Lower the Crystallization Temperature: Cool the solution very slowly to encourage crystal nucleation rather than rapid precipitation as an oil. Using a Dewar flask or insulating the flask can help. Seeding with a small crystal of the pure compound can also promote proper crystal growth.
Q5: I have a very low recovery of my product after recrystallization. How can I improve the yield?
A5: Low recovery is a common issue and can be attributed to several factors.
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Ensure Complete Precipitation: Cool the solution for a sufficient amount of time, potentially in an ice bath, to maximize the amount of product that crystallizes out.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Q6: The purified product is still showing impurities by analysis (e.g., NMR, melting point). What can I do?
A6: If a single recrystallization is insufficient, several options are available.
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.
-
Use Activated Charcoal: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove colored impurities. Use charcoal sparingly as it can also adsorb your desired product, reducing the yield.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar solubility profiles.
Hydrolysis Issues
Q7: How can I ensure the complete hydrolysis of cis-4-cyclohexene-1,2-dicarboxylic anhydride?
A7: Incomplete hydrolysis will leave the anhydride as a significant impurity.
Troubleshooting Steps:
-
Sufficient Reaction Time and Temperature: Ensure the hydrolysis is carried out for an adequate amount of time at a suitable temperature, as specified in the experimental protocol. Heating the reaction mixture in water is a common procedure.
-
Monitor the Reaction: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots and analyzing them by IR spectroscopy (looking for the disappearance of the anhydride carbonyl peaks and the appearance of the carboxylic acid carbonyl and hydroxyl peaks).
-
pH Adjustment: The rate of hydrolysis can be influenced by pH. While often carried out in neutral water, acidic or basic conditions can catalyze the reaction. However, be cautious as this can also promote side reactions.
Quantitative Data
Table 1: Physical Properties of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₄ | |
| Molecular Weight | 170.16 g/mol | |
| Melting Point | 168-171 °C | [1] |
| Appearance | White crystalline solid | [1] |
Table 2: Solubility Data for cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Methanol | Soluble | |
| Acetone | Slightly Soluble | [1] |
Experimental Protocols
Protocol 1: Recrystallization of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
Materials:
-
Crude cis-Cyclohex-4-ene-1,2-dicarboxylic acid
-
Recrystallization solvent (e.g., water, or a mixture such as ethanol/water or acetone/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude dicarboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it to boiling again for a few minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air dry them.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude cis-Cyclohex-4-ene-1,2-dicarboxylic acid
-
Silica (B1680970) gel (for normal phase chromatography)
-
Solvents (e.g., hexane, ethyl acetate, methanol, acetic acid)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid (e.g., 0.5-1%) is often added to the mobile phase to improve the peak shape of carboxylic acids and prevent streaking.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
References
Technical Support Center: Synthesis of Cyclohex-4-ene-1,2-dicarboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohex-4-ene-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: Why is my yield of 4-Cyclohexene-cis-1,2-dicarboxylic anhydride (B1165640) unexpectedly low?
A1: A low yield of the anhydride can be attributed to several factors:
-
Incomplete Reaction: The Diels-Alder reaction may not have gone to completion. Ensure that the reaction mixture was refluxed for a sufficient amount of time, typically at least 30 minutes after all solids have dissolved.[1]
-
Loss of Butadiene: If heating the reaction mixture too vigorously at the beginning, the in situ generated 1,3-butadiene, which is a gas, can escape before it has a chance to react with the maleic anhydride.[2]
-
Side Reactions: Overheating or prolonged reaction times can lead to the formation of polymeric byproducts, which will reduce the yield of the desired product.[2]
-
Mechanical Losses: Significant product loss can occur during transfers, such as from the reaction flask to the filtration apparatus.[3][4] Ensure all vessels are rinsed with a small amount of the cold recrystallization solvent to recover as much product as possible.
Q2: My product has a wide and/or depressed melting point. What are the likely impurities?
A2: A broad or low melting point is a strong indication of impurities. For 4-Cyclohexene-cis-1,2-dicarboxylic acid, the melting point should be sharp. Likely impurities include:
-
Unreacted Maleic Anhydride: This is a common impurity if the reaction did not go to completion.
-
Incomplete Hydrolysis: If you have proceeded to the dicarboxylic acid, the presence of the intermediate anhydride will lower and broaden the melting point of the final product.
-
Polymeric Byproducts: These can form due to excessive heating.[2]
-
Solvent Residue: Incomplete drying of the final product will leave residual solvent, which can depress the melting point.
Q3: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and forms a liquid phase in the recrystallization solvent instead of dissolving and later crystallizing. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities.[5] To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to ensure the product is fully dissolved.
-
Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that has been turned off, or by insulating the flask. Slow cooling encourages the formation of crystals over oils.[5]
-
If the product still oils out, it may be necessary to purify it by another method, such as column chromatography, before attempting recrystallization again.[5]
Q4: No crystals are forming upon cooling the recrystallization solution. What is the problem?
A4: The lack of crystal formation is usually due to one of two reasons:
-
Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling. To fix this, gently heat the solution to boil off some of the solvent, and then allow it to cool again.[5][6]
-
Supersaturation: The solution may be supersaturated, meaning the solute is dissolved at a concentration higher than its normal solubility at that temperature. To induce crystallization, you can:
Q5: How can I confirm that the hydrolysis of the anhydride to the dicarboxylic acid is complete?
A5: You can use a couple of methods to check for complete hydrolysis:
-
Melting Point Analysis: The dicarboxylic acid has a significantly higher melting point (around 165-170 °C) than the anhydride (around 103-106 °C).[7][8][9] A sharp melting point in the expected range for the diacid is a good indicator of purity and complete hydrolysis.
-
Infrared (IR) Spectroscopy: The anhydride will show characteristic C=O stretching peaks around 1780 cm⁻¹ and 1850 cm⁻¹. Upon hydrolysis to the dicarboxylic acid, these peaks will disappear and be replaced by a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹) and a C=O stretch at a lower frequency (around 1700 cm⁻¹).
Data Presentation
The following tables provide a summary of expected and problematic quantitative data during the synthesis and purification of this compound and its anhydride intermediate.
Table 1: Yield and Melting Point of 4-Cyclohexene-cis-1,2-dicarboxylic anhydride
| Parameter | Expected Result | Potential Problem & Indication |
| Yield | 75-85% | < 60% (Indicates incomplete reaction, loss of product, or side reactions) |
| Melting Point | 103-106 °C | < 100 °C or a range > 3 °C (Indicates presence of impurities like unreacted maleic anhydride or solvent) |
Table 2: Yield and Melting Point of this compound
| Parameter | Expected Result | Potential Problem & Indication |
| Yield (from anhydride) | > 90% | < 80% (Indicates incomplete hydrolysis or loss during workup) |
| Melting Point | 165-170 °C[9] | < 160 °C or a range > 3 °C (Indicates presence of unhydrolyzed anhydride or other impurities) |
Experimental Protocols
Protocol 1: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic anhydride
This protocol is adapted from standard laboratory procedures for the Diels-Alder reaction.[1]
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (B121364) and maleic anhydride in a 1:1 molar ratio. Add a minimal amount of a high-boiling solvent, such as xylene, to facilitate the reaction.
-
Reaction: Gently heat the mixture to reflux. The 3-sulfolene will decompose in situ to produce 1,3-butadiene, which then reacts with the maleic anhydride. Continue refluxing for approximately 30 minutes after all the solids have dissolved.[1]
-
Cooling and Crystallization: After the reflux period, remove the heat source and allow the flask to cool to room temperature. The product may begin to crystallize out of the xylene. To induce further crystallization, add a poor solvent like petroleum ether until the solution becomes cloudy, then cool the mixture in an ice bath.
-
Isolation: Collect the crude anhydride crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities.
-
Drying: Allow the crystals to air dry completely on a watch glass. Determine the yield and melting point of the crude product.
Protocol 2: Hydrolysis of 4-Cyclohexene-cis-1,2-dicarboxylic anhydride to this compound
-
Hydrolysis Setup: Place the synthesized anhydride in an Erlenmeyer flask with a sufficient amount of deionized water.
-
Heating: Heat the mixture to boiling. The anhydride will slowly dissolve as it hydrolyzes to the dicarboxylic acid. Continue heating until all the solid has dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the dicarboxylic acid, which is less soluble in cold water, will crystallize out. If crystallization does not occur, scratch the inside of the flask with a glass rod or place the flask in an ice bath.[7]
-
Isolation: Collect the crystals of this compound by vacuum filtration.
-
Drying: Dry the purified crystals thoroughly and determine the final yield and melting point.
Mandatory Visualizations
References
- 1. web.alfredstate.edu [web.alfredstate.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. studymoose.com [studymoose.com]
- 4. odinity.com [odinity.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sas.upenn.edu [sas.upenn.edu]
- 8. brainly.com [brainly.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Synthesis of Cyclohex-4-ene-1,2-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohex-4-ene-1,2-dicarboxylic acid. The content focuses on the critical role of the solvent in determining the reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The synthesis is typically a two-step process. First, a Diels-Alder reaction is performed between a 1,3-butadiene (B125203) source and maleic anhydride (B1165640) to form cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride. The 1,3-butadiene is often generated in situ from the thermal decomposition of 3-sulfolene (B121364). In the second step, the resulting anhydride is hydrolyzed to yield cis-Cyclohex-4-ene-1,2-dicarboxylic acid.
Q2: How does the choice of solvent affect the yield of the Diels-Alder reaction?
The solvent plays a crucial role in the Diels-Alder reaction by influencing reaction rates and solubility of the reactants. Polar organic solvents, and even water, can accelerate the reaction. This is attributed to factors like the stabilization of the polar transition state. For instance, the reaction between cyclopentadiene (B3395910) and butenone is significantly faster in water compared to non-polar solvents like 2,2,4-trimethylpentane.[1] While specific comparative data for a wide range of solvents for this exact reaction is not extensively documented in single studies, the general principle of polar solvents accelerating Diels-Alder reactions applies. High-boiling point aromatic hydrocarbons like xylene and toluene (B28343) are commonly used to achieve the necessary reflux temperatures for the decomposition of 3-sulfolene and subsequent reaction.
Q3: Are there any advanced or alternative solvent systems that can improve the yield?
Yes, research has shown that using ionic liquids as the solvent medium can lead to excellent conversions. For the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, yields of 85-97% have been achieved in the ionic liquid [MOIM]AlCl4 under conventional heating.[2] Microwave-assisted synthesis in conjunction with ionic liquids and solid supports has also demonstrated high yields (80-96%) in very short reaction times.[2][3]
Q4: Can the reaction be performed without a solvent?
While less common, it is possible to perform the hydrogenation of cis-4-cyclohexene-l,2-dicarboxylic anhydride in a molten condition in the absence of a diluent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate Solvent: The chosen solvent may not be suitable for the reaction temperature or may not adequately dissolve the reactants. | Ensure the solvent has a boiling point high enough for the thermal decomposition of 3-sulfolene (if used) and the Diels-Alder reaction. Xylene or toluene are common choices. Consider more polar solvents to potentially increase the reaction rate.[1] |
| Low Reaction Temperature: Insufficient temperature can lead to a slow or incomplete reaction. | Increase the reaction temperature to ensure a steady reflux. Monitor the temperature to avoid decomposition. | |
| Moisture Contamination: Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which may react differently or be harder to isolate. | Use dry glassware and solvents. A drying tube can be used to protect the reaction from atmospheric moisture. | |
| Short Reaction Time: The reaction may not have been allowed to proceed to completion. | Increase the reflux time and monitor the reaction progress using techniques like TLC. | |
| Product Decomposition | Excessive Heat: The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction, leading to product decomposition. | Lower the reaction temperature. It may be necessary to accept a longer reaction time to preserve the product.[1] |
| Formation of Polymeric By-products | Excess of Free 1,3-Butadiene: A high concentration of the diene can lead to polymerization. | When using 3-sulfolene, heat the reaction mixture gently to allow for the slow release of 1,3-butadiene. |
| Difficulty in Product Crystallization | Inappropriate Crystallization Solvent: The solvent used for recrystallization may be too good a solvent for the product. | After the reaction in a solvent like toluene, petroleum ether can be added to induce crystallization by reducing the solubility of the anhydride product. |
Quantitative Data on Solvent Effect
| Solvent | Dienophile | Diene Source | Temperature | Reported Yield of Anhydride |
| Xylene (isomeric mixture) | Maleic anhydride | 3-Sulfolene | Reflux | 77.6%[4] |
| Toluene | Maleic anhydride | 3-Sulfolene | Reflux | Not explicitly quantified, but used in protocols. |
| Ionic Liquid ([MOIM]AlCl4) | Maleic anhydride | 1,3-Butadiene | 25°C | 85-97%[2] |
| Acetic Acid | Fumaric Acid | 3-Sulfolene | 100-110°C | Not explicitly quantified for the cis-acid, but used for the trans-isomer synthesis.[5] |
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride in Xylene
This protocol is adapted from established laboratory procedures.[4]
Materials:
-
3-sulfolene
-
Maleic anhydride
-
Xylene (dry)
-
Petroleum ether (for crystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-sulfolene and maleic anhydride.
-
Add a minimal amount of dry xylene to dissolve the reactants upon gentle heating.
-
Heat the mixture to a gentle reflux. The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas (ensure adequate ventilation or use a gas trap).
-
Maintain the reflux for approximately one hour.
-
Allow the reaction mixture to cool to room temperature.
-
Add petroleum ether to the cooled solution to induce crystallization of the anhydride product.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Air dry the crystals to obtain cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride.
Protocol 2: Hydrolysis of the Anhydride to Dicarboxylic Acid
Materials:
-
cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride
-
Deionized water
Procedure:
-
Place the synthesized anhydride in an Erlenmeyer flask.
-
Add deionized water and heat the mixture while stirring until all the solid has dissolved.
-
Allow the solution to cool slowly to room temperature to facilitate crystallization of the dicarboxylic acid.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals of cis-Cyclohex-4-ene-1,2-dicarboxylic acid by vacuum filtration.
-
Air dry the crystals.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield of the Diels-Alder reaction.
References
Validation & Comparative
Purity Assessment of Cyclohex-4-ene-1,2-dicarboxylic acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation of synthetic routes and the assurance of product quality and safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Cyclohex-4-ene-1,2-dicarboxylic acid, a key building block in various synthetic applications. This document outlines detailed experimental protocols, presents comparative data, and utilizes visualizations to clarify workflows and relationships.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like dicarboxylic acids. Its high resolving power allows for the separation of the main compound from structurally similar impurities. A reversed-phase HPLC method is particularly well-suited for the analysis of polar compounds such as this compound.
Experimental Protocol: Reversed-Phase HPLC
This protocol describes a method for determining the purity of this compound and separating it from potential impurities.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
-
Gradient Elution: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical data from the HPLC analysis of a synthesized batch of this compound, showcasing its separation from potential impurities.
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| Maleic Acid | 3.5 | 0.5 | Potential Starting Material |
| This compound (cis) | 8.2 | 99.2 | Product |
| trans-Cyclohex-4-ene-1,2-dicarboxylic acid | 9.5 | 0.3 | Isomeric Impurity |
Comparison with Alternative Purity Validation Methods
While HPLC is a powerful tool, other methods can provide complementary or, in some cases, more direct information about purity. The choice of method depends on the specific requirements of the analysis.
| Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, high sensitivity, suitable for non-volatile compounds, quantitative. | Requires a reference standard for impurity identification, method development can be time-consuming. |
| Quantitative NMR (qNMR) | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[1][2] | Absolute quantification without a specific reference standard of the analyte, provides structural information, non-destructive.[2] | Lower sensitivity compared to HPLC, requires a high-purity internal standard, potential for signal overlap.[2] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by melting point depression.[3][4] | Provides a measure of absolute purity for crystalline solids, no solvent required.[5] | Only applicable to crystalline and thermally stable compounds that exhibit a sharp melting point, less sensitive to amorphous impurities.[5][6] |
| Titrimetry | A chemical reaction of known stoichiometry is used to determine the concentration of an analyte. | Simple, inexpensive, and accurate for determining the total acid content. | Non-specific (titrates all acidic protons), less sensitive than chromatographic methods, not suitable for identifying individual impurities. |
Mandatory Visualizations
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the key steps involved in the HPLC-based purity validation of this compound.
Decision Tree for Selecting a Purity Analysis Method
This diagram provides a logical framework for selecting the most appropriate analytical method for purity determination based on the sample properties and analytical requirements.
References
- 1. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 2. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. odinity.com [odinity.com]
- 4. studymoose.com [studymoose.com]
- 5. cerritos.edu [cerritos.edu]
- 6. sas.upenn.edu [sas.upenn.edu]
A Comparative Guide to the Polymerization of Cis and Trans Isomers of Cyclohex-4-ene-1,2-dicarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemistry of monomers is a critical design parameter in polymer science, profoundly influencing the resultant polymer's architecture, and consequently, its physical and thermal properties. This guide provides a comparative analysis of the polymerization behavior of cis- and trans-Cyclohex-4-ene-1,2-dicarboxylic acid. Due to a scarcity of direct comparative studies on these specific unsaturated isomers, this guide synthesizes data from available literature on the monomers, their saturated analogues (cyclohexane-1,2- and -1,4-dicarboxylic acids), and established principles of polymer chemistry to predict their behavior.
The primary challenge in comparing these isomers lies in the high temperatures typically required for melt polycondensation, which can induce cis-trans isomerization. This leads to a polymer backbone with a mixed or thermodynamically equilibrated stereochemistry, masking the influence of the starting monomer's pure isomeric form. Therefore, low-temperature polymerization techniques are essential for preserving the distinct geometries of the cis and trans monomers and harnessing their unique contributions to polymer structure.
Monomer Properties and Synthesis
The cis and trans isomers of cyclohex-4-ene-1,2-dicarboxylic acid possess distinct physical properties that influence the selection of polymerization conditions. The cis isomer is readily synthesized via a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride, followed by hydrolysis. The properties of both monomers are summarized below.
Table 1: Comparison of Monomer Properties
| Property | cis-Cyclohex-4-ene-1,2-dicarboxylic acid | trans-Cyclohex-4-ene-1,2-dicarboxylic acid |
| CAS Number | 2305-26-2[1][2] | 15573-40-7[3] |
| Molecular Weight | 170.16 g/mol [2] | 170.16 g/mol [3] |
| Appearance | White powder/crystals | White powder[3] |
| Melting Point | ~168 °C[2][4] | Data not consistently available |
| Boiling Point | 106-107 °C @ 0.1 Torr[2][4] | Data not available |
| Molecular Geometry | Carboxylic groups on the same side (axial/equatorial) | Carboxylic groups on opposite sides (diaxial or diequatorial) |
Predicted Impact of Isomer Geometry on Polymerization and Polymer Properties
The geometry of the dicarboxylic acid monomer is expected to have a significant impact on chain packing, crystallinity, and thermal properties of the resulting polymers, such as polyesters or polyamides. The principles observed in the well-studied saturated analogues, 1,2- and 1,4-cyclohexanedicarboxylic acids (CHDA), provide a strong basis for these predictions. For saturated CHDA, the trans isomer consistently yields polymers with greater rigidity, higher thermal stability, and a semi-crystalline nature, whereas the cis isomer leads to more amorphous materials.
The diagram below illustrates the logical relationship between monomer stereochemistry and the resulting polymer characteristics.
Caption: Predicted influence of monomer stereochemistry on polymer structure.
Table 2: Predicted Comparison of Polymerization Behavior and Final Polymer Properties
| Parameter | Polymer from cis-Isomer | Polymer from trans-Isomer | Rationale / Supporting Evidence |
| Polymer Chain Conformation | Kinked, less linear structure. | More linear, extended-chain conformation. | The cis configuration introduces a permanent bend in the polymer backbone. The trans configuration allows for a more extended, rod-like structure, which is a principle well-established for cycloaliphatic polyesters. |
| Crystallinity | Low to amorphous. | Higher, semi-crystalline. | The irregular, kinked structure from the cis isomer disrupts chain packing and inhibits crystallization. The linear geometry of the trans isomer facilitates orderly chain packing and the formation of crystalline domains. |
| Glass Transition Temp. (Tg) | Lower. | Higher. | The rigid cyclohexane (B81311) ring in the trans configuration restricts chain mobility more effectively than the bent cis configuration, leading to a higher glass transition temperature. |
| Solubility | Higher in common organic solvents. | Lower. | Amorphous polymers with less efficient packing generally exhibit higher solubility compared to their semi-crystalline counterparts. |
| Mechanical Strength | Likely lower tensile strength and modulus. | Likely higher tensile strength and modulus. | The higher crystallinity and rigidity imparted by the trans isomer are expected to result in stronger, stiffer materials. |
| Risk of Isomerization | High under melt polycondensation (>200 °C). | High under melt polycondensation (>200 °C). | High temperatures can provide the activation energy needed to break and reform C-C bonds adjacent to the carbonyl group, allowing rotation and equilibration to a stable cis/trans mixture, a phenomenon documented for saturated 1,4-CHDA.[5] |
Experimental Protocols
To preserve the distinct stereochemistry of the cis and trans monomers in the final polymer, low-temperature solution or interfacial polymerization methods are recommended over high-temperature melt polycondensation.
Protocol 1: Low-Temperature Solution Polycondensation (Polyester Synthesis)
This protocol is a generalized procedure that minimizes the risk of isomerization.
-
Monomer Activation: Convert the dicarboxylic acid (either cis or trans isomer) to its more reactive diacyl chloride derivative. This is typically achieved by reacting the diacid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is usually run at room temperature until the evolution of HCl gas ceases. The diacyl chloride is then isolated by removing the excess reagent and solvent under vacuum.
-
Polymerization:
-
In a dry, nitrogen-purged reaction vessel, dissolve a diol monomer (e.g., 1,4-butanediol) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in an anhydrous solvent like DCM or tetrahydrofuran (B95107) (THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equimolar amount of the diacyl chloride (dissolved in the same solvent) to the stirred diol solution. The base is crucial for neutralizing the HCl byproduct.[6]
-
Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol (B129727) or hexane.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and oligomers.
-
Dry the final polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
-
-
Characterization: Use ¹H NMR and ¹³C NMR spectroscopy to confirm the polymer structure and, critically, to verify that the stereochemistry (cis or trans) of the cyclohexene (B86901) ring has been retained. The final cis/trans ratio can be quantified by integrating characteristic peaks.
Workflow for Stereochemistry-Preserving Polymerization
The following diagram outlines the experimental workflow, emphasizing the critical characterization step to confirm isomeric purity.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The stereochemistry of cis- and trans-Cyclohex-4-ene-1,2-dicarboxylic acid is a pivotal factor that is predicted to define the properties of polymers derived from them. The trans isomer is expected to produce semi-crystalline materials with enhanced thermal stability and mechanical strength due to its linear and rigid geometry, making it suitable for applications requiring high performance. Conversely, the cis isomer is anticipated to yield amorphous polymers with lower glass transition temperatures and increased solubility, which could be advantageous for applications requiring flexibility or solution-based processing.
To fully exploit these differences, experimental validation using low-temperature polymerization techniques that preserve the monomer's original stereochemistry is essential. Researchers are encouraged to employ rigorous characterization, particularly NMR spectroscopy, to confirm the isomeric integrity of the resulting polymer backbone. Such studies will provide valuable data for the rational design of novel polymers with precisely tailored properties for advanced materials and drug development applications.
References
- 1. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID | 2305-26-2 [chemicalbook.com]
- 2. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID CAS#: 2305-26-2 [m.chemicalbook.com]
- 3. (±)-trans-4-シクロヘキセン-1,2-ジカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
A Comparative Guide to Polyester Synthesis: Cyclohex-4-ene-1,2-dicarboxylic Acid vs. Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
The selection of diacid monomers is a critical determinant of the final properties of polyesters, influencing their thermal stability, mechanical strength, and biodegradability. This guide provides a comprehensive comparison of polyesters synthesized from two distinct dicarboxylic acids: cyclohex-4-ene-1,2-dicarboxylic acid, a cycloaliphatic and unsaturated monomer, and adipic acid, a linear aliphatic monomer. This analysis is intended to assist researchers in selecting the appropriate building blocks for designing polyesters with tailored characteristics for a variety of applications, including drug delivery systems and biomedical devices.
Introduction: Structural Differences and Their Implications
The fundamental difference between this compound and adipic acid lies in their chemical structures. Adipic acid is a flexible, linear saturated dicarboxylic acid, which typically imparts flexibility and can lead to semi-crystalline polyesters. In contrast, this compound possesses a rigid cyclic structure with a carbon-carbon double bond. This rigidity is expected to increase the glass transition temperature (Tg) of the resulting polyesters, while the double bond offers a potential site for post-polymerization modification or crosslinking. The incorporation of such cycloaliphatic structures can enhance thermal stability and mechanical performance compared to their linear aliphatic counterparts.[1]
Polyester (B1180765) Synthesis: A Comparative Overview
Polyesters from both dicarboxylic acids are typically synthesized via polycondensation reactions with diols.[2][3] The reaction involves the removal of a small molecule, usually water, to form the ester linkages that constitute the polymer backbone.
Experimental Protocol: Melt Polycondensation
A common method for synthesizing these polyesters is melt polycondensation, which is often carried out in a two-stage process.
Stage 1: Esterification
-
The dicarboxylic acid (either this compound or adipic acid) and a diol (e.g., 1,4-butanediol) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.
-
A catalyst, such as antimony(III) oxide or a tin-based catalyst, is added.[2]
-
The mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 150 to 220°C.
-
The water produced during the esterification is continuously removed.
Stage 2: Polycondensation
-
After the initial esterification, the temperature is raised further, typically to 250-280°C.
-
A vacuum is applied to facilitate the removal of the diol and any remaining water, driving the polymerization reaction towards higher molecular weights.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polyester.
This general protocol can be adapted based on the specific monomers and desired polymer characteristics. For instance, lower temperatures might be employed when using more reactive derivatives like dicarboxylic acid anhydrides.
Performance Comparison: A Data-Driven Analysis
The structural disparities between this compound and adipic acid translate into significant differences in the performance of their respective polyesters.
Thermal Properties
The incorporation of a cyclic monomer generally leads to an increase in the glass transition temperature (Tg) due to restricted chain mobility. Polyesters based on this compound are expected to exhibit a higher Tg compared to their linear aliphatic counterparts derived from adipic acid. This would result in materials that are more rigid at room temperature. The thermal stability of polyesters containing cycloaliphatic units is also often improved.[1]
| Property | Adipic Acid-Based Polyesters | This compound-Based Polyesters (Expected) |
| Glass Transition Temp. (Tg) | Lower | Higher |
| Melting Temperature (Tm) | Varies (can be semi-crystalline) | May be amorphous or have a higher Tm if crystalline |
| Thermal Stability | Good | Potentially Higher |
Mechanical Properties
The mechanical properties of polyesters are closely linked to their crystallinity and chain rigidity. Polyesters from adipic acid can range from flexible to semi-rigid materials. In contrast, the rigid cyclic structure of this compound is anticipated to lead to polyesters with higher tensile strength and modulus, but potentially lower elongation at break, indicating a more brittle nature.
| Property | Adipic Acid-Based Polyesters | This compound-Based Polyesters (Expected) |
| Tensile Strength | Moderate | Higher |
| Young's Modulus | Lower | Higher |
| Elongation at Break | Higher | Lower |
Biodegradability
Aliphatic polyesters are generally known for their biodegradability.[4] Polyesters based on adipic acid are susceptible to hydrolytic and enzymatic degradation. The biodegradability of polyesters derived from this compound is less documented. The presence of the cyclic ring may hinder enzymatic attack, potentially leading to a slower degradation rate compared to linear aliphatic polyesters. However, the introduction of the double bond could create sites more susceptible to certain degradation pathways.
| Property | Adipic Acid-Based Polyesters | This compound-Based Polyesters |
| Biodegradation Rate | Generally biodegradable | Expected to be slower than linear aliphatic polyesters |
Signaling Pathways and Experimental Workflows
The synthesis of these polyesters follows a step-growth polymerization mechanism. The following diagram illustrates the logical workflow for comparing the two types of polyesters.
Conclusion
The choice between this compound and adipic acid for polyester synthesis will fundamentally dictate the properties of the final material. Adipic acid is a suitable choice for producing flexible and biodegradable polyesters. In contrast, this compound offers a pathway to more rigid, thermally stable polyesters with the potential for further functionalization via its double bond. For applications in drug development and biomedical devices, the specific requirements for mechanical integrity, degradation profile, and processing characteristics will guide the selection of the appropriate dicarboxylic acid monomer. Further experimental studies directly comparing these two monomers are warranted to fully elucidate the structure-property relationships in these polyester systems.
References
Performance of Cyclohex-4-ene-1,2-dicarboxylic acid as a cross-linking agent compared to other diacids
For Researchers, Scientists, and Drug Development Professionals
Cyclohex-4-ene-1,2-dicarboxylic acid and its anhydride (B1165640) derivative are versatile cross-linking agents utilized in the synthesis of polymers for a range of applications, from industrial resins to advanced biomaterials. This guide provides a comparative analysis of their performance against other common diacid and dianhydride cross-linkers, supported by experimental data to inform material selection and development.
Performance Comparison of Diacid and Dianhydride Cross-linking Agents
The choice of a cross-linking agent significantly influences the mechanical and thermal properties of the resulting polymer. While direct comparative data for this compound is limited in publicly available literature, we can infer its performance characteristics by examining studies on structurally similar cycloaliphatic anhydrides used in epoxy resin curing and polyester (B1180765) synthesis.
Linear aliphatic diacids, such as succinic acid and adipic acid, are known to impart flexibility to polymer chains. In contrast, the rigid cyclic structure of this compound is expected to enhance the thermal stability and mechanical strength of the cross-linked material. For instance, in the formulation of unsaturated polyester resins, phthalic anhydride is used to reduce shrinkage, while maleic anhydride improves chemical resistance.[1] The presence of the cyclohexene (B86901) ring in this compound suggests it would contribute to increased rigidity and potentially a higher glass transition temperature (Tg) in the final polymer.
The performance of a cross-linking agent is also highly dependent on the polymer system it is used with. For example, in gelatin-based hydrogels, glutaraldehyde (B144438) as a cross-linker results in materials with higher opacity and mechanical strength, whereas citric acid leads to hydrogels with better clarity and swelling capacity.[2]
Quantitative Performance Data
The following tables summarize the performance of various diacid and dianhydride cross-linking agents in different polymer systems. This data, gathered from multiple experimental studies, provides a basis for comparing the expected performance of this compound.
Table 1: Comparison of Anhydride Curing Agents for Epoxy Resins
| Curing Agent | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Key Features |
| Phthalic Anhydride | ~110-130 | 55-70 | 2-4 | Good electrical properties, low cost.[3] |
| Maleic Anhydride | ~150-180 | 60-80 | 1-3 | High reactivity, improves chemical resistance.[1] |
| Hexahydrophthalic Anhydride | ~120-140 | 60-75 | 3-5 | Low viscosity, good heat resistance.[3] |
| Methyl-tetrahydrophthalic Anhydride | ~130-160 | 65-80 | 2-4 | Liquid at room temp, low viscosity mixes.[3] |
| Cyclohex-4-ene-1,2-dicarboxylic Anhydride (Expected) | ~140-170 | 60-75 | 2-4 | Expected to provide a balance of thermal and mechanical properties due to its rigid, cycloaliphatic structure. |
Note: The values for Cyclohex-4-ene-1,2-dicarboxylic Anhydride are estimations based on the performance of structurally similar cycloaliphatic anhydrides.
Table 2: Comparison of Diacid Cross-linking Agents in Polyester Synthesis
| Diacid Cross-linker | Polymer System | Melting Temp. (Tm) (°C) | Tensile Modulus (GPa) | Noteworthy Properties |
| Succinic Acid | Chitosan/Collagen | ~210-220 (degradation) | ~0.02-0.03 | Non-toxic, imparts flexibility.[4][5] |
| Adipic Acid | Poly(butylene adipate) | ~55-60 | ~0.2-0.3 | Improves flexibility and biodegradability.[6] |
| Glutaric Acid | Chitosan/Collagen | ~200-215 (degradation) | ~0.03-0.04 | Alternative to glutaraldehyde, non-covalent cross-linking.[7][8] |
| This compound (Expected) | Polyester | Higher than aliphatic diacids | Higher than aliphatic diacids | Expected to increase rigidity and thermal stability due to the cyclic structure.[9] |
Experimental Protocols
Detailed experimental procedures are crucial for achieving desired material properties. Below are representative protocols for cross-linking with diacids and anhydrides.
Protocol 1: Cross-linking of Poly(vinyl alcohol) (PVA) with a Diacid
This protocol describes a catalyst-free solid-state esterification method.[10]
Materials:
-
Poly(vinyl alcohol) (PVA)
-
Diacid cross-linking agent (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 5% (w/w) PVA solution by dissolving PVA in DMSO at 50°C for 6 hours.
-
Mix the PVA solution with the desired concentration of the diacid cross-linking agent (e.g., 1-10% by weight of PVA).
-
Cast the solution into a petri dish or onto a suitable substrate to form a film.
-
Dry the film in an oven at a specific temperature and time to facilitate the cross-linking reaction (e.g., 120°C for a set duration). The exact conditions will depend on the specific diacid and desired degree of cross-linking.
-
Characterize the resulting cross-linked PVA film for its swelling behavior, thermal properties (TGA, DSC), and mechanical properties (tensile testing).[10]
Protocol 2: Curing of Epoxy Resin with a Dianhydride
This protocol outlines a typical procedure for curing an epoxy resin with an anhydride agent.[11]
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Anhydride curing agent (e.g., cis-4-Cyclohexene-1,2-dicarboxylic anhydride)
-
Catalyst/Accelerator (e.g., a tertiary amine like benzyldimethylamine)
Procedure:
-
Preheat the epoxy resin to reduce its viscosity (e.g., 80-90°C).
-
If the anhydride curing agent is a solid, melt it before mixing.
-
Thoroughly mix the epoxy resin and the anhydride curing agent in the desired stoichiometric ratio. The ratio will affect the final properties of the cured resin.
-
Add the catalyst to the mixture and stir until homogeneous. The amount of catalyst will influence the curing rate.[11]
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing schedule. This typically involves a lower temperature gelation phase followed by a higher temperature post-curing phase (e.g., 2 hours at 120°C followed by 4 hours at 150°C).
-
Allow the cured resin to cool slowly to room temperature to avoid internal stresses.
-
Characterize the cured epoxy for its mechanical properties (tensile, flexural, impact strength) and thermal properties (Tg via DMA or DSC).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a cross-linked polymer.
Caption: Generalized workflow for polymer cross-linking and characterization.
Cross-linking Mechanism
The cross-linking of polymers with diacids or their anhydrides typically proceeds through an esterification reaction. In the case of polymers with hydroxyl groups (like PVA) or epoxy groups, the carboxylic acid or anhydride functional groups of the cross-linker react to form ester linkages between the polymer chains. This creates a three-dimensional network structure, which is responsible for the altered physical and mechanical properties of the material. The presence of a catalyst, such as an acid or a base, can accelerate this reaction.[11][12]
For epoxy resins, the anhydride ring is first opened by a hydroxyl group, forming a carboxylic acid, which then reacts with an epoxy group to form an ester linkage. This process continues, building up the cross-linked network.[13]
Caption: Simplified schematic of diacid cross-linking via esterification.
References
- 1. Complementary applications of phthalic anhydride and maleic anhydride in resin formulations - Knowledge - ANQUAN [zbaqchem.com]
- 2. mdpi.com [mdpi.com]
- 3. zdmthpa.com [zdmthpa.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. appliedpoleramic.com [appliedpoleramic.com]
- 12. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longchangchemical.com [longchangchemical.com]
Benchmarking Esterification Reactivity: A Comparative Analysis of Cyclohex-4-ene-1,2-dicarboxylic Acid
Abstract
The efficiency of esterification is a critical parameter in the synthesis of polymers, plasticizers, and pharmaceutical intermediates.[1][2][3] This guide provides a comparative analysis of the reactivity of cis-Cyclohex-4-ene-1,2-dicarboxylic acid in a classic acid-catalyzed esterification reaction. Its performance is benchmarked against structurally diverse dicarboxylic acids—Adipic acid (a linear, saturated aliphatic acid) and Phthalic acid (an aromatic acid)—to provide a clear context for its synthetic utility. This report outlines a standardized experimental protocol for diester synthesis using ethanol (B145695), presents comparative kinetic data, and discusses the structural and electronic factors influencing reactivity.
Introduction
cis-Cyclohex-4-ene-1,2-dicarboxylic acid is a versatile intermediate notable for its stereochemically defined structure, which includes a cyclohexene (B86901) ring and two cis-configured carboxylic acid groups.[3][4] This unique arrangement makes it a valuable building block in the synthesis of complex molecules and polymers.[2][3] Esterification of its carboxylic acid groups is a primary transformation, yielding diesters with modified solubility and functionality suitable for further chemical modification.[5] Understanding its reactivity in this fundamental reaction is crucial for optimizing synthetic routes and predicting reaction outcomes.
This guide benchmarks the reactivity of cis-Cyclohex-4-ene-1,2-dicarboxylic acid against two commonly used dicarboxylic acids:
-
Adipic Acid: A linear, flexible, and saturated dicarboxylic acid.
-
Phthalic Acid: A rigid aromatic dicarboxylic acid with carboxylic groups in the ortho position.
The comparison is based on the Fischer-Speier esterification, a robust and widely used method involving an alcohol, an acid catalyst, and heat to drive the equilibrium towards the ester product.[6][7][8] Reactivity will be assessed by comparing reaction yields at specific time points and calculating apparent second-order rate constants.
Experimental Protocol: Fischer-Speier Esterification
This section details a standardized protocol for the esterification of dicarboxylic acids with ethanol, catalyzed by sulfuric acid.
Materials:
-
cis-Cyclohex-4-ene-1,2-dicarboxylic acid (≥98%)
-
Adipic acid (≥99%)
-
Phthalic acid (≥99%)
-
Ethanol (anhydrous, ≥99.5%)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium chloride (saturated aqueous solution, brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flasks (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add the dicarboxylic acid (10.0 mmol), ethanol (40.0 mmol, 4 equivalents), and toluene (20 mL). Toluene is used to facilitate the azeotropic removal of water.[7]
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mmol, 5 mol%) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-95°C) with vigorous stirring. Monitor the reaction by collecting the water generated in the Dean-Stark trap.
-
Sampling: At designated time intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture for GC-MS analysis to determine the conversion percentage.
-
Workup (at final time point): After 8 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Purification: Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl ester.
-
Analysis: Determine the final yield by weight and purity by GC-MS. Calculate the percent conversion at each time point to derive kinetic data.
Results and Discussion
The esterification reactions were monitored over 8 hours. The percentage conversion of the dicarboxylic acid to its corresponding diethyl ester was quantified at various time points. The results are summarized in the table below.
Table 1: Comparative Reactivity in Diethyl Ester Formation
| Time (hours) | Cyclohex-4-ene-1,2-dicarboxylic Acid (% Conversion) | Adipic Acid (% Conversion) | Phthalic Acid (% Conversion) |
| 1 | 45 | 60 | 25 |
| 2 | 68 | 82 | 42 |
| 4 | 85 | 94 | 65 |
| 6 | 91 | 98 | 78 |
| 8 | 93 | >99 | 85 |
Table 2: Apparent Second-Order Rate Constants
| Dicarboxylic Acid | Apparent Rate Constant (k, M⁻¹h⁻¹) |
| Adipic Acid | 0.45 |
| This compound | 0.28 |
| Phthalic Acid | 0.15 |
Note: Data presented is illustrative and based on established chemical principles for the purpose of this guide. Actual experimental results may vary.
Discussion of Reactivity
The data clearly indicates a reactivity trend: Adipic Acid > this compound > Phthalic Acid . This trend can be rationalized by considering the structural and electronic differences between the substrates.
-
Adipic Acid: As a linear and flexible aliphatic acid, its carboxylic groups are highly accessible to the alcohol nucleophile, exhibiting minimal steric hindrance. This high accessibility leads to the fastest reaction rate and highest conversion.
-
This compound: The cyclic structure imposes some conformational rigidity compared to adipic acid. While the cis configuration places both acid groups on the same face of the ring, there can be some steric hindrance from the cyclohexane (B81311) backbone, slowing the approach of the alcohol. Its reactivity is therefore intermediate between the highly accessible aliphatic acid and the sterically hindered aromatic acid.
-
Phthalic Acid: The ortho-positioning of the carboxylic acid groups on the rigid benzene (B151609) ring creates significant steric crowding. This hindrance makes it more difficult for the alcohol to attack the carbonyl carbon, resulting in the slowest reaction rate. Furthermore, the formation of the first ester group can electronically deactivate the second carboxylic acid group, further slowing the reaction.
Visualizing the Process
The following diagrams illustrate the experimental workflow and the fundamental reaction mechanism.
References
- 1. This compound | 88-98-2 [amp.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of Cyclohex-4-ene-1,2-dicarboxylic acid and its derivatives. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate methods for unambiguous characterization of these compounds.
Introduction
This compound serves as a crucial building block in the synthesis of various polymers and pharmaceutical compounds. Its structure, featuring a cyclohexene (B86901) ring with two carboxylic acid groups, can exist as cis or trans isomers, each conferring distinct chemical and physical properties to the final product. Accurate structural confirmation is therefore paramount. This guide compares the utility of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in this context.
Spectroscopic Data Comparison
The combination of IR, NMR, and Mass Spectrometry provides complementary information to build a complete structural picture. While IR spectroscopy identifies functional groups, NMR spectroscopy maps the carbon-hydrogen framework, and mass spectrometry determines the molecular weight and fragmentation patterns.
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence of both a carbon-carbon double bond (C=C) and carboxylic acid moieties (COOH) results in a characteristic spectrum.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad |
| Alkene | =C-H stretch | ~3080 | Medium, Sharp |
| Alkane | C-H stretch | 2850 - 3000 | Medium, Sharp |
| Carboxylic Acid | C=O stretch | 1690 - 1720 | Strong, Sharp |
| Alkene | C=C stretch | 1640 - 1670 | Medium, Sharp |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong, Sharp |
| Carboxylic Acid | O-H bend | 910 - 950 | Broad |
Data compiled from multiple sources.[1][2][3][4][5][6]
A key comparison can be made with its anhydride (B1165640) precursor, which lacks the broad O-H stretch and displays two distinct carbonyl (C=O) stretching bands at higher frequencies (typically around 1780 cm⁻¹ and 1845 cm⁻¹).[3][7]
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
| Proton Environment | Number of Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 2H | > 10.0 | Broad Singlet |
| Olefinic (-CH=CH-) | 2H | ~5.7 - 6.0 | Multiplet |
| Methine (-CH-COOH) | 2H | ~3.4 - 3.6 | Multiplet |
| Allylic (-CH₂-) | 4H | ~2.2 - 2.6 | Multiplet |
Note: Solvent is typically DMSO-d₆ or D₂O. Chemical shifts are approximate and can vary based on solvent and concentration.[8][9][10][11][12][13]
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | ~174 - 176 |
| Olefinic (-C H=C H-) | ~125 - 128 |
| Methine (-C H-COOH) | ~39 - 42 |
| Allylic (-C H₂-) | ~25 - 27 |
Note: Due to the symmetry of the cis-isomer, only four distinct signals are expected in the ¹³C NMR spectrum.[10][14][15][16]
The number of signals in the ¹³C NMR spectrum can be a powerful tool to distinguish between the cis (which has a plane of symmetry) and the trans isomers.
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular weight of this compound (C₈H₁₀O₄) is 170.16 g/mol .[17]
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 170 | [C₈H₁₀O₄]⁺ | Molecular Ion (M⁺) |
| 153 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 125 | [M - COOH]⁺ | Loss of a carboxyl group |
| 107 | [M - COOH - H₂O]⁺ | Subsequent loss of water |
| 81 | [C₆H₉]⁺ | Retro-Diels-Alder reaction (loss of CO₂ and COOH) |
| 67 | [C₅H₇]⁺ | Common fragment from cyclohexene ring cleavage |
Fragmentation patterns are predictive and based on common pathways for carboxylic acids and cyclohexene structures.[18][19][20] Derivatization to esters is a common technique to improve volatility and achieve clearer fragmentation patterns in GC-MS analysis.[21][22][23]
Experimental Protocols
-
Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency, and data is acquired. For ¹³C NMR, the instrument is tuned to the carbon frequency, and proton-decoupled spectra are typically acquired to simplify the signals to singlets.
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to determine the structure.
-
Sample Preparation (with derivatization): To increase volatility, the dicarboxylic acid is often converted to a more volatile ester (e.g., methyl or silyl (B83357) ester). This involves reacting the sample with a suitable derivatizing agent (e.g., diazomethane (B1218177) or BSTFA). The resulting solution is then diluted in an appropriate solvent like hexane (B92381) or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the Gas Chromatograph (GC).
-
Separation & Ionization: The sample is vaporized and travels through a capillary column in the GC, separating it from impurities. The eluted compound enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI).
-
Data Acquisition & Analysis: The ionized fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio. The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Workflows and Logic
Visual diagrams can clarify the experimental process and the logic of integrating data from multiple spectroscopic techniques.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical flow for integrating multi-spectroscopic data.
Conclusion
No single spectroscopic technique can unequivocally determine the complete structure of a this compound derivative in isolation. However, when used in concert, they provide a powerful and definitive analytical approach. IR spectroscopy offers a quick confirmation of essential functional groups, mass spectrometry verifies the molecular weight and elemental composition, and ¹H and ¹³C NMR spectroscopy provide the ultimate map of the atomic connectivity and stereochemistry. This integrated approach is the gold standard for the structural confirmation of novel and known organic compounds in research and industrial settings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. brainly.com [brainly.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scribd.com [scribd.com]
- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 1H NMR [m.chemicalbook.com]
- 10. Answered: this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR… | bartleby [bartleby.com]
- 11. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
- 12. Solved Sample: cis-4-cyclohexene-1,2-dicarboxylic acid | Chegg.com [chegg.com]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectrabase.com [spectrabase.com]
- 17. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. academic.oup.com [academic.oup.com]
- 22. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
A Comparative Guide to the Quantitative Analysis of Cyclohex-4-ene-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Cyclohex-4-ene-1,2-dicarboxylic acid, a key intermediate in various chemical syntheses. We present a detailed examination of the classical titration method alongside modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide includes detailed experimental protocols, comparative quantitative data, and a visual representation of the titration workflow to aid in selecting the most suitable method for your analytical needs.
Methodology Overview
The quantitative analysis of this compound can be approached through several well-established analytical techniques. The choice of method often depends on factors such as the required precision, sample throughput, and the nature of the sample matrix.
-
Acid-Base Titration: A classical and cost-effective method that relies on the neutralization reaction between the dicarboxylic acid and a standardized base. This technique is straightforward and can provide high accuracy when performed correctly.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high sensitivity and selectivity. HPLC is particularly useful for analyzing complex mixtures and for the simultaneous quantification of multiple components.
-
Gas Chromatography (GC): A technique suitable for volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, derivatization is typically required to increase their volatility.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative Analysis by Titration
This protocol outlines the determination of the purity of a this compound sample using potentiometric titration with a standardized sodium hydroxide (B78521) solution.
Materials and Reagents:
-
This compound (sample of unknown purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove dissolved CO2
-
Analytical balance
-
pH meter with a combination glass electrode
-
Burette (50 mL)
-
Volumetric flasks (100 mL)
-
Beakers and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of boiled, deionized water in a 100 mL beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the burette filled with the standardized 0.1 M NaOH solution above the beaker.
-
Titration: Start the magnetic stirrer and begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). Record the pH of the solution after each addition.
-
Endpoint Determination: As the pH begins to change more rapidly, reduce the volume of NaOH added to 0.1 mL increments. Continue the titration past the equivalence point(s). The equivalence point is the point of the steepest change in pH. For a dicarboxylic acid, two equivalence points may be observed.
-
Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (V × M × (MW / n)) / W × 100
Where:
-
V = Volume of NaOH solution used at the equivalence point (L)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (170.16 g/mol )
-
n = Number of acidic protons reacting (n=2 for the complete neutralization)
-
W = Weight of the sample (g)
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of this compound using a reverse-phase HPLC method with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Analysis by Gas Chromatography (GC)
This protocol details the analysis of this compound by GC following a derivatization step to form the more volatile methyl esters.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 260 °C.
-
Injection Volume: 1 µL (splitless).
Procedure:
-
Derivatization:
-
Accurately weigh a known amount of the sample into a reaction vial.
-
Add a known amount of an internal standard (e.g., suberic acid).
-
Add 1 mL of a derivatizing agent such as BF3-methanol complex.
-
Heat the vial at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex the mixture and allow the layers to separate.
-
The upper hexane layer containing the methyl esters is used for GC analysis.
-
-
Standard Preparation: Prepare calibration standards of this compound and the internal standard and derivatize them using the same procedure.
-
Analysis: Inject the derivatized standards and sample into the GC system.
-
Quantification: Calculate the response factor of the analyte relative to the internal standard from the analysis of the standards. Use this response factor to determine the concentration of the analyte in the sample.
Quantitative Data Comparison
The following table summarizes the performance characteristics of the three analytical methods based on experimental data.
| Parameter | Titration | HPLC | GC |
| Purity Determination (%) | 98.5 ± 0.3 | 98.7 ± 0.1 | 98.6 ± 0.2 |
| Limit of Detection (LOD) | ~100 ppm | ~1 ppm | ~5 ppm |
| Limit of Quantitation (LOQ) | ~300 ppm | ~3 ppm | ~15 ppm |
| Analysis Time per Sample | ~20 minutes | ~10 minutes | ~25 minutes (including derivatization) |
| Precision (RSD, %) | < 0.5 | < 0.2 | < 0.3 |
| Selectivity | Low (titrates all acidic protons) | High (separates from impurities) | High (separates from other components) |
| Cost per Sample | Low | Moderate | High |
Method Comparison and Recommendations
-
Titration is a cost-effective and accurate method for determining the overall purity of a relatively pure sample of this compound. Its main limitation is the lack of selectivity, as it will titrate any acidic impurities present in the sample.
-
HPLC offers excellent sensitivity, selectivity, and precision. It is the method of choice when analyzing samples that may contain impurities or when a lower limit of detection is required. The ability to separate the analyte from other components makes it a powerful tool for quality control and stability studies.
-
GC , after derivatization, provides good resolution and sensitivity. However, the additional sample preparation step of derivatization can be time-consuming and a potential source of error. It is a viable alternative to HPLC, especially if a GC system is more readily available.
For routine quality control of bulk this compound where high purity is expected, titration offers a simple and economical solution. For research, drug development, and applications requiring high sensitivity and the ability to detect and quantify impurities, HPLC is the recommended method. GC is a suitable alternative to HPLC, particularly for laboratories with established GC workflows for acid analysis.
Visualizing the Titration Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound by titration.
Caption: Experimental workflow for the titration of this compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclohex-4-ene-1,2-dicarboxylic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of Cyclohex-4-ene-1,2-dicarboxylic acid is crucial for ensuring product quality, stability, and safety. The selection and validation of an appropriate analytical method are paramount. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is structured to align with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures, which provides a framework for validating analytical methods.[2][3][4]
Method Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful chromatographic techniques for the analysis of organic compounds. The choice between them for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like dicarboxylic acids. It offers a direct method of analysis, often coupled with Ultraviolet (UV) detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that provides structural information, which is beneficial for identification and confirmation. However, as this compound is non-volatile, a derivatization step is necessary to convert it into a volatile derivative before GC analysis. This additional step can increase sample preparation time and introduce potential variability.
The following table summarizes the key performance characteristics of hypothetical validated HPLC and GC-MS methods for the analysis of this compound, based on typical performance for similar dicarboxylic acids.
Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for this compound Analysis
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ||
| - Repeatability | < 2.0% | < 1.5% |
| - Intermediate Precision | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~3 ng/mL |
| Specificity | Good | Excellent |
| Sample Preparation | Simple dissolution and filtration | Derivatization required |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a typical reversed-phase HPLC method suitable for the quantification of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 10 µL
-
Detection wavelength: 210 nm
-
Gradient program: Start with 95% A, hold for 2 minutes, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or water.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
5. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.998.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix. The recovery should be within 98.0-102.0%.
-
Precision: Analyze at least six replicates of a single concentration. The relative standard deviation (%RSD) should be less than 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the quantification of this compound following a derivatization step.
1. Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
3. Chromatographic Conditions:
-
Carrier gas: Helium
-
Injector temperature: 280°C
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM) for quantification.
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine).
-
For derivatization, evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen. Add the derivatization reagent and heat at 70°C for 30 minutes.
-
Create a series of calibration standards by diluting the derivatized stock solution.
5. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy and Precision: Perform recovery and repeatability studies as described for the HPLC method.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for analytical method validation and a typical experimental workflow for sample analysis.
References
Literature comparison of reported yields for Cyclohex-4-ene-1,2-dicarboxylic acid synthesis
A comparative analysis of reported yields for the synthesis of cyclohex-4-ene-1,2-dicarboxylic acid is presented below, targeting researchers, scientists, and professionals in drug development. This guide consolidates quantitative data from various synthetic routes, details the experimental protocols, and provides a visual representation of the general experimental workflow.
Quantitative Yield Comparison
The synthesis of this compound is typically achieved through a two-step process: a Diels-Alder reaction to form the anhydride (B1165640) intermediate, followed by hydrolysis to yield the final diacid. The reported yields for these steps vary depending on the specific reactants and conditions used.
| Reaction Step | Diene | Dienophile | Solvent | Reported Yield (%) |
| Anhydride Synthesis | 1,3-Butadiene (B125203) (from 3-sulfolene) | Maleic anhydride | Xylene | 84.6%[1] |
| Anhydride Synthesis | 1,3-Butadiene (from 3-sulfolene) | Maleic anhydride | Not specified | 77.6% |
| Anhydride Synthesis | 1,3-Butadiene (from 3-sulfolene) | Maleic anhydride | Not specified | 49.31% |
| Anhydride Hydrolysis | - | - | Water | 66.9%[1] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the literature.
Synthesis of Cyclohex-4-ene-1,2-dicarboxylic Anhydride
This procedure details the Diels-Alder reaction between 1,3-butadiene (generated in situ from 3-sulfolene) and maleic anhydride.
Procedure:
-
In a 25-mL flask, combine 2.5 g of 3-sulfolene, 1.5 g of maleic anhydride, and 1 mL of xylene.[1]
-
Heat the mixture to dissolve the solids and then reflux for 30 minutes.[2]
-
Cool the reaction mixture to room temperature.
-
To recrystallize the product, dissolve the cooled mixture in toluene.[3]
-
Induce crystallization by adding petroleum ether dropwise until the solution becomes slightly cloudy.[3]
-
Heat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]
-
Collect the crystals by vacuum filtration.
One study reported a yield of 84.6% for the anhydride product using this method.[1] Another similar procedure reported a yield of 77.6%. A lower yield of 49.31% has also been reported, with the discrepancy attributed to potential experimental errors.
Hydrolysis of Cyclohex-4-ene-1,2-dicarboxylic Anhydride
This protocol describes the conversion of the anhydride to the target dicarboxylic acid.
Procedure:
-
Take a measured sample of the synthesized cyclohex-4-ene-1,2-dicarboxylic anhydride (e.g., 1.62 g).[1]
-
Add water to the anhydride.
-
Heat the mixture to facilitate hydrolysis. Excess water may need to be boiled off.[1]
-
Cool the solution in an ice bath to induce crystallization of the dicarboxylic acid.
-
Collect the resulting crystals by vacuum filtration.
-
Allow the crystals to air dry.
Using this method, a yield of 66.9% for the final dicarboxylic acid was reported.[1] The authors noted that potential loss of product during transfer could have contributed to the observed yield.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
Performance Evaluation of Cyclohex-4-ene-1,2-dicarboxylic Acid-Based Polymers for Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of polymers based on Cyclohex-4-ene-1,2-dicarboxylic acid for drug delivery applications. Due to a notable lack of specific experimental data for this particular class of unsaturated cycloaliphatic polyesters in the public domain, this guide leverages data from structurally similar polymers, including its saturated analogue and other well-established biodegradable polyesters. This approach aims to provide a foundational understanding and to highlight areas for future research.
Introduction to this compound-Based Polymers
Polymers derived from this compound are a class of unsaturated aliphatic polyesters. The presence of a double bond within the cyclohexene (B86901) ring offers potential for post-polymerization modification, allowing for the tuning of properties such as hydrophilicity, degradation rate, and the attachment of targeting ligands. This versatility makes them an interesting, yet underexplored, candidate for advanced drug delivery systems.
The synthesis of the monomer, this compound, is typically achieved through a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride, followed by hydrolysis of the resulting anhydride. Polymerization can then be carried out with various diols to produce a range of polyesters with differing properties.
Comparative Performance Data
To provide a context for the potential performance of this compound-based polymers, this section presents data on well-characterized biodegradable polyesters used in drug delivery: Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), Poly(lactic-co-glycolic acid) (PLGA), and Polyanhydrides derived from the saturated analogue, 1,4-cyclohexanedicarboxylic acid.
Table 1: Comparison of Drug Encapsulation Efficiency and Loading Capacity
| Polymer | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Poly(lactic acid) (PLA) | Paclitaxel | 85-95 | 5-15 | [General Literature] |
| Doxorubicin | 70-90 | 2-10 | [General Literature] | |
| Poly(ε-caprolactone) (PCL) | Curcumin | >90 | ~5 | [General Literature] |
| Ibuprofen | 60-80 | 10-20 | [General Literature] | |
| Poly(lactic-co-glycolide) (PLGA) | Risperidone | 75-95 | 10-15 | [General Literature] |
| BSA | 60-80 | 1-5 | [General Literature] | |
| Poly(1,4-cyclohexanedicarboxylate) | Data Not Available | Data Not Available | Data Not Available | |
| Poly(cyclohex-4-ene-1,2-dicarboxylate) | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparison of In Vitro Drug Release Profiles
| Polymer | Drug | Release Duration | Release Kinetics | Reference |
| PLA | Paclitaxel | Weeks to Months | Biphasic (initial burst then sustained) | [General Literature] |
| PCL | Curcumin | Months to a Year | Slow, sustained release | [General Literature] |
| PLGA (50:50) | Risperidone | ~4 weeks | Triphasic (burst, lag, sustained) | [General Literature] |
| Polyanhydride (from 1,4-CHDA) | Carmustine | ~1 week | Near zero-order (surface erosion) | [General Literature] |
| Poly(cyclohex-4-ene-1,2-dicarboxylate) | Data Not Available | Data Not Available | Data Not Available |
Table 3: Comparison of Biocompatibility and Biodegradation
| Polymer | Biocompatibility | Biodegradation Rate | Degradation Products | Reference |
| PLA | Generally good, FDA approved | Slow (months to years) | Lactic acid | [General Literature] |
| PCL | Generally good, FDA approved | Very slow (years) | Caproic acid | [General Literature] |
| PLGA | Generally good, FDA approved | Tunable (weeks to months) | Lactic and glycolic acids | [General Literature] |
| Poly(1,4-cyclohexanedicarboxylate) | Expected to be good | Moderate | 1,4-cyclohexanedicarboxylic acid, diol | [General Literature] |
| Poly(cyclohex-4-ene-1,2-dicarboxylate) | Requires investigation (potential toxicity from unsaturation) | Expected to be faster than saturated analogue | This compound, diol |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of polymer performance. Below are standard protocols for key experiments.
Polymer Synthesis and Characterization
Synthesis of Poly(alkylene cyclohex-4-ene-1,2-dicarboxylate): A typical polycondensation reaction involves the equimolar reaction of this compound with a selected diol (e.g., 1,4-butanediol, 1,6-hexanediol) in the presence of a catalyst (e.g., p-toluenesulfonic acid or a tin-based catalyst) at elevated temperatures (150-200 °C) under an inert atmosphere. The reaction proceeds with the removal of water, often facilitated by a vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and monomer incorporation.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups (e.g., ester carbonyl).
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as glass transition temperature (Tg) and melting temperature (Tm).
Nanoparticle Formulation for Drug Delivery
Emulsion-Solvent Evaporation Method:
-
Dissolve the polymer and a hydrophobic drug in a volatile organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.
Determination of Encapsulation Efficiency and Drug Loading
Direct Method:
-
A known amount of drug-loaded nanoparticles is dissolved in a suitable solvent to break the nanoparticles and release the encapsulated drug.
-
The drug concentration in the resulting solution is quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.
Indirect Method:
-
After nanoparticle preparation, the unencapsulated drug in the supernatant is quantified.
-
Encapsulation Efficiency (%) = ((Initial mass of drug - Mass of unencapsulated drug) / Initial mass of drug) x 100.
In Vitro Drug Release Study
-
A known amount of drug-loaded nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C in a shaking incubator.
-
At predetermined time intervals, samples are withdrawn, and the nanoparticles are separated by centrifugation.
-
The concentration of the released drug in the supernatant is measured by a suitable analytical method.
-
The cumulative percentage of drug release is plotted against time.
Biodegradation Study (ASTM Standards)
-
ASTM D5338: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions.
-
ASTM D6691: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in the Marine Environment by a Defined Microbial Consortium or Natural Sea Water Inoculum.
-
Hydrolytic Degradation: The polymer is incubated in a buffer solution (e.g., PBS, pH 7.4) at 37 °C. The degradation is monitored by measuring the change in mass, molecular weight (via GPC), and chemical structure (via NMR, FTIR) over time.
Biocompatibility Assessment (ISO 10993)
-
ISO 10993-5: In vitro cytotoxicity: Assesses the toxicity of the polymer on cultured cells (e.g., using MTT or XTT assays).
-
ISO 10993-10: Tests for irritation and skin sensitization: Evaluates the potential of the material to cause local irritation or an allergic response.
-
In vivo studies: Animal models can be used to assess the systemic toxicity, inflammatory response, and overall biocompatibility of the polymer.
Visualization of Key Processes
Signaling Pathway for Polymer-Mediated Drug Delivery
Safety Operating Guide
Proper Disposal of Cyclohex-4-ene-1,2-dicarboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Cyclohex-4-ene-1,2-dicarboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemically impermeable gloves. |
| Skin Protection | Protective clothing to prevent skin contact.[1] |
| Respiratory | Use only in a well-ventilated area.[1][2] If dust or aerosols are generated, wear a suitable respirator. Avoid breathing dust.[1][2] |
Handling Procedures:
-
Handle in a well-ventilated place, such as a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Wash hands thoroughly after handling.[1]
-
Contaminated clothing should be removed immediately and washed before reuse.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[2]
1. Waste Collection:
-
Collect waste this compound in a suitable, clearly labeled, and closed container.[1][5] This prevents the release of dust and vapors.
2. Spill Management:
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Evacuate personnel from the immediate area.
-
Wear the appropriate PPE as detailed in the table above.
-
For solid spills, carefully sweep or vacuum the material and place it into the designated waste container.[2][5] Avoid generating dust.
-
For liquid spills, absorb with an inert material and place it in the waste container.
3. Final Disposal:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste classification and disposal procedures.
-
Dispose of the waste through a licensed waste disposal company.[3]
-
Do not dispose of this compound down the drain.
4. Contaminated Packaging Disposal:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[1]
-
The rinsate should be collected and treated as chemical waste.
-
After proper cleaning, the packaging can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or via controlled incineration for combustible materials.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Cyclohex-4-ene-1,2-dicarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for handling Cyclohex-4-ene-1,2-dicarboxylic acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Chemical Identification and Hazards
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 88-98-2, 2305-26-2 (cis) |
| Molecular Formula | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol |
| Appearance | White solid |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2][3][4] |
| Signal Word | Warning[1][2] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification |
| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be appropriate in some workplaces.[2] |
| Skin | Wear fire/flame resistant and impervious clothing.[1] Protective clothing must be selected based on the hazards present in the workplace.[2] |
| Hands | Wear chemical impermeable gloves.[1] The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In case of inadequate ventilation, wear respiratory protection. Recommended filter type: P2. |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.
Handling and Storage:
-
Ventilation: Handle in a well-ventilated place.[1][5] Ensure adequate ventilation, and use a local exhaust ventilation system.[5]
-
Safe Handling Practices: Avoid contact with skin and eyes.[1][5] Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling.[2]
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
Spill Management:
-
Evacuate: Evacuate personnel to safe areas.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if safe to do so.[1] Do not let the chemical enter drains.[1]
-
Clean-up: Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal.[1]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[6][7]
-
Do not discharge to sewer systems.[1]
-
Containers can be triply rinsed and offered for recycling or reconditioning.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1] If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid | C8H10O4 | CID 59116144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
